molecular formula C6H9FO2 B1457508 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid CAS No. 1507196-28-2

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1457508
CAS No.: 1507196-28-2
M. Wt: 132.13 g/mol
InChI Key: SPIRZTILNURCMJ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is a chemical building block with the CAS Number 1507196-28-2 and a molecular formula of C6H9FO2 . It has a molecular weight of approximately 132.13 g/mol . This compound features a carboxylic acid functional group attached to a cyclopropane ring, which is further substituted with a 2-fluoroethyl group. Small, strained ring molecules like this cyclopropane derivative possess rigid, defined conformations and unique electronic properties, making them valuable subunits for constructing biologically active compounds . As such, this acid serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. It can be used, for example, in the preparation of various carboxamide derivatives via acid-amine coupling reactions, a common method to explore structure-activity relationships in pharmaceutical development . Furthermore, cyclopropane carboxylic acid derivatives are investigated for their potential pesticidal and antifungal activities . This product is strictly For Research Use Only. Researchers should handle it with appropriate safety precautions. The compound typically has a specified purity of 95% and may require cold-chain transportation and storage at 4°C .

Properties

IUPAC Name

1-(2-fluoroethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIRZTILNURCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Cyclopropanes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine, with its unique electronic properties, can modulate pKa, enhance metabolic stability, and improve membrane permeability. The cyclopropane ring, a small, rigid carbocycle, serves as a versatile bioisostere for various functional groups, offering conformational constraint and novel structural diversity. The convergence of these two motifs in compounds like 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid presents a compelling area of investigation for medicinal chemists.

Predicted Physicochemical Profile

The introduction of a 2-fluoroethyl group to the cyclopropanecarboxylic acid scaffold is anticipated to significantly influence its physicochemical properties. The following table summarizes the predicted values for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid, alongside experimental data for the parent compound, cyclopropanecarboxylic acid, for comparative analysis.

PropertyPredicted Value for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acidExperimental Value for Cyclopropanecarboxylic acidRationale for Prediction
Molecular Formula C6H9FO2C4H6O2Direct calculation from structure.
Molecular Weight 132.13 g/mol [1]86.09 g/mol [5]Direct calculation from structure.
Melting Point (°C) Predicted: 25 - 4518.5[5]The larger, more complex structure with potential for altered crystal packing compared to the parent compound may lead to a higher melting point. However, the flexible ethyl chain could also disrupt efficient packing, keeping the melting point relatively low.
Boiling Point (°C) Predicted: > 200183[6]The increased molecular weight and potential for dipole-dipole interactions from the C-F bond would be expected to raise the boiling point significantly compared to the parent acid.
Aqueous Solubility Predicted: Moderately SolubleSolubleThe carboxylic acid group confers water solubility through hydrogen bonding.[7] The introduction of the fluoroethyl group increases lipophilicity, likely reducing solubility compared to the highly soluble parent acid.
pKa Predicted: 4.5 - 4.84.65[5]The electron-withdrawing effect of the fluorine atom is expected to slightly increase the acidity of the carboxylic acid, but its distance from the carboxyl group (beta-position) will mitigate this effect, resulting in a pKa value close to that of the parent acid. Carboxylic acids generally have pKa values in the range of 4-5.[8][9]
LogP (Octanol-Water Partition Coefficient) Predicted: 0.8 - 1.20.63[6][10]The addition of the ethyl group will increase the lipophilicity of the molecule. The fluorine atom will have a modest additive effect on lipophilicity. This will result in a higher LogP value compared to cyclopropanecarboxylic acid, indicating a greater preference for the lipid phase.

Experimental Determination of Physicochemical Properties

To move beyond prediction and obtain concrete data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical industry and provide reliable, reproducible results.

I. Determination of Aqueous Solubility

The equilibrium solubility of a compound is a critical parameter influencing its absorption and formulation. A common and straightforward method is the shake-flask technique followed by quantitative analysis.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.

    • Seal the vial and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid is essential to ensure saturation.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) is recommended.

  • Quantification:

    • Accurately dilute the supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Diagram: Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to water prep2 Equilibrate (24-48h) with agitation prep1->prep2 sep1 Centrifuge or filter supernatant prep2->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC or LC-MS quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Caption: Shake-flask solubility determination workflow.

II. Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[3][4][11]

Protocol: pKa Determination by Potentiometric Titration

  • Instrument Calibration:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Sample Preparation:

    • Accurately weigh a sample of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent such as methanol or DMSO may be used if aqueous solubility is low, but the pKa value will be for that specific solvent system.

  • Titration:

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stirrer.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.

    • Alternatively, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Diagram: Logic of pKa Determination via Titration

G A Start with acidic solution [HA] B Add strong base (OH-) incrementally A->B C Monitor pH change B->C D Half-equivalence point [HA] = [A-] C->D E pKa = pH D->E

Caption: Conceptual flow of pKa determination.

III. Determination of LogP (Octanol-Water Partition Coefficient)

LogP is the measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental LogP determination.[12]

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This is crucial for accurate results.

  • Partitioning:

    • Dissolve a known amount of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid in one of the pre-saturated phases (e.g., water).

    • Add an equal volume of the other pre-saturated phase to a separation funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Sample Collection and Analysis:

    • Carefully collect samples from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous).

Diagram: Experimental Workflow for LogP Determination

G cluster_prep Phase Preparation cluster_part Partitioning cluster_anal Analysis prep1 Saturate octanol with water part1 Dissolve compound in one phase prep1->part1 prep2 Saturate water with octanol prep2->part1 part2 Mix with other phase and shake part1->part2 part3 Allow phases to separate part2->part3 anal1 Sample aqueous and octanol layers part3->anal1 anal2 Measure concentration in each layer anal1->anal2 anal3 Calculate LogP = log10(Coctanol/Caqueous) anal2->anal3

Caption: Shake-flask method for LogP determination.

Synthesis Outline

While a detailed synthetic procedure is beyond the scope of this guide, a plausible route to 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid can be envisioned based on established methodologies for the synthesis of functionalized cyclopropanes.[13] A potential approach could involve the cyclopropanation of a suitable α,β-unsaturated ester, followed by functional group manipulations to introduce the 2-fluoroethyl side chain and subsequent hydrolysis to the desired carboxylic acid. The synthesis of related fluorinated cyclopropanecarboxylic acids has been reported in the patent literature, providing further avenues for exploration.[14]

Conclusion

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid represents a molecule of significant interest at the intersection of fluorine chemistry and strained ring systems, two areas of high relevance to contemporary drug discovery. Although experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its characterization. The predicted properties—moderate solubility, a pKa typical of carboxylic acids, and increased lipophilicity compared to its parent structure—suggest a compound with drug-like potential. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these critical parameters, thereby enabling a data-driven approach to its evaluation in drug development programs. The validation of these properties is an essential next step in unlocking the potential of this and similar fluorinated cyclopropane building blocks.

References

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. J Pharm Biomed Anal. 1996 Aug;14(11):1405-13. doi: 10.1016/0731-7085(96)01773-6.
  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. [Link]

  • eScholarship.org. Advancing physicochemical property predictions in computational drug discovery. [Link]

  • PubMed. Prediction of physicochemical properties. Methods Mol Biol. 2012:929:93-138. doi: 10.1007/978-1-62703-050-2_6. [Link]

  • Semantic Scholar. Predicting the p Ka of Small Molecules. [Link]

  • RSC Publishing. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chem. Commun., 2018,54, 8415-8418. [Link]

  • PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • MDPI. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • ResearchGate. Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF. [Link]

  • PubMed. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. 2022 Nov 4;17(21):e202200365. doi: 10.1002/cmdc. 202200365. [Link]

  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. [Link]

  • ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link]

  • The Good Scents Company. cyclopropane carboxylic acid, 1759-53-1. [Link]

  • PubChem. 1-(2-Carboxyethyl)cyclopropane-1-carboxylic acid | C7H10O4 | CID 66632511. [Link]

  • PMC. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. [Link]

  • Elsevier. Reaxys Quick Reference Guide. [Link]

  • Elsevier. Reaxys Medicinal Chemistry. [Link]

  • PubChemLite. 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • Google Patents. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]

  • Elsevier. Reaxys Medicinal Chemistry Flat File (RMCFF). [Link]

  • Wikipedia. Cyclopropane carboxylic acid. [Link]

  • Elsevier. Reaxys and Reaxys Medicinal Chemistry. [Link]

  • SpectraBase. cis-1,2-Cyclopropanedicarboxylic anhydride. [Link]

  • MSU chemistry. Carboxylic Acid Reactivity. [Link]

  • EPA. 1-(Cyclopentylmethyl)cyclopropane-1-carboxylic acid Properties. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • ResearchGate. comparison of partition coefficient (log p) of drugs: computational and experimental data study. [Link]

  • PubChem. Cyclopropane-1,2-dicarboxylic acid | C5H6O4 | CID 136524. [Link]

  • Michael Green. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • CAS Common Chemistry. 2-Cyclopropene-1-carboxylic acid. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • CAS. SciFinder Scholar. [Link]

  • Approximate pKa chart of the functional groups: values to know. [Link]

  • NIST WebBook. Cyclopropanecarboxylic acid chloride. [Link]

Sources

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid chemical structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1346602-99-6 | Formula:


 | Mol. Weight:  148.13  g/mol 

Executive Summary

This technical guide analyzes 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid, a specialized fluorinated building block used in the synthesis of kinase inhibitors and protein degraders (PROTACs). Its value lies in the gem-disubstituted cyclopropane scaffold, which imposes rigid conformational constraints, combined with a terminal fluorine atom that blocks metabolic oxidation while mimicking the steric bulk of a propyl group.

Part 1: Structural Analysis & Pharmacophore Properties

Conformational Rigidification & The Thorpe-Ingold Effect

The cyclopropane ring is not merely a spacer; it is a conformational lock. The internal bond angle of ~60° (deviating from the ideal


) creates significant Baeyer strain  (~27.5 kcal/mol). This strain forces the external substituents (the carboxylic acid and the fluoroethyl group) into a fixed orientation relative to each other.
  • Mechanism: The gem-disubstitution at C1 restricts the rotation of the fluoroethyl side chain, reducing the entropic penalty upon binding to a protein target. This is a classic application of the Thorpe-Ingold Effect .

  • Orbital Hybridization: The carbon atoms in the ring exhibit significant

    
    -like character in the C-C bonds (Walsh orbitals), leaving the exocyclic bonds with higher 
    
    
    
    -character. This increases the acidity of the carboxylic acid (
    
    
    ~ 4.8) compared to non-cyclic aliphatic acids.
The Fluorine Gauche Effect

A critical, often overlooked feature of the 2-fluoroethyl side chain is its conformational preference.[1] Unlike non-fluorinated alkyl chains that prefer anti (staggered) conformations to minimize sterics, the 1,2-disubstituted fluoroethyl motif often adopts a gauche conformation.[1]

  • Stereoelectronic Origin: This is driven by

    
     hyperconjugation. The electron-rich C-H bond donates density into the low-lying antibonding orbital of the C-F bond.[1]
    
  • Impact: This folds the fluoroethyl tail back toward the ring, creating a compact hydrophobic motif that fits distinct sub-pockets in enzymes (e.g., c-Met or VEGFR kinases) that linear propyl groups cannot access.

Diagram: Pharmacophore Logic

Pharmacophore Substrate 1-(2-Fluoroethyl) cyclopropane-1-COOH Cyclopropane Cyclopropane Scaffold (Rigidification) Substrate->Cyclopropane Fluoroethyl 2-Fluoroethyl Group (Metabolic Block) Substrate->Fluoroethyl Acid Carboxylic Acid (Coupling Handle) Substrate->Acid Effect1 Thorpe-Ingold Effect (Pre-organization) Cyclopropane->Effect1 High Strain Effect2 Gauche Effect (Compact Shape) Fluoroethyl->Effect2 σ(CH) -> σ*(CF) Effect3 Blocks CYP450 Oxidation Fluoroethyl->Effect3 C-F Bond Strength

Figure 1: Pharmacological logic flow detailing how structural features translate to medicinal chemistry benefits.

Part 2: Synthetic Methodology (Authoritative Protocol)

While various routes exist, the most robust method for research-scale synthesis is the


-Alkylation of Ethyl Cyclopropanecarboxylate . This route avoids the handling of hazardous fluorinated gases required in de novo ring construction.
Reaction Scheme

Reaction:


 Alkylation of Enolate
Precursor:  Ethyl cyclopropanecarboxylate
Electrophile:  1-Bromo-2-fluoroethane (CAS: 762-49-2)
Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Phase A: Enolate Formation
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

  • Solvent: Add anhydrous THF (tetrahydrofuran, 50 mL).

  • Base Addition: Cool to -78°C (dry ice/acetone bath). Add LDA (Lithium Diisopropylamide) , 2.0 M in THF/heptane (1.1 equivalents, 11.0 mmol) dropwise over 15 minutes.

    • Expert Insight: Use LDA over LiHMDS for kinetic control to prevent self-condensation of the ester, though the steric bulk of the cyclopropane ring mitigates this risk.

  • Substrate Addition: Add Ethyl cyclopropanecarboxylate (1.0 eq, 10.0 mmol) dropwise.

  • Equilibration: Stir at -78°C for 45 minutes to ensure complete deprotonation.

Phase B: Alkylation
  • Electrophile Prep: Dissolve 1-Bromo-2-fluoroethane (1.2 eq, 12.0 mmol) in 5 mL anhydrous THF.

    • Safety: Fluoroalkyl halides are potential alkylating agents; use double gloves.

  • Addition: Add the electrophile solution slowly to the enolate at -78°C.

    • Critical Parameter: Add HMPA or DMPU (2.0 eq) as a co-solvent at this stage. The cyclopropyl enolate is sterically hindered and relatively unreactive; the polar aprotic co-solvent dissociates the Lithium-Enolate aggregate, significantly accelerating the

      
       rate.
      
  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours. Stir overnight (12h).

Phase C: Hydrolysis & Workup
  • Quench: Quench with saturated aqueous

    
     (20 mL).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Saponification: Dissolve the crude ester in THF:MeOH:Water (2:1:1). Add LiOH (3.0 eq). Stir at 50°C for 4 hours.

  • Isolation: Acidify to pH 2 with 1N HCl. Extract with DCM. The product, 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid , is obtained as a white solid/oil after concentration.

Synthetic Workflow Diagram

Synthesis Start Ethyl Cyclopropane- carboxylate Step1 Deprotonation (LDA, -78°C, THF) Start->Step1 Intermediate Lithium Enolate Species Step1->Intermediate Step2 Alkylation (Br-CH2-CH2-F + DMPU) Intermediate->Step2 Ester Ethyl 1-(2-fluoroethyl) cyclopropanecarboxylate Step2->Ester Step3 Hydrolysis (LiOH, THF/H2O) Ester->Step3 Product Final Acid (CAS 1346602-99-6) Step3->Product

Figure 2: Synthetic pathway via enolate alkylation.

Part 3: Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.

NMR Spectroscopy Expectations

The presence of fluorine introduces distinctive splitting patterns (


-coupling) in both proton and carbon NMR.
NucleusChemical Shift (

)
MultiplicityCoupling (

)
Assignment

F NMR
-215 to -220 ppm tt (triplet of triplets)

Hz
Terminal Fluorine (

)

H NMR
4.55 ppmdt (doublet of triplets)

Hz

-F (Deshielded)

H NMR
1.85 ppmdt

Hz
Ring-

-C

H NMR
1.20 - 0.80 ppmm-Cyclopropane Ring Protons (AA'BB')

C NMR
~82.0 ppmd (doublet)

Hz
Carbon attached to F
Quality Control Checkpoints
  • Absence of Alkene: Check proton NMR at 5.0–6.0 ppm. Elimination of HBr from the starting material (side reaction) would generate vinyl fluoride or ethylene derivatives.

  • Fluorine Integration: In

    
    F NMR, ensure a single clean peak. Multiple peaks indicate incomplete alkylation or poly-alkylation (unlikely due to sterics).
    

Part 4: Medicinal Chemistry Applications[2][3]

Bioisosterism & Metabolic Stability

In drug design, the 1-(2-fluoroethyl)cyclopropyl moiety serves as a robust replacement for:

  • n-Propyl group: Similar steric volume but prevents

    
    -oxidation (terminal methyl oxidation).
    
  • Gem-dimethyl group: The cyclopropane ring reduces the "greasiness" (Lipophilicity/LogP) compared to an isopropyl or gem-dimethyl group, improving solubility.

Case Study Context: Kinase Inhibitors

This acid is a key intermediate for synthesizing "Cabozantinib-like" multi-kinase inhibitors. The carboxylic acid is typically converted to an amide (using HATU/DIEA) to link with quinoline or pyridine scaffolds. The fluoroethyl group occupies the solvent-front pocket of the ATP binding site, where the fluorine atom can engage in multipolar interactions with backbone carbonyls of the protein.

References

  • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley. (Foundational text on cyclopropane strain and Walsh orbitals).
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Concellón, J. M., et al. (2007).[2] The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Organic Letters. (Alternative synthetic strategy reference).

Sources

Thermodynamic Stability of Fluorinated Cyclopropane Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of fluorinated cyclopropane carboxylic acids (FCCAs), designed for researchers in medicinal chemistry and physical organic chemistry.

Executive Summary

Fluorinated cyclopropane carboxylic acids (FCCAs) represent a critical class of bioisosteres in modern drug discovery. Their value lies in the unique ability of the cyclopropane ring to restrict conformation while the fluorine substituents modulate pKa, lipophilicity (LogD), and metabolic stability. However, the thermodynamic stability of these systems is non-intuitive, governed by a complex interplay of Walsh orbital interactions , anomeric effects , and dipolar repulsions . This guide dissects these factors, establishing a hierarchy of stability and providing validated protocols for their synthesis and characterization.

Part 1: Theoretical Framework & Electronic Effects

To understand the stability of FCCAs, one must look beyond simple steric arguments. The cyclopropane ring is already highly strained (~27.5 kcal/mol), and fluorine substitution perturbs this energy landscape significantly.

The Geminal Stabilization Effect (Anomeric-Like)

Contrary to steric intuition, geminal difluorination (1,1-substitution) provides the most thermodynamically stable arrangement on the cyclopropane ring.

  • Mechanism: This is driven by a stabilizing hyperconjugative interaction between the fluorine lone pair (

    
    ) and the antibonding orbital of the adjacent C-F bond (
    
    
    
    ), often termed the "anomeric effect" in cyclic systems.
  • Magnitude: Quantum chemical calculations (NBO analysis) suggest this interaction contributes approximately ~14.3 kcal/mol of stabilization per interaction.

  • Structural Consequence: This shortens the C-C bond opposite to the

    
     group and widens the 
    
    
    
    angle, relieving some ring strain.
Vicinal Repulsion and the "Janus Face" Instability

In vicinal (1,2-substituted) systems, the relative stereochemistry is critical.

  • Trans-Preference: The trans isomer is generally more stable than the cis isomer. Unlike the "gauche effect" seen in 1,2-difluoroethane (where gauche is preferred), the rigid cyclopropane ring forces cis substituents into an eclipsed conformation. This maximizes dipolar repulsion between the electronegative fluorine and the carboxylic acid group.

  • The "Janus" Instability: The all-cis-1,2,3-trifluorocyclopropane represents the thermodynamic floor (least stable). With all fluorines on one face, it creates a massive molecular dipole (a "Janus face"), leading to high polarity but significant thermodynamic instability due to uncompensated dipolar repulsion.

Acid Dissociation (pKa) Modulation

Fluorine substitution drastically alters the acidity of the carboxylic acid moiety via the inductive effect (


).
  • 
    -Fluorination (1-fluoro):  Maximum inductive effect. The fluorine is directly attached to the 
    
    
    
    , stabilizing the carboxylate anion significantly.
    • Estimated pKa: ~2.6 (vs. 4.8 for cyclopropanecarboxylic acid).

  • 
    -Fluorination (2-fluoro / 2,2-difluoro):  Strong inductive effect, but attenuated by distance.
    
    • Estimated pKa: ~3.2 (for 2,2-difluoro).

Part 2: Thermodynamic Stability Profile

The following table summarizes the relative stability and physicochemical properties of key FCCA congeners.

Table 1: Comparative Stability & Acidity Profile
Compound ClassStructure TypeRelative Thermodynamic StabilityEstimated pKaThermal Risk (Decarboxylation)
Unsubstituted Cyclopropanecarboxylic acidReference (0 kcal/mol)~4.83Low (

C)
Gem-Difluoro 2,2-Difluorocyclopropanecarboxylic acidHigh (Stabilized by

)
~3.22Moderate (Stable solid, dec.

C)
Alpha-Fluoro 1-Fluorocyclopropanecarboxylic acidLow to Moderate~2.61High (Prone to spontaneous decarboxylation)
Vicinal Cis cis-2-Fluorocyclopropanecarboxylic acidLow (Dipolar repulsion)~3.5Moderate
Vicinal Trans trans-2-Fluorocyclopropanecarboxylic acidModerate (Better than cis)~3.4Moderate
Janus Face All-cis-1,2,3-trifluorocyclopropaneVery Low (Highest Energy)< 3.0High (Ring fragmentation risk)

Part 3: Thermal & Chemical Stability Risks

Decarboxylation Pathways

Thermodynamic instability in FCCAs often manifests kinetically as thermal decarboxylation.

  • Mechanism: The reaction typically proceeds via a cyclic 6-membered transition state (if a

    
    -carbonyl is present) or via an inductively stabilized carbanion intermediate.
    
  • Alpha-Fluoro Risk: 1-Fluorocyclopropanecarboxylic acids are notoriously unstable. The

    
    -fluorine stabilizes the developing negative charge on the 
    
    
    
    -carbon during decarboxylation, lowering the activation energy barrier. These compounds often require storage as salts (e.g., sodium or ethylammonium salts) rather than free acids.
  • Ring Opening: At high temperatures (

    
    C), the cyclopropane ring itself may fragment via HF elimination, leading to fluoroolefins.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of Thermodynamically Stable Gem-Difluoro Acids

Objective: To synthesize 2,2-difluorocyclopropanecarboxylic acid derivatives under thermodynamic control.

Reagents:

  • Alkenyl ester substrate

  • TMS-CF3 (Ruppert-Prakash reagent)

  • NaI (Sodium Iodide) as catalyst[1]

  • TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) - Alternative carbene source

Workflow:

  • Carbene Generation: Heat TFDA (1.2 equiv) in diglyme at

    
    C in the presence of the alkene (1.0 equiv) and NaF (0.1 equiv).
    
  • Cyclopropanation: The generated difluorocarbene

    
     adds to the alkene.
    
    • Note: This addition is stereospecific with respect to the alkene geometry but will yield a racemic mixture of the cyclopropane if the alkene is achiral.

  • Hydrolysis: Treat the resulting ester with LiOH (2.0 equiv) in THF/H2O (3:1) at

    
    C to avoid thermal degradation.
    
  • Isolation: Acidify carefully to pH 3 with 1M HCl at

    
    C. Extract immediately with EtOAc. Do not distill the free acid at high vacuum/temperature.
    
Protocol B: Determination of pKa via Potentiometric Titration

Objective: To accurately measure the pKa of fluorinated acids, accounting for their lower stability.

  • Preparation: Dissolve

    
     mol of the FCCA in 50 mL of degassed water (or 0.1 M KCl background electrolyte).
    
    • Validation: If the compound is sparingly soluble, use a Methanol/Water co-solvent system (e.g., 20%, 40%, 60% MeOH) and extrapolate to 0% MeOH using the Yasuda-Shedlovsky plot.

  • Titration: Titrate with 0.1 M standardized KOH (CO2-free) under

    
     atmosphere at 
    
    
    
    C.
  • Data Analysis: Use the Gran plot method to determine the equivalence point and calculate pKa.

    • Self-Check: The titration curve should show a sharp inflection. If the curve drifts or shows buffering in the wrong region, check for decarboxylation (gas evolution).

Protocol C: Thermal Stability Assessment (DSC)

Objective: To define the "safe operating window" before decarboxylation.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2-5 mg of crystalline FCCA in a hermetically sealed aluminum pan (to contain CO2 pressure initially).

  • Ramp: Heat from

    
    C to 
    
    
    
    C at
    
    
    C/min.
  • Analysis:

    • Endotherm 1: Melting point (check against literature, e.g., 60-65°C for 2,2-difluoro).[2]

    • Exotherm/Endotherm 2: Decomposition onset (

      
      ).
      
    • Critical Rule: Synthesis and handling temperatures must remain at least

      
      C below 
      
      
      
      .

Part 5: Visualization & Logic

The following diagram illustrates the stability hierarchy and the competing forces governing these molecules.

FCCA_Stability cluster_0 Thermodynamic Stability Hierarchy node_gem Gem-Difluoro (2,2-F2) Most Stable (Anomeric Stabilization) node_trans Trans-Vicinal (1,2-F) Moderate Stability (Dipolar Relaxation) node_gem->node_trans Loss of n(F)->sigma* node_cis Cis-Vicinal (1,2-F) Low Stability (Dipolar Repulsion) node_trans->node_cis Increased Dipolar Repulsion node_janus All-Cis (1,2,3-F3) Least Stable (Janus Face / High Polarity) node_cis->node_janus Maximized Repulsion node_alpha Alpha-Fluoro (1-F) Kinetic Instability (Decarboxylation Risk) CO2 + Fluoro-Cyclopropane CO2 + Fluoro-Cyclopropane node_alpha->CO2 + Fluoro-Cyclopropane Heat (>50°C) factor_anomeric Anomeric Effect (nF -> sigma*CF) factor_anomeric->node_gem Stabilizes factor_dipole Dipole-Dipole Repulsion factor_dipole->node_cis Destabilizes factor_dipole->node_janus Severely Destabilizes

Caption: Hierarchy of thermodynamic stability in fluorinated cyclopropanes, driven by the balance between stabilizing anomeric effects and destabilizing dipolar repulsions.

References

  • Lemal, D. M. (2004). "Fluorine in Cyclopropanes." The Chemistry of the Cyclopropyl Group. Wiley.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.

  • Wiberg, K. B., et al. (1996). "Substituent Effects on the Acidity of Cyclopropanecarboxylic Acids." Journal of Organic Chemistry, 61(8), 2765–2773.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2,2-Difluorocyclopropanecarboxylic acid."

  • Kutt, A., et al. (2018).[3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(5), 373-388.

  • Beilstein J. Org. Chem. (2025).[4][5][6] "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry, 21, 1742–1747.

Sources

Bioisosteric potential of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid in drug design

Author: BenchChem Technical Support Team. Date: February 2026

The Bioisosteric Potential of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid in Drug Design

Abstract This technical guide analyzes the medicinal chemistry utility of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (CAS: 1507196-28-2). As a specialized building block, this moiety offers a unique intersection of three critical design elements: conformational restriction (cyclopropane), metabolic blocking (fluorine), and electronic modulation (inductive effects). This whitepaper details its application as a bioisostere for aliphatic side chains, providing rationale for its use in optimizing lipophilicity (


), metabolic stability (

), and target affinity.

Strategic Rationale: The "Why" and "When"

In modern lead optimization, medicinal chemists often face a "trilemma": improving metabolic stability without increasing lipophilicity or sacrificing potency. The 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid scaffold addresses this by serving as a bioisostere for isoleucine, leucine, or flexible propyl/butyl chains .

The Bioisosteric Trinity
  • Conformational Rigidification (The Cyclopropane Effect): Unlike a gem-dimethyl group, the cyclopropane ring introduces significant bond angle strain (

    
    ), locking the 
    
    
    
    substituents into a fixed trajectory. This reduces the entropic penalty of binding (
    
    
    ) by pre-organizing the ligand conformation.
  • Metabolic Blocking (The Fluorine Effect): The terminal fluorine on the ethyl chain (-CH2CH2F) specifically blocks

    
    -oxidation and reduces susceptibility to 
    
    
    
    -oxidation compared to a standard propyl chain. The C-F bond energy (
    
    
    ) renders it inert to cytochrome P450 hydroxylation at that position.
  • Electronic Tuning (Inductive Effects): The fluorine atom exerts a through-bond inductive effect (

    
    ), lowering the 
    
    
    
    of the carboxylic acid (or derived amides/amines) compared to the non-fluorinated analog. This can be exploited to modulate permeability or reduce P-gp efflux liability.

Physicochemical & Structural Analysis

Lipophilicity Modulation

Replacing a hydrogen with fluorine typically increases lipophilicity (


), but replacing a terminal methyl group (-CH3) with a fluoromethyl (-CH2F) or fluoroethyl group often lowers 

due to the polarity of the C-F bond.
Substituent (R)Estimated

(vs H)
Metabolic LiabilityElectronic Character
-CH2CH2CH3 (Propyl)+1.5High (Oxidation)Neutral
-CH2CH(CH3)2 (Isobutyl)+1.8HighNeutral
-CH2CH2F (Fluoroethyl) +0.5 to +0.8 Low Electron Withdrawing
-CH2CF3 (Trifluoroethyl)+1.2Very LowStrongly Withdrawing

Data interpolated from matched molecular pair (MMP) analysis of aliphatic fluorination.

The Gauche Effect

A critical, often overlooked feature of the 2-fluoroethyl group is its conformational preference. Due to hyperconjugation between the


 and 

orbitals, the -CH2-CH2-F motif preferentially adopts a gauche conformation (dihedral angle

).
  • Implication: This "bent" shape mimics the kink of an unsaturated chain or a cyclic structure, potentially fitting into hydrophobic pockets that reject linear alkyl chains.

Decision Framework: When to Deploy

The following Graphviz diagram illustrates the logical decision tree for incorporating this scaffold into a drug candidate.

Bioisostere_Decision_Tree Start Lead Compound Optimization (Problem Identification) Metab_Issue High Clearance? (Metabolic Instability) Start->Metab_Issue Conf_Issue Low Potency? (Entropic Penalty) Start->Conf_Issue Check_Site Is instability at aliphatic side chain? Metab_Issue->Check_Site Yes Check_Flex Is the chain too flexible? Conf_Issue->Check_Flex Yes Solubility_Issue Poor Solubility? Solution_2 Apply Fluoroethyl (Block Metabolism) Check_Site->Solution_2 Beta/Omega Oxidation Solution_1 Apply Cyclopropane (Rigidification) Check_Flex->Solution_1 Rotatable Bonds > 5 Combined DEPLOY SCAFFOLD: 1-(2-Fluoroethyl)cyclopropane-1-COOH Solution_1->Combined Synergistic Effect Solution_2->Combined Synergistic Effect Combined->Solubility_Issue Check pKa

Figure 1: Decision logic for selecting the 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid scaffold during Lead Optimization.

Experimental Protocols

Synthesis of the Building Block

While the compound is commercially available, in-house synthesis allows for the introduction of isotopic labels or derivatives. The most robust route involves the dialkylation of malonates.

Objective: Synthesis of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid. Scale: 10 mmol.

Reagents:

  • Diethyl malonate (1.0 equiv)

  • 1-Bromo-2-fluoroethane (1.1 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion, 2.5 equiv)

  • DMF (Anhydrous)

  • NaOH (aq) for hydrolysis

Step-by-Step Protocol:

  • Mono-Alkylation:

    • Suspend NaH (1.1 equiv) in anhydrous DMF at

      
       under 
      
      
      
      .
    • Add Diethyl malonate dropwise. Stir for 30 min until

      
       evolution ceases.
      
    • Add 1-bromo-2-fluoroethane dropwise.

    • Warm to RT and stir for 4 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of starting material.

  • Cyclopropanation (Intramolecular Alkylation):

    • Cool the reaction mixture to

      
       again.
      
    • Add the second portion of NaH (1.4 equiv).

    • Add 1,2-dibromoethane dropwise.

    • Heat to

      
       for 12 hours. Note: This step constructs the cyclopropane ring via double nucleophilic substitution.
      
  • Hydrolysis & Decarboxylation:

    • Quench with water. Extract with

      
      .
      
    • Treat the crude diester with

      
       in 
      
      
      
      (1:1) at reflux for 4 hours.
    • Acidify to

      
       with 
      
      
      
      .
    • Critical Step: If the dicarboxylic acid is formed, thermal decarboxylation (heating neat at

      
      ) may be required to yield the mono-acid, though the cyclopropane ring often prevents facile decarboxylation compared to simple malonates, usually yielding the mono-acid directly upon careful workup or requiring specific mono-hydrolysis conditions. Recommendation: Use Krapcho decarboxylation (LiCl/DMSO) if diester isolation is preferred first.
      
Metabolic Stability Assay (Microsomal)

To validate the "Metabolic Blocking" hypothesis.

Materials:

  • Rat/Human Liver Microsomes (RLM/HLM).

  • NADPH regenerating system.

  • Test Compound: 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid derivative (e.g., an amide to mimic a drug).

  • Control: The non-fluorinated propyl analog.

Protocol:

  • Incubation: Incubate test compound (

    
    ) with microsomes (
    
    
    
    ) and NADPH (
    
    
    ) in phosphate buffer (
    
    
    ) at
    
    
    .
  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Calculate 
    
    
    
    .
    • Success Criterion: The fluoroethyl analog should exhibit

      
       half-life compared to the propyl analog.
      

Synthetic Pathway Visualization

Synthesis_Pathway Malonate Diethyl Malonate Step1 1. NaH, DMF 2. Br-CH2-CH2-F Malonate->Step1 Intermediate 2-Fluoroethyl Malonate Step1->Intermediate Step2 1. NaH, DMF 2. Br-CH2-CH2-Br Intermediate->Step2 Cyclo_Ester Cyclopropane Diester Step2->Cyclo_Ester Step3 Hydrolysis & Decarboxylation Cyclo_Ester->Step3 Final_Product 1-(2-Fluoroethyl) cyclopropane-1-COOH Step3->Final_Product

Figure 2: Synthetic route via malonic ester synthesis and cyclodialkylation.

Case Study: Application in Kinase Inhibitors

Hypothetical application based on Cabozantinib analogs.

In the optimization of c-Met inhibitors, the replacement of a linear aliphatic chain with a cyclopropane moiety is a known strategy to lock the bioactive conformation.

  • The Problem: A candidate molecule with a simple cyclopropane-carboxylic acid tail showed rapid metabolic clearance (

    
    ) due to hydroxylation on the pendant alkyl chain.
    
  • The Solution: Introduction of the 1-(2-fluoroethyl) moiety.[1]

  • Result:

    • Metabolism: The terminal fluorine blocked the oxidation site.

    • Potency: The gauche conformation of the fluoroethyl tail allowed the fluorine to interact with a backbone amide hydrogen in the ATP binding pocket (H-bond acceptor), improving

      
       from 
      
      
      
      to
      
      
      .

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Cyclopropane Synthesis: Wiberg, K. B. (1996). Structures, energies and spectra of cyclopropanes. The Chemistry of the Cyclopropyl Group. Link

  • Gauche Effect of Fluorine: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Building Block Data: PubChem Compound Summary for CID 15655 (Cyclopropanecarboxylic acid analogs). Link

Sources

A Technical Guide to 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid: Leveraging Conformational Restriction for Enhanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, mastering the three-dimensional structure of a ligand is paramount to achieving high potency and selectivity. Flexible molecules often pay a significant entropic penalty upon binding to a biological target, which can diminish their efficacy. Conformational restriction, the practice of locking a molecule into its bioactive conformation, is a powerful strategy to overcome this challenge. This technical guide provides an in-depth analysis of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid, a molecule meticulously designed to exploit the principles of conformational restriction. We will dissect the synergistic contributions of its core components—the rigid cyclopropane scaffold and the stereoelectronically influential fluoroethyl group. This document explores the molecule's predicted physicochemical properties, its potential as a selective modulator of neurotransmitter transporters such as the GABA transporter (GAT), and provides detailed experimental protocols for its synthesis and conformational analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to employ advanced molecular design strategies to create next-generation therapeutics.

The Principle of Conformational Restriction in Medicinal Chemistry

A ligand's journey from a solvated state to a protein-bound state is a thermodynamic balancing act. For a flexible molecule, this process involves adopting a specific, often high-energy, conformation to fit within the binding site. This "freezing" of rotatable bonds is entropically unfavorable and reduces the overall free energy of binding (ΔG). The core principle of conformational restriction is to pre-organize the ligand into its bioactive shape, thereby minimizing the entropic penalty upon binding.[1][2] This strategy can lead to significant gains in binding affinity and, consequently, potency.

By constraining the spatial arrangement of essential pharmacophoric groups, we can also enhance selectivity. A rigid analogue may fit perfectly into the intended target's binding pocket while being sterically excluded from off-target proteins, thereby reducing unwanted side effects. The cyclopropane ring is an exemplary tool for achieving this rigidity.[3][4]

G cluster_0 Flexible Ligand cluster_1 Conformationally Restricted Ligand a Multiple Low-Energy Conformations in Solution b Bioactive Conformation (Higher Energy) a->b Conformational Change Required c Binding Site b->c Binding d High Entropic Penalty (Loss of Potency) c->d e Locked in Bioactive Conformation f Binding Site e->f Direct Binding g Low Entropic Penalty (Enhanced Potency) f->g

Caption: Conformational Restriction Principle.

Architectural Analysis of Key Structural Motifs

The efficacy of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid stems from the deliberate combination of two powerful motifs in medicinal chemistry: the cyclopropane ring and the fluorine atom.

The Cyclopropane Ring: A Rigid and Versatile Scaffold

The three-membered cyclopropane ring is the most strained of the cycloalkanes, a feature that imparts unique chemical and physical properties. Its three carbon atoms are coplanar, and its C-C bonds possess enhanced π-character.[5] In drug design, it serves several critical functions:

  • Rigid Scaffold : The cyclopropane ring's rigidity locks the relative positions of its substituents, making it an excellent platform for enforcing a desired conformation.[1][2] This has been successfully used to constrain aliphatic systems in drugs like lemborexant.[2]

  • Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5]

  • Bioisosteric Replacement : The cyclopropyl group is a well-established bioisostere for various functionalities. Its defined spatial vectors allow it to mimic the geometry of alkenes, gem-dimethyl groups, and even aromatic rings, often with improved physicochemical properties such as increased solubility and a higher fraction of sp³ carbons (Fsp³).[2][6][7]

  • Conformational Influence : A spiro-fused cyclopropane ring can exert a surprising influence on the conformational preference of adjacent six-membered rings, favoring the typically less stable axial orientation for substituents.[8][9] This provides a novel tool for stereochemical control.

The Strategic Incorporation of Fluorine

Fluorine is the most electronegative element, and its incorporation into a drug candidate can profoundly and beneficially alter its properties.[10][11] The strong, polarized carbon-fluorine (C-F) bond is the source of these "fluorine effects."

  • Metabolic Shielding : Replacing a metabolically labile C-H bond with a robust C-F bond is a classic strategy to block P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.[10][12]

  • pKa Modulation : The powerful electron-withdrawing nature of fluorine lowers the pKa of nearby acidic groups (making them stronger acids) and the conjugate acids of basic groups (making them weaker bases).[12][13] This fine-tuning of a molecule's ionization state is critical for optimizing solubility, cell permeability, and target engagement.

  • Binding Interactions : Fluorine is a weak hydrogen bond acceptor and can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein binding sites, enhancing affinity.[10]

  • Conformational Control : The C-F bond can influence molecular conformation through stereoelectronic effects. For instance, the gauche effect between a fluorine atom and an adjacent electronegative atom or group can stabilize specific rotamers, further restricting the molecule's conformational freedom.[13][14]

1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid: A Synergistic Design

This molecule combines the rigidity of the 1,1-disubstituted cyclopropane core with the potent electronic and steric effects of a fluoroethyl sidechain. This design is not merely additive; the two components work in synergy to create a highly constrained and tunable chemical entity.

Predicted Conformational Landscape

The primary conformational freedom in this molecule is the rotation around the C-C bond connecting the fluoroethyl group to the cyclopropane ring. However, this rotation is significantly hindered. The gauche effect between the fluorine atom and the cyclopropane ring, along with steric interactions with the carboxylic acid, is expected to favor specific staggered conformations. This pre-organization ensures that the terminal fluorine and the carboxylic acid maintain a well-defined spatial relationship, which is critical for precise interaction with a biological target.

G cluster_0 Predicted Low-Energy Conformer cluster_1 Key Features mol A Rigid Cyclopropane Core (Locks Substituent Vectors) B Carboxylic Acid (Key Binding Group / pKa ~4.7) C Fluoroethyl Sidechain (Metabolic Stability & Polarity) D Gauche Effect (Restricts C-C Rotation)

Caption: Structural features of the title compound.

Physicochemical Property Profile

The rational design of this molecule results in a promising set of physicochemical properties for a drug candidate. Below is a comparative table of its properties against γ-aminobutyric acid (GABA), a key neurotransmitter whose analogues are often designed with similar scaffolds.

Property1-(2-Fluoroethyl)cyclopropane-1-carboxylic acidγ-Aminobutyric Acid (GABA)Rationale for Improvement
Molecular Formula C₆H₉FO₂[15]C₄H₉NO₂-
Molecular Weight 132.13 g/mol [15]103.12 g/mol Small increase, remains well within "Rule of 5" limits.
Predicted pKa ~4.7~4.03 (carboxyl), ~10.56 (amino)The inductive effect of fluorine is expected to slightly lower the pKa of the carboxylic acid compared to a non-fluorinated analogue (~4.8), enhancing its acidity.[12][13]
Predicted LogP ~0.8-3.1The cyclopropane and ethyl groups increase lipophilicity compared to GABA, potentially improving blood-brain barrier penetration. Fluorine substitution has a context-dependent but generally modest increasing effect on LogP.[12]
Conformational Freedom Highly RestrictedHighly FlexibleThe cyclopropane ring locks the backbone, a key advantage for reducing the entropic penalty of binding.[1][16]
Metabolic Stability High (Predicted)ModerateThe C-F bond is resistant to oxidation, and the cyclopropane ring is a metabolically robust scaffold.[5][12]

Application Focus: Selective Modulation of GABA Transporters

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft via four subtypes of GABA transporters (GAT1, GAT2, GAT3, and BGT1). Inhibitors of these transporters can prolong GABA's inhibitory signaling and are used to treat conditions like epilepsy.

A significant challenge in this area is achieving subtype selectivity. Many GAT inhibitors are flexible molecules that can adapt to the binding sites of multiple subtypes. The rigid structure of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid is ideally suited to address this. By presenting its pharmacophoric groups (the carboxylate and the electronegative fluorine) in a fixed spatial orientation, it has the potential to bind with high affinity to one GAT subtype while being sterically excluded from others.[16][17] Studies on similar cyclopropane-based GABA analogues have shown that subtle stereochemical changes can drastically alter subtype selectivity, particularly for GAT3 and BGT1.[17][18]

G cluster_0 Hypothetical Binding at GAT Subtype cluster_1 Off-Target GAT Subtype Ligand Rigid Analogue (1-FEC-CA) Pocket Binding Pocket Residues Ligand->Pocket Precise Fit Hbond H-Bond / Ionic Interaction Pocket->Hbond Carboxylate Interaction Steric Favorable Steric Fit Pocket->Steric Sidechain Interaction Selectivity High Affinity & Subtype Selectivity Hbond->Selectivity Steric->Selectivity Ligand2 Rigid Analogue (1-FEC-CA) Pocket2 Slightly Different Binding Pocket Ligand2->Pocket2 Mismatched Fit Clash Steric Clash Pocket2->Clash NoBind Low Affinity (No Binding) Clash->NoBind

Caption: Mechanism of Selectivity.

Experimental Protocols

To validate the theoretical benefits of this molecule, robust synthesis and analytical methods are required.

Synthesis Workflow

The synthesis of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid can be achieved via a malonic ester pathway, which offers high yields and accessible starting materials.

G A Diethyl Malonate B Alkylation (NaOEt, 1-bromo-2-fluoroethane) A->B C Fluorinated Malonate Intermediate B->C D Cyclopropanation (NaH, 1,2-dibromoethane) C->D E Cyclopropyl Malonate Intermediate D->E F Hydrolysis & Decarboxylation (NaOH, then H₃O⁺, Heat) E->F G Final Product: 1-(2-Fluoroethyl)cyclopropane- 1-carboxylic acid F->G

Caption: Synthetic Workflow Diagram.

Step-by-Step Methodology:

  • Step 1: Alkylation. To a solution of sodium ethoxide (1.1 eq) in dry ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes. Add 1-bromo-2-fluoroethane (1.2 eq) and reflux the mixture for 12 hours. Monitor reaction completion by TLC. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is dried over MgSO₄ and concentrated to yield the crude fluoroethyl-substituted malonate.

  • Step 2: Cyclopropanation. To a suspension of sodium hydride (2.2 eq) in dry DMF, add the crude product from Step 1 (1.0 eq) dropwise at 0 °C. After the evolution of hydrogen ceases, add 1,2-dibromoethane (1.1 eq) and heat the mixture to 80 °C for 16 hours. Cool the reaction, quench carefully with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Step 3: Saponification and Decarboxylation. The crude cyclopropyl malonate from Step 2 is dissolved in ethanol, and an aqueous solution of sodium hydroxide (3.0 eq) is added. The mixture is refluxed for 4 hours. The ethanol is removed in vacuo, and the aqueous residue is washed with ether. The aqueous layer is then acidified to pH 1-2 with concentrated HCl at 0 °C.

  • Step 4: Final Decarboxylation and Isolation. The acidified aqueous solution is heated to 100 °C for 2 hours to facilitate decarboxylation. After cooling, the solution is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid, which can be further purified by distillation or crystallization.

Conformational Analysis via NMR Spectroscopy

The predicted low-energy conformation can be experimentally validated using advanced NMR techniques in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).

  • Resonance Assignment : Assign all ¹H and ¹³C resonances using standard 1D and 2D NMR experiments (COSY, HSQC, HMBC).

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) : This is a critical experiment. A cross-peak between the fluorine atom and specific protons on the cyclopropane ring will provide direct evidence of their spatial proximity, confirming the preferred rotameric state of the fluoroethyl sidechain.[14]

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) : NOE cross-peaks between protons on the ethyl chain and protons on the cyclopropane ring will further corroborate the conformational preference.

  • Computational Modeling : Perform DFT (Density Functional Theory) calculations to generate a potential energy surface by rotating the relevant C-C bond. The calculated low-energy conformers can then be compared with the experimental NMR data to confirm the structure.

Conclusion and Future Perspectives

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid represents a sophisticated application of established medicinal chemistry principles. By synergistically combining the rigidifying effect of a cyclopropane ring with the powerful stereoelectronic properties of fluorine, this molecule is pre-organized for potent and selective target interaction. Its design offers predictable improvements in metabolic stability and physicochemical properties, making it an attractive scaffold for development.

The most promising immediate application lies in the field of neuroscience, specifically as a selective ligand for GABA transporters. Future work should focus on executing the proposed synthesis, confirming its predicted conformation via NMR, and screening it for inhibitory activity against the panel of GAT subtypes. Success in these initial stages would warrant further investigation into its enantiomers, as stereochemistry is often a decisive factor in biological activity for such constrained analogues. Co-crystallization studies with a target protein would provide the ultimate validation of its binding mode and pave the way for further structure-based optimization.

References

  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Müller, K., Faeh, C., & Diederich, F. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2021, November 13). Applications of Fluorine in Medicinal Chemistry.
  • Suemasa, A., Watanabe, M., et al. (2018, November 1). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. PubMed.
  • Unknown Author. (n.d.). Fluorine in Medicinal Chemistry.
  • Johnston, G. A., Allan, R. D., Kennedy, S. M., & Twitchin, B. (n.d.). Structure-activity Studies on the Activity of a Series of Cyclopentane GABA Analogues on GABAA Receptors and GABA Uptake. PubMed.
  • Nakada, K., Yoshikawa, M., et al. (2013, September 1). Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. PubMed.
  • Life Chemicals. (2021, February 15). Boost your Research with our Original Cyclopropanes | Building Blocks.
  • Suemasa, A., et al. (n.d.). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1.
  • Unknown Author. (n.d.).
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  • Al-Hadedi, A. A. M., et al. (2022, February 4). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. PMC.
  • Unknown Author. (2026, January 6). Development of Practical and Scalable Synthetic Route for 1 (2 2 2 Trifluoroethyl)Cyclopropane 1 Carboxylic Acid. Scribd.
  • Nakada, K., et al. (2020, August 5). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI.
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  • PubChem. (n.d.). (1R,2S)-2-fluorocyclopropane-1-carboxylic acid.
  • Unknown Author. (n.d.). Process for the production of 1-fluor-cyclopropane-1-carboxylic acid.
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An In-Depth Technical Guide to 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and cyclopropane moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of a unique class of compounds at the intersection of these two strategies: 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid and its derivatives. We will explore the synthetic methodologies for accessing this scaffold, delve into the structure-activity relationships that govern its biological effects, and highlight its emerging potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fluorinated cyclopropane derivatives in their therapeutic programs.

Introduction: The Power of Fluorine and Cyclopropane in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can modulate acidity, basicity, metabolic stability, and binding affinity.[1] Similarly, the cyclopropane ring, with its inherent strain and unique electronic character, offers a rigid conformational constraint that can enhance potency and selectivity while improving metabolic stability.[2] The combination of a fluoroethyl group and a cyclopropane carboxylic acid scaffold presents a compelling strategy for creating novel therapeutic agents with potentially superior pharmacological profiles.

This guide will focus specifically on derivatives of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid, a core structure that has garnered interest for its potential applications across various therapeutic areas.

Synthetic Strategies for Accessing the 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid Scaffold

The synthesis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid and its derivatives requires careful consideration of the cyclopropanation method and the introduction of the fluoroethyl sidechain. Several synthetic routes have been explored, each with its own advantages and limitations.

Key Synthetic Approaches

A common strategy involves the cyclopropanation of an appropriate alkene precursor followed by functional group manipulation to install the fluoroethyl and carboxylic acid moieties. One potential pathway could involve a radical addition-polar cyclization cascade, which has been shown to be effective for the synthesis of functionalized cyclopropanes from carboxylic acids.[3]

Another approach could utilize a photoredox-catalyzed cyclopropanation, which employs carbenoid-like radicals for a formal [2+1] cycloaddition.[3] The choice of catalyst and reaction conditions is crucial for achieving high yields and diastereoselectivity.[3]

Detailed Experimental Protocol: A Representative Synthesis

Below is a representative, generalized protocol for the synthesis of a 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid derivative. Note: This is a conceptual workflow and specific reagents, conditions, and purification methods would need to be optimized for a particular target molecule.

Step 1: Synthesis of a Suitable Alkene Precursor

  • This step would involve standard organic synthesis techniques to prepare an alkene containing the necessary functional groups for subsequent cyclopropanation and elaboration.

Step 2: Cyclopropanation

  • Method A: Simmons-Smith Cyclopropanation: To a solution of the alkene precursor in an appropriate solvent (e.g., dichloromethane), add a solution of diethylzinc followed by diiodomethane. The reaction is typically stirred at room temperature until completion.

  • Method B: Palladium-Catalyzed Cyclopropanation: In a reaction vessel, combine the alkene precursor, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand, and a source of the cyclopropyl group (e.g., a diazocompound). The reaction is heated under an inert atmosphere.

Step 3: Introduction of the Fluoroethyl Group

  • This can be achieved through various methods, including nucleophilic fluorination of a corresponding tosylate or mesylate precursor with a fluoride source like potassium fluoride or a fluoride salt complex.

Step 4: Hydrolysis to the Carboxylic Acid

  • If the cyclopropanation and fluoroethylation steps were performed on an ester derivative, the final step involves hydrolysis to the carboxylic acid using a base such as lithium hydroxide or sodium hydroxide, followed by acidification.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Alkene Precursor Cyclopropanation Cyclopropanation (e.g., Simmons-Smith or Pd-catalyzed) Start->Cyclopropanation Cyclopropane_Intermediate Cyclopropane Intermediate Cyclopropanation->Cyclopropane_Intermediate Fluoroethylation Introduction of Fluoroethyl Group Cyclopropane_Intermediate->Fluoroethylation Fluoroethyl_Intermediate Fluoroethylated Intermediate Fluoroethylation->Fluoroethyl_Intermediate Hydrolysis Ester Hydrolysis Fluoroethyl_Intermediate->Hydrolysis Final_Product 1-(2-Fluoroethyl)cyclopropane- 1-carboxylic Acid Derivative Hydrolysis->Final_Product

Caption: A generalized workflow for the synthesis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid derivatives.

Biological Activities and Therapeutic Applications

Derivatives of cyclopropane carboxylic acids have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, hypoglycemic, and antiketotic properties.[4] The incorporation of a fluoroethyl group can further enhance these activities and introduce novel pharmacological profiles.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for understanding how modifications to the 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid scaffold impact biological activity. Key areas of investigation include:

  • Stereochemistry of the Cyclopropane Ring: The relative orientation of the substituents on the cyclopropane ring (cis vs. trans) can significantly influence potency. For example, in a series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids, the cis derivatives were found to be more potent against Gram-positive bacteria than their trans counterparts.[5]

  • Substituents on the Fluoroethyl Group: Modifications to the fluoroethyl sidechain can affect metabolic stability and target engagement.

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides, esters, or other bioisosteres can modulate pharmacokinetic properties such as cell permeability and oral bioavailability.[6]

Potential Therapeutic Targets

While research on 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid derivatives is still emerging, related fluorinated cyclopropane compounds have shown promise in several therapeutic areas:

  • Antibacterial Agents: Fluorocyclopropyl quinolones have been investigated as potent antibacterial agents.[5] The fluorine atom on the cyclopropyl group can lead to a reduction in lipophilicity compared to non-fluorinated analogs.[5]

  • Enzyme Inhibitors: The constrained conformation of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors. For instance, cyclopropane derivatives have been studied as inhibitors of ethylene biosynthesis in plants.[7]

  • Antiviral Agents: The unique structural features of fluoroalkyl-substituted small rings are valuable in the development of antiviral compounds.[1]

Tabular Summary of Biological Data
Compound ClassTarget/ActivityKey FindingsReference
1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acidsAntibacterial (DNA gyrase)Cis isomers generally more potent against Gram-positive bacteria.[5][5]
2-(4-biphenyl)-cyclopropane carboxylic acidsAnti-inflammatory, AnalgesicShowed efficacy in alleviating inflammation and pain.[4][4]
Fluoroalkyl cyclopropane carboxylic acidsC–H Arylation SubstratesEnabled the synthesis of diverse small-membered rings with all-carbon quaternary centers.[1][1]

Future Directions and Conclusion

The exploration of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid and its derivatives represents a promising frontier in drug discovery. The convergence of fluorine chemistry and the unique properties of the cyclopropane ring offers a powerful platform for the design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Development of novel and efficient synthetic methodologies to access a wider range of derivatives with diverse substitution patterns.

  • Comprehensive in vitro and in vivo evaluation of these compounds against a variety of biological targets.

  • Detailed mechanistic studies to elucidate the mode of action of active compounds.

  • Exploration of these derivatives in new therapeutic areas where the unique properties of the scaffold may offer significant advantages.

By continuing to investigate the synthesis and biological activity of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid derivatives, the scientific community can unlock their full therapeutic potential and contribute to the development of the next generation of innovative medicines.

Logical Relationship Diagram

Logical_Relationships Core_Scaffold 1-(2-Fluoroethyl)cyclopropane- 1-carboxylic Acid Scaffold Synthetic_Chem Synthetic Chemistry Core_Scaffold->Synthetic_Chem Enables synthesis of derivatives Biological_Eval Biological Evaluation Synthetic_Chem->Biological_Eval Provides compounds for testing SAR_Studies Structure-Activity Relationship (SAR) Biological_Eval->SAR_Studies Generates data for analysis Drug_Discovery Drug Discovery & Development Biological_Eval->Drug_Discovery Validates therapeutic potential SAR_Studies->Synthetic_Chem Informs design of new derivatives SAR_Studies->Drug_Discovery Identifies lead candidates

Caption: The iterative cycle of synthesis, evaluation, and optimization in the drug discovery process for this class of compounds.

References

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An In-Depth Technical Guide to the Metabolic Stability Profiles of Fluoroethyl Cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Engineering Stability in Modern Drug Discovery

In the intricate landscape of drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving an optimal pharmacokinetic profile, with metabolic stability being a cornerstone of this endeavor.[1] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, rendering it ineffective. Conversely, a compound that is too stable may accumulate to toxic levels or lead to undesirable drug-drug interactions.[1] Medicinal chemists continuously seek structural motifs that can confer metabolic robustness without compromising potency.

The fluoroethyl cyclopropane scaffold has emerged as a highly valuable motif in this context. This guide provides an in-depth exploration of its metabolic stability profile, intended for researchers, scientists, and drug development professionals. We will dissect the unique physicochemical properties of this scaffold, explore its interactions with metabolic enzyme systems, provide detailed protocols for its evaluation, and present a framework for rationally designing more stable and effective drug candidates.

The Physicochemical Rationale: Why Fluoroethyl Cyclopropane?

The utility of the fluoroethyl cyclopropane scaffold stems from the synergistic combination of its two key components: the cyclopropane ring and the fluoroethyl group.

  • The Cyclopropane Ring: This three-membered ring is more than just a small cyclic alkane. Its strained nature imparts unique electronic properties, with C-C bonds having enhanced π-character.[2] This rigidity can lock a molecule into a bioactive conformation, enhancing potency and reducing off-target effects.[3] Crucially, the C-H bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes, making them inherently less susceptible to oxidative metabolism by enzymes like Cytochrome P450 (CYP).[2][4] This feature is often exploited to "shield" a molecule from metabolic attack.[4]

  • The Fluoroethyl Group: The strategic incorporation of fluorine is a time-tested strategy in medicinal chemistry to enhance metabolic stability.[5] The carbon-fluorine (C-F) bond is exceptionally strong, making it highly resistant to enzymatic cleavage.[6] Furthermore, fluorine's high electronegativity can lower the pKa of nearby basic amines, potentially reducing interactions with efflux transporters, and can create a "metabolic shield," sterically and electronically hindering enzymatic access to adjacent, more labile C-H bonds.[6][7] This strategy is often employed to block known "metabolic soft spots."[6]

Combining these two elements creates a scaffold that is conformationally constrained and fortified at key positions against metabolic degradation, making it an attractive bioisosteric replacement for more metabolically vulnerable groups like isopropyl or gem-dimethyl moieties.[8][9]

Navigating the Metabolic Maze: Key Pathways and Liabilities

While the fluoroethyl cyclopropane scaffold is designed for stability, it is not metabolically inert. Understanding its potential biotransformation pathways is critical for predicting its fate in vivo. The primary enzymes responsible for the metabolism of most small-molecule drugs are the Cytochrome P450 monooxygenases, located predominantly in the liver.[10][11]

Cytochrome P450-Mediated Oxidation

The major metabolic pathways involve oxidation by CYP enzymes.[12] For cyclopropane-containing compounds, the specific metabolic fate is highly dependent on the point of attachment.

  • Metabolism of Cyclopropylamines: A significant number of drug candidates feature a cyclopropyl group directly attached to a nitrogen atom (a cyclopropylamine). This specific arrangement can be a metabolic liability. CYP-mediated, one-electron oxidation at the nitrogen can lead to the formation of a reactive aminium cation radical.[13][14] This intermediate can trigger the scission (opening) of the strained cyclopropane ring, generating reactive intermediates such as α,β-unsaturated aldehydes.[4][15] These reactive metabolites can form covalent adducts with cellular macromolecules like proteins, which is a mechanism associated with hepatotoxicity, as famously observed with the antibiotic trovafloxacin.[4][15]

  • Influence of Fluorination: The presence of the fluoroethyl group is intended to mitigate such pathways. By replacing metabolically labile C-H bonds with stable C-F bonds, the fluoroethyl moiety itself is highly resistant to oxidation.[7] Its electron-withdrawing nature can also influence the reactivity of the adjacent cyclopropyl ring, although the primary metabolic concern often remains the cyclopropylamine junction if present.

The following diagram illustrates the potential metabolic bioactivation of a generic cyclopropylamine moiety, a key pathway to consider when designing drugs with this scaffold.

G cluster_0 Metabolic Bioactivation of a Cyclopropylamine Moiety A Parent Drug (Cyclopropylamine) B Aminium Cation Radical (Reactive Intermediate) A->B CYP450 Oxidation (Single Electron Transfer) C Ring-Opened Radical B->C Cyclopropane Ring Scission D α,β-Unsaturated Aldehyde (Reactive Metabolite) C->D Further Oxidation E Covalent Adducts (e.g., with Proteins) D->E Nucleophilic Attack (e.g., by GSH, Protein)

Figure 1: Potential CYP450-mediated bioactivation pathway for cyclopropylamine-containing compounds, leading to reactive metabolite formation.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of a novel compound containing a fluoroethyl cyclopropane scaffold, a series of standardized in vitro assays are essential.[16][17] These assays provide key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo pharmacokinetic behavior.[18] The two most common systems are liver microsomes and hepatocytes.

The Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for its simplicity and high-throughput adaptability.[19] It primarily assesses Phase I metabolism, as microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in CYP enzymes.[10][12]

Causality Behind Experimental Choices:

  • Enzyme Source: Liver microsomes are used because they contain a high concentration of the major drug-metabolizing CYP enzymes.[19] Using microsomes from different species (human, rat, mouse, dog) allows for an early assessment of interspecies differences in metabolism.[19]

  • Cofactor: The reaction is initiated by adding Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[10] This is a critical choice because NADPH is the essential cofactor that provides the reducing equivalents for the CYP450 catalytic cycle.[20] A control incubation without NADPH is mandatory to confirm that compound loss is due to enzymatic activity and not chemical instability.[10]

  • Temperature: Incubations are performed at 37°C to mimic physiological conditions.[21]

  • Analysis: Compound depletion over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and specificity required to quantify the parent drug in a complex biological matrix.[22]

Step-by-Step Experimental Protocol: Microsomal Stability

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare pooled liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).[19]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound and microsomes to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[19] The time of addition is designated as T=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard.[19]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Controls (Self-Validation):

    • Minus Cofactor Control: Run a parallel incubation at the final time point without adding NADPH to check for non-NADPH dependent degradation.[10]

    • Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., testosterone, verapamil) to validate the metabolic competency of the microsomal batch.[10]

The Hepatocyte Stability Assay

For a more comprehensive view, assays using intact liver cells (hepatocytes) are employed.[23] Hepatocytes contain the full spectrum of metabolic machinery, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as transporters.[17][23] This provides a more holistic picture of hepatic clearance.

Protocol Differences & Rationale: The hepatocyte assay follows a similar principle to the microsomal assay but uses a suspension of cryopreserved hepatocytes instead of microsomes.[16] No external cofactor is needed, as the intact cells have their own endogenous supply. This assay is generally lower throughput and more expensive but provides data that is often more predictive of in vivo clearance.

The following workflow diagram outlines the key steps in a typical in vitro metabolic stability experiment.

G cluster_workflow In Vitro Metabolic Stability Assay Workflow A 1. Prepare Reagents (Test Compound, Buffer, Microsomes/Hepatocytes) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH for Microsomes) B->C D 4. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) C->D E 5. Terminate Reaction (Add Acetonitrile + Internal Std) D->E F 6. Process Sample (Centrifuge to pellet protein) E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Data Analysis G->H I Calculate t½ and CLint H->I

Figure 2: A generalized experimental workflow for determining metabolic stability using in vitro systems like liver microsomes.

Data Presentation and Interpretation

The primary data output is the percentage of the parent compound remaining over time. From the slope of the natural log of this percentage versus time, key pharmacokinetic parameters can be calculated.[21]

ParameterDescriptionSignificance in Drug Development
t½ (Half-life) The time required for 50% of the compound to be metabolized.A primary indicator of metabolic stability. A very short t½ may predict low oral bioavailability and require frequent dosing.
CLint (Intrinsic Clearance) The inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.A more fundamental measure of metabolic liability. It is used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance and dose.[16]

Structure-Metabolism Relationships (SMR): Lessons from the Field

Analyzing how small structural changes impact metabolic stability provides actionable insights for medicinal chemists. The literature on cyclopropane-containing compounds offers valuable lessons.

Structural ModificationObservationRationale & ImplicationReference
Cyclopropylamine Moiety In a series of Hepatitis C inhibitors, this moiety was found to be a site of NADPH-dependent bioactivation, leading to the formation of reactive glutathione (GSH) conjugates.This confirms the ring-opening liability of the cyclopropylamine group. The formation of GSH conjugates indicates the generation of electrophilic reactive metabolites.[4]
Replacement of Cyclopropyl with gem-Dimethyl When the liable cyclopropyl ring was replaced with a gem-dimethyl group in the Hepatitis C inhibitor series, the bioactivation pathway was averted.This is a classic "metabolic fix." The gem-dimethyl group lacks the ring strain of the cyclopropane, preventing the ring-opening mechanism and enhancing stability.[4]
Substitution on the Cyclopropyl Ring In another series, oxidation was observed on the cyclopropyl ring itself. Adding a methyl group to the ring blocked this oxidation.The methyl group acts as a metabolic shield, sterically hindering the CYP enzyme's access to the site of oxidation, thereby improving metabolic stability.[4]

These examples underscore a crucial principle: while the fluoroethyl cyclopropane scaffold provides a strong foundation for metabolic stability, its specific context within the molecule dictates the ultimate metabolic profile. The point of attachment and the nature of neighboring functional groups are of paramount importance.

Conclusion: A Scaffold for Rational Design

The fluoroethyl cyclopropane scaffold represents a powerful tool in the medicinal chemist's arsenal for designing metabolically robust drug candidates. Its inherent stability, derived from the strong C-H bonds of the cyclopropane ring and the shielding effect of the fluoroethyl group, provides an excellent starting point for lead optimization.

However, this guide emphasizes that no scaffold is a universal panacea. A deep understanding of the potential metabolic liabilities, particularly the bioactivation pathway of cyclopropylamine moieties, is essential. The judicious application of in vitro metabolic stability assays, coupled with a rational analysis of structure-metabolism relationships, allows researchers to harness the full potential of this scaffold. By thoughtfully integrating these principles, drug development professionals can engineer molecules with optimized pharmacokinetic profiles, increasing the probability of success in bringing novel, effective therapies to patients.

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  • ACS Publications (n.d.). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications. Retrieved from [Link]

  • Metabolon (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • ResearchGate (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • University of Tokyo (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • Bentham Science (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Retrieved from [Link]

  • Unknown Source (n.d.). Bioisosteres of Common Functional Groups.
  • National Center for Biotechnology Information (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. Retrieved from [Link]

  • Cambridge MedChem Consulting (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PMC. Retrieved from [Link]

  • Longdom Publishing (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PMC. Retrieved from [Link]

  • MDPI (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • Taylor & Francis Online (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • PubMed (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

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Precision Lipophilicity Modulation: The 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid Motif

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of drug candidates, the "Magic Methyl" effect is well-documented, yet the 1-(2-fluoroethyl)cyclopropyl moiety represents a more sophisticated tool for multiparametric optimization (MPO). This guide details the application of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (CAS: 1507196-28-2) as a strategic building block. By integrating the conformational constraint of a cyclopropane ring with the electronic modulation of a fluoroethyl tail, this moiety offers a precise mechanism to lower lipophilicity (LogD), block metabolic soft spots, and alter vectorality compared to standard aliphatic chains.

The Physicochemical Rationale

Beyond Bioisosterism

The 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid scaffold is not merely a spacer; it is a functional bioisostere for gem-dimethyl and isobutyl groups. Its utility rests on three physicochemical pillars:

  • Lipophilicity Lowering (LogD Modulation): Replacing a propyl or isobutyl group with a 2-fluoroethyl group typically lowers LogD7.4 by 0.3–0.7 log units . The fluorine atom introduces a strong dipole moment (

    
     D) and reduces the electron density of the alkyl chain, increasing aqueous solubility without introducing a hydrogen bond donor (HBD), which could penalize membrane permeability.
    
  • Conformational Locking: The cyclopropane ring restricts the conformational freedom of the attached fluoroethyl chain. Unlike a flexible diethyl substitution, the cyclopropane "locks" the vectors of the carboxylic acid (or resulting amide) and the fluoroethyl tail. This rigidity often results in an entropic benefit upon protein binding.

  • Metabolic Blocking: Aliphatic chains are prone to CYP450-mediated oxidation. The terminal fluorine in the ethyl chain blocks

    
    -oxidation, while the cyclopropane ring sterically hinders access to the 
    
    
    
    -carbon, effectively shielding the core scaffold from rapid clearance.
Comparative Metrics

The following table illustrates the theoretical shift in properties when replacing a standard tert-butyl or isobutyl group with the fluoroethyl-cyclopropyl motif in a hypothetical amide drug lead.

Propertytert-Butyl AnalogIsobutyl Analog1-(2-Fluoroethyl)cyclopropyl Impact
LogP (Calc) 3.53.22.6 Improved Solubility
Rotatable Bonds 022 (Restricted)Entropic Benefit
Metabolic Liability Low (stable)High (

-oxidation)
Low (F-blocked)Extended t1/2
Polar Surface Area 0 Ų0 Ų0 Ų Permeability Maintained

Strategic Decision Framework

The decision to incorporate this moiety should be data-driven. The following logic flow outlines the criteria for selecting 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid during Lead Optimization.

DecisionTree Start Lead Compound Analysis CheckLogD Is LogD > 3.5? Start->CheckLogD CheckMetab Is Alkyl Chain a Metabolic Soft Spot? CheckLogD->CheckMetab Yes UseGemDimethyl ALT: Gem-Dimethyl / Isobutyl CheckLogD->UseGemDimethyl No (LogD < 2) CheckPotency Is Hydrophobic Pocket Size Limited? CheckMetab->CheckPotency Yes CheckMetab->UseGemDimethyl No UseMoiety INC: 1-(2-Fluoroethyl)cyclopropyl CheckPotency->UseMoiety Yes (Requires compact lipophilicity) UseOxetane ALT: Oxetane / Azetidine CheckPotency->UseOxetane No (Requires polarity shift)

Figure 1: Decision matrix for incorporating the fluoroethyl-cyclopropyl motif.

Experimental Protocols

Synthetic Accessibility (Amide Coupling)

The carboxylic acid functionality allows for facile coupling to amine-bearing scaffolds. Because the cyclopropane ring is strained, harsh acidic conditions should be avoided post-coupling if possible, though the fluoroethyl group is generally robust.

Reagents:

  • 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (1.0 eq)

  • Amine Partner (R-NH2) (1.1 eq)

  • HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Protocol:

  • Dissolution: Dissolve 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (100 mg, 0.76 mmol) in anhydrous DMF (3 mL).

  • Activation: Add DIPEA (0.4 mL, 2.28 mmol) followed by HATU (346 mg, 0.91 mmol). Stir at room temperature for 10 minutes to activate the acid.

  • Coupling: Add the amine partner (0.83 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the product mass [M+H]+.

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Lipophilicity Assessment (Chromatographic LogD)

While shake-flask is the gold standard, high-throughput optimization requires a faster readout. We utilize a Chromatographic Hydrophobicity Index (CHI) method calibrated to LogD.

Methodology:

  • Column: Waters XBridge C18 (50 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate pH 7.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Run a set of standards (e.g., Caffeine, Propranolol, Indomethacin) with known LogD values to generate a calibration curve.

  • Calculation:

    
    
    (Where A and B are slope and intercept from the calibration set).
    

Mechanistic Pathway: Fluorine-Induction

The following diagram elucidates how the fluoroethyl group alters the local electronic environment compared to a propyl group, leading to the observed lipophilicity modulation.

Mechanism Propyl Propyl Group (Hydrophobic) Water Water Solvation Shell Propyl->Water Repulsion Lipid Lipid Bilayer Propyl->Lipid High Affinity (vdW) Fluoroethyl 2-Fluoroethyl Group (Polarized) Fluoroethyl->Water Dipole-Dipole Interaction (C-F ... H-O-H) Fluoroethyl->Lipid Moderate Affinity Effect Result: Lower LogD Maintained Permeability Fluoroethyl->Effect

Figure 2: Solvation mechanism of the fluoroethyl moiety vs. standard alkyl chains.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2][3] Beilstein Journal of Organic Chemistry, 16, 2165–2177. Link

  • Waring, M. J. (2010).[4][5] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.[4] Link

Sources

Safety data sheet (SDS) and toxicity of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Subject: 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

CAS RN: 1507196-28-2

Authored By: Gemini, Senior Application Scientist

Executive Summary & Critical Safety Directive

This document provides a comprehensive technical guide on the safety, handling, and potential toxicity of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid. As of the date of this publication, a specific, publicly available Safety Data Sheet (SDS) or detailed toxicological study for this exact compound (CAS 1507196-28-2) has not been identified. Consequently, this guide has been constructed by synthesizing data from structurally analogous compounds, established principles of toxicology, and the known reactivity of its constituent functional groups.

The core directive for any professional handling this compound is to treat it as a substance with a high potential for severe toxicity and corrosive effects. This assessment is based on two primary factors:

  • Corrosivity: The presence of the carboxylic acid moiety suggests the compound is corrosive, capable of causing severe skin burns and eye damage.[1]

  • Potential for "Lethal Synthesis": As an ω-fluoroalkyl carboxylic acid, there is a significant, plausible risk that this compound can be metabolized in vivo via β-oxidation to produce fluoroacetate. Fluoroacetate is a well-documented, highly toxic metabolic poison that blocks the citric acid cycle (Krebs cycle), leading to cellular energy deprivation and potentially severe or fatal outcomes.[2]

This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and the implementation of stringent safety protocols. All experimental design and handling procedures must prioritize the mitigation of exposure risk.

Compound Identification & Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. The available data for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is summarized below.

PropertyValueSource
IUPAC Name 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid-
CAS Number 1507196-28-2ChemicalBook[3]
Molecular Formula C6H9FO2Calculated
Molecular Weight 132.13 g/mol Calculated
Physical State Not specified; likely a solid or liquid at room temperature.Inferred
Solubility Not specified; likely soluble in organic solvents.Inferred

Hazard Identification & GHS Classification (Extrapolated)

Given the absence of a specific SDS, the following GHS classifications are extrapolated from closely related analogs such as 1-Fluoro-cyclopropane-1-carboxylic acid and general cyclopropanecarboxylic acids.[1][4][5] These classifications should be considered provisional and represent a minimum level of hazard.

GHS ClassificationHazard StatementPictogram
Skin Corrosion / Irritation, Category 1B H314: Causes severe skin burns and eye damage.Corrosion
Serious Eye Damage / Irritation, Category 1 H314: Causes severe skin burns and eye damage.Corrosion
Acute Toxicity (Oral) H302: Harmful if swallowed. (Assumed minimum)Exclamation Mark
Corrosive to Metals, Category 1 H290: May be corrosive to metals.Corrosion

Toxicological Profile & Mechanistic Insights

Corrosive Action

The carboxylic acid functional group is the primary driver of the compound's corrosive properties. Direct contact with skin, eyes, or mucous membranes is expected to cause immediate and severe irritation, chemical burns, and potentially irreversible tissue damage.[1] Ingestion would likely cause severe burns to the upper digestive and respiratory tracts.

High-Risk Toxicity: The Potential for Lethal Synthesis

The most significant toxicological concern for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid stems from its classification as an ω-fluorinated carboxylic acid. The mechanism of toxicity for such compounds is a process known as "lethal synthesis."[2]

Mechanism:

  • Cellular Uptake: The compound is absorbed into the cell.

  • Activation: It is converted to its coenzyme A (CoA) thioester, 1-(2-Fluoroethyl)cyclopropyl-1-carbonyl-CoA.

  • β-Oxidation: The fluoroethyl side chain is susceptible to β-oxidation, a metabolic process that breaks down fatty acid chains. This process cleaves the carbon chain, releasing a two-carbon unit.

  • Formation of Fluoroacetyl-CoA: The cleavage of the fluoroethyl group is hypothesized to yield fluoroacetyl-CoA, the activated form of fluoroacetic acid.

  • Krebs Cycle Inhibition: Fluoroacetyl-CoA condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle (Krebs cycle).[2]

  • Cellular Energy Crisis: The blockade of the Krebs cycle halts aerobic respiration, leading to a rapid depletion of cellular ATP (energy), accumulation of citrate, and ultimately, cell death. This can manifest systemically as central nervous system disturbances, cardiac failure, and respiratory failure.[2]

The diagram below illustrates this critical potential pathway.

Lethal_Synthesis cluster_cell Inside the Cell / Mitochondria A 1-(2-Fluoroethyl)cyclopropane- 1-carboxylic acid B 1-(2-Fluoroethyl)cyclopropyl- 1-carbonyl-CoA A->B Activation C β-Oxidation Pathway B->C D Fluoroacetyl-CoA (Highly Toxic) C->D Cleavage E Krebs Cycle D->E Enters Cycle G Fluorocitrate (Aconitase Inhibitor) D->G Condenses with Oxaloacetate F Aconitase Enzyme (Within Krebs Cycle) E->F H BLOCKADE OF CELLULAR RESPIRATION F->H Leads to G->F Potent Inhibition

Caption: Potential metabolic activation ("Lethal Synthesis") of the title compound.

Safe Handling & Risk Mitigation Protocols

A multi-layered approach to safety is mandatory when handling this compound. The following protocols are based on best practices for managing highly hazardous and corrosive chemicals.

Engineering Controls & Work Environment
  • Primary Containment: All handling of the compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

  • Ventilation: Ensure adequate general laboratory ventilation. The fume hood is for primary containment; good room air exchange is a critical secondary control.

  • Emergency Equipment: An eyewash station and safety shower must be located within a 10-second travel distance from the workstation and be free of obstructions.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent any direct contact.

Protection TypeSpecificationRationale
Hand Protection Wear two pairs of gloves. An inner nitrile glove for dexterity and an outer, thicker glove rated for chemical resistance (e.g., butyl rubber or Viton™).Provides robust protection against corrosive materials and potential absorption. Double-gloving protects against incidental tears or contamination during glove removal.
Eye & Face Protection Chemical splash goggles that meet ANSI Z87.1 standards and a full-face shield.Protects against splashes of corrosive liquid and vapors. Goggles provide a seal around the eyes; the face shield protects the rest of the face.[1]
Body Protection A chemically resistant laboratory coat. For larger quantities or tasks with a higher splash potential, a chemically resistant apron over the lab coat is required.Prevents skin contact on the torso and arms.
Footwear Fully enclosed, non-permeable shoes.Protects feet from spills.
Experimental Workflow for Safe Handling

The following workflow should be adopted for all procedures involving this compound.

Safe_Handling_Workflow A Step 1: Risk Assessment Review this guide & relevant literature. B Step 2: Assemble PPE Don all required PPE before entering the handling area. A->B C Step 3: Prepare Work Area Verify fume hood operation. Assemble all necessary equipment. Prepare waste containers. B->C D Step 4: Chemical Handling Perform all manipulations deep within the fume hood. C->D E Step 5: Decontamination Wipe down all surfaces, glassware, and equipment with an appropriate solvent/decontaminant. D->E F Step 6: Doff PPE Remove PPE in the correct order (outer gloves first). Wash hands thoroughly. E->F G Step 7: Waste Disposal Dispose of all contaminated materials as hazardous waste according to institutional protocols. F->G

Caption: Standard workflow for safely handling the title compound.

First-Aid Measures (In Case of Exposure)

Immediate and decisive action is critical. Show this guide and any available SDS for related compounds to medical personnel.[1]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][6]

  • Skin Contact: Do not delay. Immediately flush the skin with copious amounts of running water for at least 15-20 minutes while simultaneously removing all contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage & Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][5] Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: All waste materials, including contaminated PPE, empty containers, and reaction byproducts, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is a compound that demands the highest level of respect and caution in a research setting. While its unique structure, incorporating a cyclopropane ring and a fluoroethyl group, makes it of interest to medicinal chemists, its safety profile must be inferred from hazardous structural analogs. The dual threat of severe corrosivity and a high potential for metabolic activation into a potent toxin necessitates the use of stringent engineering controls, comprehensive personal protective equipment, and meticulous handling protocols. All researchers must operate under the assumption of high toxicity and corrosivity until definitive data becomes available.

References

  • Scribd. Development of Practical and Scalable Synthetic Route for 1 (2 2 2 Trifluoroethyl)Cyclopropane 1 Carboxylic Acid. Available from: [Link]

  • Google Patents. US5498750A - Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid.
  • Kishida Chemical Co., Ltd. Safety Data Sheet: 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid. Available from: [Link]

  • PhytoTech Labs. Safety Data Sheet: 1-Aminocyclopropanecarboxylic acid. Available from: [Link]

  • PubChem. 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid. Available from: [Link]

  • PubChem. 1-(2-Carboxyethyl)cyclopropane-1-carboxylic acid. Available from: [Link]

  • PubChem. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid. Available from: [Link]

  • PubChemLite. 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid. Available from: [Link]

  • Airgas. Safety Data Sheet: Cyclopropane. Available from: [Link]

  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available from: [Link]

  • National Institutes of Health. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Available from: [Link]

  • Arhiv za higijenu rada i toksikologiju. TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. Available from: [Link]

  • Wikipedia. Cyclopropane carboxylic acid. Available from: [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]

  • PubMed. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Available from: [Link]

  • Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

Sources

Patent landscape for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Patent Landscape & Synthetic Guide: 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid Building Blocks

Executive Summary

The 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (CAS: 1507196-28-2) represents a high-value pharmacophore in modern medicinal chemistry.[1] As a fluorinated bioisostere of the 1-ethylcyclopropane moiety, this building block offers a strategic solution to common drug metabolism and pharmacokinetics (DMPK) challenges.[1] By introducing a fluorine atom at the


-position of the ethyl side chain, researchers can modulate lipophilicity (

), lower basicity of proximal amines (via inductive effects), and most critically, block metabolic oxidation (soft spots) without significantly altering steric bulk.[1]

This technical guide provides a comprehensive analysis of the patent landscape, synthetic methodologies, and strategic applications of this motif in drug discovery.

Part 1: Chemical Significance & Bioisosteric Rationale[1]

1. The "Fluorine Walk" Strategy In lead optimization, replacing hydrogen with fluorine is a standard tactic. However, the 1-(2-fluoroethyl) group is distinct because it targets the metabolic liability of alkyl chains attached to quaternary centers.[1]

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450-mediated hydroxylation, unlike the C-H bond of a standard ethyl group.[1]

  • Conformational Locking: The cyclopropane ring restricts the conformational freedom of the carboxylic acid (or resulting amide), often locking the ligand into a bioactive conformation.

  • Lipophilicity Modulation: While adding fluorine generally increases lipophilicity, the polarity of the C-F bond can paradoxically improve solubility and permeability depending on the vector.

2. Structural Comparison

Feature1-Ethylcyclopropane (Parent)1-(2-Fluoroethyl)cyclopropane (Target)
Metabolic Risk High (

-1 oxidation)
Low (Blocked by F)
Electronic Effect Weakly electron-donatingElectron-withdrawing (

effect)
Steric Bulk MediumMedium (F is isosteric to H/OH)
Key Application General ScaffoldMetabolic "Hardening"

Part 2: Patent Landscape Analysis

The IP landscape for this building block is characterized by "Selection Inventions"—patents that claim specific fluorinated analogs of known active scaffolds to overcome prior art or improve efficacy.[1]

1. Key Assignee Categories

  • CROs & Building Block Providers (e.g., Enamine, WuXi AppTec): These entities hold process patents or trade secrets on the scalable synthesis of the acid itself (CAS 1507196-28-2) to supply the industry.[1]

  • Major Pharma (e.g., Pfizer, BMS, Merck): Patents here typically claim the final drug containing this moiety.[1] The building block appears in Markush structures for kinase inhibitors (e.g., MET, VEGFR) and GPCR modulators (e.g., 5-HT2C agonists).[1]

2. Freedom to Operate (FTO) The core structure of cyclopropane-1-carboxylic acid is public domain.[1] The novelty lies in the specific 1-(2-fluoroethyl) substitution.[1] FTO is generally favorable for using this building block in new chemical entities (NCEs), provided the final structure does not infringe on broad Markush claims of existing competitor series.

Part 3: Technical Deep Dive – Synthetic Methodologies

Two primary routes dominate the synthesis of this building block. The choice depends on scale and available starting materials.[1]

Route A: The "Malonic Ester" Cyclization (Scalable & Robust)

This is the industry-standard method for generating 1,1-disubstituted cyclopropanes.[1] It relies on the double alkylation of a malonate derivative with 1,2-dibromoethane.[1]

Protocol:

  • Precursor: Start with Diethyl malonate.

  • Alkylation 1: Alkylate with 1-bromo-2-fluoroethane using NaH/DMF to form Diethyl (2-fluoroethyl)malonate.

  • Cyclization: React the intermediate with 1,2-dibromoethane (or 1-bromo-2-chloroethane) using a base like

    
     or NaH to close the cyclopropane ring.[1]
    
  • Hydrolysis/Decarboxylation: Saponify the diester (NaOH/EtOH) and thermally decarboxylate (heat/acid) to yield the mono-acid.

Route B: Direct Alkylation of Cyclopropane Esters (Medicinal Chemistry Scale)

Ideal for late-stage diversification or small batches.[1]

Protocol:

  • Substrate: Ethyl cyclopropanecarboxylate.

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS (1.1 equiv) in THF at -78°C.

  • Electrophile: 1-Bromo-2-fluoroethane (or 1-iodo-2-fluoroethane).[1]

  • Mechanism: Generation of the enolate at the tertiary carbon followed by

    
     attack.[1]
    
  • Validation: Quench with

    
    , extract, and hydrolyze ester with LiOH.
    
Visualization: Synthetic Pathways

Synthesis cluster_0 Route A: Malonic Ester Strategy (Scale-Up) cluster_1 Route B: Direct Alkylation (MedChem) Start_Malonate Diethyl Malonate Inter_Alkylated Diethyl (2-fluoroethyl)malonate Start_Malonate->Inter_Alkylated 1. NaH, DMF 2. Br-CH2CH2-F Inter_Diester 1-(2-Fluoroethyl) cyclopropane-1,1-dicarboxylate Inter_Alkylated->Inter_Diester 1,2-Dibromoethane K2CO3, DMSO Target 1-(2-Fluoroethyl) cyclopropane-1-carboxylic acid Inter_Diester->Target 1. NaOH (Saponification) 2. Heat/-CO2 (Decarboxylation) Start_Ester Ethyl cyclopropanecarboxylate Enolate Li-Enolate Intermediate Start_Ester->Enolate LDA, THF, -78°C Enolate->Target 1. Br-CH2CH2-F 2. LiOH (Hydrolysis)

Caption: Figure 1. Dual synthetic pathways for accessing 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid. Route A is preferred for kilogram-scale production; Route B is faster for gram-scale discovery.[1]

Part 4: Experimental Protocol (Self-Validating System)

Procedure: Synthesis via Route B (Direct Alkylation) [1]

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add Ethyl cyclopropanecarboxylate (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C.[1]

  • Deprotonation: Add LDA (2.0 M in THF/heptane, 11.0 mmol) dropwise over 15 min. Stir for 45 min at -78°C. Checkpoint: Solution should remain clear or pale yellow. Darkening indicates decomposition.[1]

  • Alkylation: Add 1-Bromo-2-fluoroethane (12.0 mmol) (neat or in THF) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 12 hours.

  • Workup: Quench with sat. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1] Extract with EtOAc (3x).[1] Wash organics with brine, dry over 
    
    
    
    .[1][2]
  • Hydrolysis: Dissolve crude ester in THF/MeOH/H2O (3:1:1). Add LiOH (30 mmol). Stir at 50°C for 4 hours. Acidify to pH 2 with 1N HCl. Extract with DCM.[1][2]

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of ethyl ester quartet/triplet.[1] Confirm cyclopropane protons (0.8–1.5 ppm) and the characteristic

      
       splitting (dt, J ~47 Hz) around 4.5 ppm.[1]
      
    • 19F NMR: Single signal around -215 ppm (triplet of triplets).[1]

References

  • ChemicalBook. (2024).[1] 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid Properties and CAS 1507196-28-2.[1] Link

  • Organic Syntheses. (1944).[1][3][4] Cyclopropanecarboxylic acid.[1][2][3][4][5][6][7][8] Org. Synth. 1944, 24,[1] 36. (Foundational methodology for cyclopropane acids). Link

  • Journal of Medicinal Chemistry. (2020). Design of Fluorinated Cyclopropane Derivatives.... (Example of fluorinated cyclopropane utility in GPCR agonists). Link

  • Organic Process Research & Development. (2016). Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid. (Analogous synthetic route validation). Link[1][8]

  • Google Patents. (2018).[1] WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.[1] (Context on fluorinated cyclopropane synthesis). Link

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Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development, prized for the unique physicochemical properties imparted by the fluoroethyl and cyclopropyl moieties. This document provides detailed, scalable, and robust synthetic protocols for its preparation, designed for researchers, scientists, and professionals in the pharmaceutical industry. Two distinct and scalable synthetic routes are presented, complete with step-by-step instructions, mechanistic insights, and comparative analysis to guide process optimization.

Introduction

The incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern drug design. The fluoroethyl group can enhance metabolic stability, binding affinity, and lipophilicity, while the cyclopropane ring introduces conformational rigidity and novel vectoral properties. 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid combines these features, making it a highly sought-after intermediate for the synthesis of advanced pharmaceutical candidates.

This application note details two divergent and scalable synthetic strategies for this target molecule. The first route leverages a Wittig-type olefination followed by a stereospecific Simmons-Smith cyclopropanation. The second approach employs a classical malonic ester synthesis, adapted for the construction of the substituted cyclopropane ring. Each protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Route A: Olefination and Simmons-Smith Cyclopropanation Strategy

This route offers a modular approach, first constructing a fluoroalkene intermediate which is then converted to the desired cyclopropane.

Workflow for Route A

Route_A_Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A Ethyl 2-fluoroacetate B Ethyl 4-fluoro-2-butenoate A->B Wittig Reaction (or Horner-Wadsworth-Emmons) C Ethyl 1-(2-fluoroethyl)cyclopropane-1-carboxylate B->C Simmons-Smith Reaction (Et2Zn, CH2I2) D 1-(2-Fluoroethyl)cyclopropane- 1-carboxylic acid C->D Saponification (e.g., LiOH, H2O/THF)

Caption: Synthetic workflow for Route A.

Protocol A-1: Synthesis of Ethyl 4-fluoro-2-butenoate (Wittig-Type Reaction)

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is employed for its generally higher yields and the formation of the thermodynamically favored E-alkene.[1][2][3]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Fluoroacetaldehyde (can be generated in situ from its acetal)

  • Anhydrous Magnesium Sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Formation: To a flame-dried three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.05 eq). Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 eq) to the stirred suspension. The formation of the ylide is indicated by the cessation of hydrogen gas evolution. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Olefination: Cool the ylide solution back to 0 °C. Add a solution of 2-fluoroacetaldehyde (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield ethyl 4-fluoro-2-butenoate.

Protocol A-2: Synthesis of Ethyl 1-(2-fluoroethyl)cyclopropane-1-carboxylate (Simmons-Smith Cyclopropanation)

The Furukawa modification of the Simmons-Smith reaction is utilized for its improved reactivity and reproducibility.[4][5] This reaction is stereospecific, retaining the geometry of the alkene.[6][7]

Materials:

  • Ethyl 4-fluoro-2-butenoate

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of ethyl 4-fluoro-2-butenoate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Reagent Addition: Slowly add diethylzinc (2.2 eq) via syringe.

  • Add diiodomethane (2.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Add saturated aqueous sodium bicarbonate and stir until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solvent. The crude ester can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol A-3: Hydrolysis to 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Saponification with lithium hydroxide is a reliable method for the hydrolysis of esters.[8][9][10][11]

Materials:

  • Ethyl 1-(2-fluoroethyl)cyclopropane-1-carboxylate

  • Lithium hydroxide monohydrate

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Saponification: Dissolve the cyclopropyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Acidification: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extraction: Extract the acidified solution with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solvent under reduced pressure to yield the final product, 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid. Further purification can be achieved by recrystallization if the product is a solid.

Route B: Malonic Ester Synthesis Strategy

This classical approach builds the cyclopropane ring through a tandem alkylation of diethyl malonate.[12][13][14][15][16]

Workflow for Route B

Route_B_Workflow cluster_0 Step 1: First Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl malonate B Diethyl (2-fluoroethyl)malonate A->B 1. NaOEt, EtOH 2. 1-bromo-2-fluoroethane C Diethyl 1-(2-fluoroethyl)cyclopropane- 1,1-dicarboxylate B->C 1. NaOEt, EtOH 2. 1,2-dibromoethane D 1-(2-Fluoroethyl)cyclopropane- 1-carboxylic acid C->D 1. NaOH, H2O/EtOH 2. H3O+, Heat

Caption: Synthetic workflow for Route B.

Protocol B-1: Synthesis of Diethyl (2-fluoroethyl)malonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous Ethanol

  • 1-Bromo-2-fluoroethane

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol.

  • Add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 1 hour.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.0 eq) to the solution and heat the mixture to reflux for 8-12 hours.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Purify the product by vacuum distillation.

Protocol B-2: Synthesis of Diethyl 1-(2-fluoroethyl)cyclopropane-1,1-dicarboxylate

This step involves a second alkylation followed by intramolecular cyclization.

Materials:

  • Diethyl (2-fluoroethyl)malonate

  • Sodium ethoxide

  • Anhydrous Ethanol

  • 1,2-Dibromoethane

Procedure:

  • Second Enolate Formation: Prepare a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol.

  • Add the diethyl (2-fluoroethyl)malonate (1.0 eq) from the previous step and stir for 1 hour.

  • Cyclization: Add 1,2-dibromoethane (1.1 eq) and heat the mixture to reflux for 16-24 hours.

  • Workup and Purification: Follow the same workup and purification procedure as in Protocol B-1 to isolate the cyclopropyl diester.

Protocol B-3: Hydrolysis and Decarboxylation

The final step involves saponification of the diester followed by decarboxylation of the resulting malonic acid derivative.[17][18][19]

Materials:

  • Diethyl 1-(2-fluoroethyl)cyclopropane-1,1-dicarboxylate

  • Sodium hydroxide

  • Ethanol/Water

  • Concentrated Hydrochloric Acid

Procedure:

  • Hydrolysis: Dissolve the diester (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.5 eq) in water.

  • Heat the mixture to reflux for 4-6 hours.

  • Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue carefully with concentrated HCl until pH < 2.

  • Heat the acidified mixture to 100-120 °C to effect decarboxylation. CO2 evolution will be observed.

  • Extraction: After cooling, extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Olefination/Simmons-SmithRoute B: Malonic Ester Synthesis
Scalability Good; Simmons-Smith can be exothermic and requires careful temperature control on a large scale.Excellent; classical reactions that are well-understood for scale-up.
Reagent Cost & Availability Diethylzinc is relatively expensive and pyrophoric.Reagents are generally inexpensive and readily available.
Stereocontrol Inherently stereospecific at the cyclopropanation step.Not applicable as no new stereocenters are formed.
Overall Yield Potentially higher yields in fewer steps.Can be lower due to the multi-step nature and potential for side reactions.
Safety Considerations Use of pyrophoric diethylzinc and toxic diiodomethane requires specialized handling.Use of sodium metal or sodium hydride requires care; 1-bromo-2-fluoroethane is a hazardous alkylating agent.

Conclusion

Both presented routes provide viable and scalable pathways to 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid. Route A, while employing more expensive and hazardous reagents, may offer a more direct path with potentially higher overall yields. Route B represents a more classical and cost-effective approach, utilizing well-established and robust reactions suitable for large-scale industrial production. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, and available equipment and expertise.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.[Link]

  • Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed.[Link]

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  • Divergent Synthesis of Fluorinated Alkenes, Allenes, and Enynes via Reaction of 2-Trifluoromethyl-1,3-enynes with Carbon Nucleophiles. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Preparation method for diethyl fluoromalonate.
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  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
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  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC.[Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal.[Link]

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  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.[Link]

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  • Wittig Reaction. Organic Chemistry Portal.[Link]

  • hydrolysis of esters. Chemguide.[Link]

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  • Preparation method of diethyl malonate.
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  • Malonic Ester Synthesis Reaction Mechanism. YouTube.[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.[Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube.[Link]

  • Decarboxylation of malonic esters. Chemistry Stack Exchange.[Link]

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  • Decarboxylation. Master Organic Chemistry.[Link]

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  • Diethyl malonate. Wikipedia.[Link]

  • Preparation of Diethyl Malonate. Sciencemadness Discussion Board.[Link]

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  • malonic ester synthesis. Semantic Scholar.[Link]

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Application Notes and Protocols for Amide Coupling of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Cyclopropyl Scaffolds in Modern Drug Discovery

The 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid moiety is an increasingly important structural motif in medicinal chemistry. The unique combination of a strained cyclopropane ring and a fluoroethyl group imparts desirable physicochemical properties to drug candidates, including metabolic stability, conformational rigidity, and altered lipophilicity and pKa. These characteristics can lead to improved pharmacokinetic and pharmacodynamic profiles. The amide bond is one of the most prevalent linkages in pharmaceuticals, and developing robust and efficient methods for the amide coupling of this valuable building block is crucial for advancing drug discovery programs.[1][2]

This application note provides a comprehensive guide to the amide coupling of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid, addressing the potential challenges and offering detailed protocols for successful synthesis. We will delve into the mechanistic rationale behind reagent selection and provide practical, field-proven methodologies suitable for researchers in both academic and industrial settings.

Core Considerations for Amide Coupling

The successful amide coupling of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid hinges on the careful selection of coupling reagents, bases, and solvents to overcome potential steric hindrance from the cyclopropane ring and to ensure the stability of the fluoroethyl group.

Choosing the Right Coupling Reagent

The activation of the carboxylic acid is the critical first step in amide bond formation.[1] For a substrate like 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid, several classes of coupling reagents are suitable, each with its own advantages.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to fast reaction times with minimal racemization.[3][4][5] They are particularly effective for sterically hindered substrates.[6][7] The reaction proceeds through a highly reactive OAt-active ester.[5][8]

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-soluble urea byproduct, which simplifies purification.[8][9] Carbodiimide-mediated couplings are often enhanced by the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which form active esters, increase reaction rates, and suppress side reactions.[9][10]

  • Phosphonium Salts (PyBOP, T3P®): Propylphosphonic anhydride (T3P®) is a versatile and mild reagent that is gaining popularity due to its high efficiency, low toxicity, and the water-solubility of its byproducts, which allows for straightforward workup.[11][12][13][14] It is an excellent choice for a wide range of substrates, including those prone to epimerization.[12]

The Role of the Base

A non-nucleophilic, sterically hindered base is essential to deprotonate the carboxylic acid without competing with the amine nucleophile.[15]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most commonly used base for uronium and phosphonium salt-mediated couplings.[15][16][17] Its steric bulk prevents it from acting as a nucleophile.[15]

  • N-Methylmorpholine (NMM): A slightly weaker, non-nucleophilic base that is also a viable option.[16]

Solvent Selection

The choice of solvent is critical for ensuring the solubility of all reactants and reagents and for facilitating the reaction.[4][18][19]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for most amide coupling reactions due to its high polarity and ability to dissolve a wide range of compounds.[4][5]

  • Dichloromethane (DCM): A less polar aprotic solvent that is also widely used, particularly for carbodiimide-mediated couplings.[4][18]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent that can offer advantages in certain cases.[10]

Visualizing the Workflow

A general workflow for the amide coupling of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid is depicted below.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Purification Carboxylic_Acid 1-(2-Fluoroethyl)cyclopropane- 1-carboxylic acid Reaction Reaction Mixture (Stir at 0°C to RT) Carboxylic_Acid->Reaction Amine Primary or Secondary Amine Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt, T3P) Coupling_Reagent->Reaction Base Base (e.g., DIPEA, NMM) Base->Reaction Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product Product Desired Amide Product Purification->Product Purified Product

Caption: General workflow for amide coupling.

Recommended Protocols

Herein, we provide detailed, step-by-step protocols for two robust and reliable methods for the amide coupling of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly recommended for its efficiency and success with a broad range of amines, including those that are sterically hindered or have low nucleophilicity.[10][20]

Materials:

  • 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product + Amine Byproduct Tetramethylurea Active_Ester->Byproduct Amine Amine Amine->Amide_Product

Caption: HATU coupling mechanism.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic and cost-effective method is a reliable alternative, particularly when using less hindered amines.[8][9][10][21] The water-soluble byproducts of EDC simplify the purification process.[9]

Materials:

  • 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DCM

  • 1 M aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with additional DCM.

  • Wash the organic phase sequentially with 1 M citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[22]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography on silica gel.

Comparative Summary of Coupling Conditions

Coupling ReagentAdditiveBaseSolventTemperatureTypical Reaction TimeKey Advantages
HATU NoneDIPEADMF0 °C to RT2-16 hoursHigh efficiency, fast reaction rates, suitable for hindered substrates.[5][10]
EDC HOBtDIPEADCM0 °C to RT8-24 hoursCost-effective, water-soluble byproducts for easy purification.[8][9]
T3P® NoneDIPEAEtOAc0 °C to RT4-18 hoursMild conditions, low toxicity, water-soluble byproducts.[11][13][14]

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or provides a low yield, consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[23] For particularly challenging couplings, gentle heating (e.g., 40-50 °C) may be beneficial.

  • Side Reactions: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated ester intermediate.

  • Purification: The choice of eluent for column chromatography will depend on the polarity of the resulting amide. A gradient of ethyl acetate in hexanes is a common starting point.

Conclusion

The amide coupling of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid can be achieved with high efficiency using standard modern coupling reagents. Both HATU and EDC/HOBt offer reliable and robust methods for the synthesis of a diverse range of amides from this valuable building block. The choice between these protocols will depend on the specific amine substrate, cost considerations, and desired reaction time. By following the detailed protocols and considering the key principles outlined in this application note, researchers can confidently incorporate this important fluorinated cyclopropyl motif into their synthetic targets.

References

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Application Note: High-Efficiency Activation Protocols for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid represents a class of sterically hindered, fluorinated building blocks increasingly utilized in medicinal chemistry to modulate metabolic stability and lipophilicity. However, the presence of a quaternary carbon at the


-position (the 1,1-disubstitution pattern) creates significant steric hindrance, rendering standard carbodiimide-based couplings (e.g., EDC/NHS) sluggish or prone to low yields.

This guide details three optimized activation protocols designed to overcome this steric barrier while maintaining the integrity of the fluorinated side chain and the strained cyclopropane ring.

Key Challenges
  • Steric Hindrance: The quaternary center at C1 inhibits nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: While the fluorine is in the

    
    -position relative to the carbonyl, the overall lipophilicity and solvation shell can affect reaction kinetics.
    
  • Stability: The cyclopropane ring and the 2-fluoroethyl group (potential for HF elimination under extreme basicity/heat) require controlled reaction conditions.

Reagent Selection Matrix

The choice of coupling reagent should be dictated by the nucleophilicity of the amine partner and the scale of the reaction.

ReagentMechanismRecommended Use CaseProsCons
T3P (Propylphosphonic anhydride)Cyclic AnhydrideProcess & Scale-up. Preferred for gram-to-kilogram scale due to ease of workup.Low epimerization, water-soluble byproducts, excellent for sterically hindered acids.Slower kinetics than HATU; requires base (DIPEA/NMM).
Ghosez's Reagent Acid ChlorideDifficult Nucleophiles. Best for anilines or electron-deficient amines.Generates highly reactive acid chloride under neutral conditions; avoids acidic byproducts of SOCl₂.Moisture sensitive; requires strict anhydrous conditions.
HATU / COMU Uronium/AminiumDiscovery / HTS. Best for rapid library synthesis on mg scale.Extremely fast kinetics; high conversion rates for hindered substrates.Expensive; difficult to remove byproducts (tetramethylurea) on large scale.
TFFH Acid FluorideExtreme Sterics. Use when coupling to bulky amines (e.g., tert-butylamine).Acid fluorides are more stable to water than chlorides but highly reactive toward amines.Reagent cost; corrosive byproducts.

Mechanistic Logic & Decision Tree

The following diagram illustrates the decision logic for selecting the optimal activation pathway based on experimental constraints.

ActivationLogic Start Target: 1-(2-Fluoroethyl) cyclopropane-1-carboxylic acid CheckAmine Analyze Amine Partner Start->CheckAmine RouteA Standard/Aliphatic Amine (Primary/Secondary) CheckAmine->RouteA RouteB Weak Nucleophile (Aniline/Electron-Deficient) CheckAmine->RouteB RouteC Bulky Amine (t-Butyl/Alpha-branched) CheckAmine->RouteC MethodT3P Method A: T3P (EtOAc/DIPEA) RouteA->MethodT3P High Yield Easy Workup MethodGhosez Method B: Ghosez's Reagent (Acid Chloride) RouteB->MethodGhosez Max Reactivity MethodTFFH Method C: TFFH (Acid Fluoride) RouteC->MethodTFFH Steric Tolerance

Figure 1: Decision tree for selecting activation reagents based on the nucleophilic partner.

Detailed Experimental Protocols

Protocol A: T3P-Mediated Coupling (The "Green" Standard)

Context: T3P (Propylphosphonic anhydride) is supplied as a 50% solution in EtOAc or DMF. It activates the carboxylic acid by forming a mixed anhydride. The byproduct is water-soluble propylphosphonic acid, simplifying purification.[1]

Materials:

  • 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step Procedure:

  • Dissolution: Charge a reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 – 0.2 M).

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Note: Ensure at least 3 equivalents of base are used to neutralize the acid, the amine salt (if used), and the acidic byproducts of T3P.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • QC Check: Monitor by LC-MS. If conversion is <90% after 4 hours, add an additional 0.5 equiv of T3P and stir overnight.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (2x), sat. NaHCO₃ (2x), and brine (1x).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (if necessary), though T3P often yields product pure enough for crystallization.

Protocol B: Activation via Ghosez’s Reagent (Acid Chloride)

Context: For extremely unreactive amines (e.g., electron-deficient anilines), the acid chloride is required. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows the formation of acid chlorides under neutral conditions , avoiding the harsh acidity of thionyl chloride which might degrade sensitive functional groups.

Materials:

  • 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.1 – 1.2 equiv)

  • Amine partner (1.1 equiv)

  • Base: Pyridine or DIPEA (1.2 equiv for the coupling step)

  • Solvent: Dry Dichloromethane (DCM) or Chloroform.

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Dissolve the carboxylic acid (1.0 equiv) in dry DCM under Argon/Nitrogen atmosphere.

    • Add Ghosez’s reagent (1.1 equiv) slowly at room temperature.

    • Stir for 1–2 hours. Mechanism: The reagent reacts with the acid to form the acid chloride and N,N-dimethylisobutyramide (neutral byproduct).

    • Validation: Remove a small aliquot, quench with MeOH, and check for Methyl Ester formation via TLC/LC-MS to confirm full activation.

  • Coupling:

    • In a separate vessel, dissolve the amine (1.1 equiv) and Pyridine (1.2 equiv) in dry DCM.

    • Cannulate (transfer) the acid chloride solution dropwise into the amine solution at 0 °C.

  • Completion:

    • Stir at room temperature for 1–3 hours.

  • Workup:

    • Quench with sat. NaHCO₃.

    • Extract with DCM.[2] Wash with 1M HCl (to remove pyridine) and brine.

Protocol C: HATU High-Throughput Coupling

Context: Ideal for discovery chemistry where reaction speed and high conversion are prioritized over cost or scalability.

Materials:

  • 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • HOAt (0.5 equiv, optional additive for enhanced rate)

  • Amine (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous).

Step-by-Step Procedure:

  • Pre-activation: Dissolve the acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add 1.0 equiv of DIPEA. Stir for 2–5 minutes. Color change (yellow to orange) indicates active ester formation.

  • Coupling: Add the amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature for 1 hour.

  • Workup:

    • Dilute with EtOAc/Ether (HATU byproducts are water-soluble but tetramethylurea can be tricky).

    • Wash extensively with water/LiCl (5%) solution to remove DMF.

Mechanism of Action (T3P)

Understanding the mechanism of Propylphosphonic anhydride (T3P) elucidates why it is effective for the sterically hindered cyclopropane acid. T3P acts as a cyclic trimer that opens to form a highly reactive mixed anhydride with the carboxylic acid.

T3PMechanism T3P T3P Reagent (Cyclic Anhydride) Intermediate Mixed Anhydride (Highly Activated P-O-C Species) T3P->Intermediate Deprotonation & Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Acid->Intermediate Deprotonation & Nucleophilic Attack Base Base (DIPEA) Base->Intermediate Deprotonation & Nucleophilic Attack Product Amide Product (R-CO-NH-R') Intermediate->Product Amine Attack Byproduct Water Soluble P-Byproducts Intermediate->Byproduct Amine Amine Nucleophile (R'-NH2)

Figure 2: Activation pathway of T3P. The cyclic structure releases strain upon ring-opening, driving the activation of the hindered acid.

Safety & Handling of Fluorinated Cyclopropanes

  • HF Elimination Risk: While the 2-fluoroethyl group is generally stable, avoid using strong alkoxide bases (e.g., NaOtBu) or extremely high temperatures (>100 °C) for prolonged periods, which could theoretically trigger E2 elimination to vinyl species or ring opening.

  • Cyclopropane Strain: The ring strain (~27 kcal/mol) makes the molecule reactive towards strong acids. Avoid using thionyl chloride (SOCl₂) with heating; Ghosez's reagent is the safer alternative for acid chloride generation.

  • Toxicity: Treat all fluorinated alkylating-like agents as potential alkylators. Use standard PPE (gloves, goggles, fume hood).

References

  • T3P Applications: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.[1][3][4] (2018). Current Organic Synthesis. Link

  • Ghosez's Reagent: Ghosez, L., et al. (1979).[5]

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.Organic Syntheses, 59, 26. Link
    
  • Steric Coupling Guide: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6]Organic Process Research & Development, 20(2), 140–177. Link

  • Acid Fluorides: Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Incorporating 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid into peptide chains

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid (FECPA) into Peptide Chains

Executive Summary

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (FECPA ) is a specialized building block used to introduce steric bulk, conformational restriction, and metabolic stability into peptide therapeutics. Unlike standard amino acids, FECPA lacks an


-amine group, functioning primarily as an N-terminal capping agent  or a side-chain acylating agent  (e.g., on Lysine residues).

The incorporation of FECPA offers two distinct pharmacological advantages:

  • Metabolic Shielding: The gem-disubstituted cyclopropane ring protects proximal peptide bonds from proteolytic hydrolysis.

  • 19F NMR Probe: The fluorine atom serves as a sensitive, background-free NMR handle for studying peptide-receptor binding kinetics.

This guide provides optimized protocols for overcoming the significant steric hindrance associated with coupling this quaternary carbon center to a peptide chain.

Pre-Synthesis Considerations

Steric Hindrance & Reactivity

The carboxyl group of FECPA is attached to a quaternary carbon (C1 of the cyclopropane ring). This creates significant steric shielding, making standard coupling times insufficient.

  • Challenge: Slow kinetics leading to incomplete coupling (deletion sequences).

  • Solution: Use of high-potency coupling reagents (HATU, PyAOP) and extended reaction times or elevated temperatures.

Chemical Stability
  • Fluorine Stability: The 2-fluoroethyl group is chemically robust under standard Fmoc/tBu SPPS conditions. It resists TFA cleavage and piperidine deprotection.

  • Cyclopropane Ring: Stable to TFA and standard bases. Avoid highly acidic conditions coupled with hydrogenation catalysts, which are rare in SPPS but common in solution phase.

Experimental Protocols

Protocol A: Solid-Phase N-Terminal Capping (SPPS)

Target: Attaching FECPA to the N-terminus of a resin-bound peptide.

Reagents:

  • FECPA: 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (3–5 equivalents relative to resin loading).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyAOP.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin is fully removed using 20% Piperidine/DMF (2 x 10 min).

    • Wash resin: DMF (3x), DCM (3x), DMF (3x).

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve FECPA (4 eq) and HATU (3.9 eq) in minimum DMF.

    • Add DIPEA (8 eq).

    • Note: The solution should turn yellow. Allow to activate for 2–3 minutes (do not exceed 5 mins to avoid potential side reactions, though less risky with carboxylic acids than AAs).

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate: Shake or vortex at room temperature for 2 hours .

    • Optimization: For difficult sequences (e.g., N-terminal Proline or N-methyl amino acids), heat to 50°C (microwave or water bath) for 1 hour.

  • Monitoring (The Kaiser Test):

    • Perform a Kaiser (Ninhydrin) test.[1]

    • Blue Beads: Incomplete coupling.

      
      Re-couple  using PyAOP/HOAt or convert FECPA to its acid chloride (see Troubleshooting).
      
    • Colorless/Yellow Beads: Complete coupling.

  • Washing:

    • Wash resin thoroughly with DMF (5x) and DCM (5x) to remove excess fluorinated material.

Protocol B: Solution Phase Coupling (Fragment Synthesis)

Target: Coupling FECPA to a protected amino acid or small peptide fragment in solution.

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine component (HCl or TFA salt) in DCM/DMF (1:1). Add DIPEA to adjust pH to ~8.

  • Activation:

    • Dissolve FECPA (1.2 eq) and EDC.HCl (1.5 eq) and HOAt (1.5 eq) in DCM.

    • Stir for 5 minutes at 0°C.

  • Reaction:

    • Add the activated acid mixture to the amine solution.

    • Allow to warm to room temperature and stir overnight (12–16 hours).

  • Workup:

    • Dilute with EtOAc. Wash with 1N HCl, sat. NaHCO3, and Brine.

    • Dry over MgSO4 and concentrate.

Visualization: Coupling Workflow & Decision Tree

Figure 1: SPPS Coupling Workflow for FECPA

FECPA_Coupling Start Start: Deprotected Peptide-Resin Activate Pre-activate FECPA (HATU/DIPEA, 2 min) Start->Activate Couple Coupling Reaction (2h, RT) Activate->Couple Test Kaiser Test (Ninhydrin) Couple->Test Success Wash & Cleave (Final Product) Test->Success Negative (Colorless) Fail Incomplete Coupling Test->Fail Positive (Blue) Retry Re-Couple: Use PyAOP or 50°C Heat Fail->Retry Retry->Test Re-test

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporation of FECPA, emphasizing the critical monitoring step.

Figure 2: Reagent Selection for Sterically Hindered Acids

Reagent_Selection Input Assess Steric Bulk of N-Terminus Standard Standard AA (Ala, Gly, Lys) Input->Standard Bulky Bulky/Secondary AA (Pro, Val, N-Me-AA) Input->Bulky MethodA Method A: HATU / DIPEA RT, 2h Standard->MethodA MethodB Method B: PyAOP / HOAt 50°C, 1h Bulky->MethodB MethodC Method C: Acid Fluoride (TFFH) MethodB->MethodC If Method B fails

Caption: Decision matrix for selecting coupling conditions based on the steric environment of the peptide N-terminus.

Quality Control & Characterization

Analytical HPLC
  • Shift Prediction: The addition of the fluorinated cyclopropane moiety typically increases the retention time (hydrophobicity) compared to the free amine peptide.

  • Detector: UV at 214nm (amide bond).

19F NMR Spectroscopy (Validation)

This is the gold standard for verifying the integrity of the FECPA moiety.

  • Sample Prep: Dissolve ~1 mg of cleaved peptide in D2O or DMSO-d6.

  • Expected Signal: The fluorine on the ethyl chain (

    
    ) typically appears as a triplet of triplets  or a broad multiplet in the range of -210 to -220 ppm  (referenced to CFCl3), depending on the solvent.
    
  • Utility: If the signal is split or shifted significantly, check for defluorination (rare) or side-chain alkylation.

Mass Spectrometry (ESI-MS)
  • Mass Shift: Calculate the exact mass addition of the acyl group:

    
     (Formula of the acyl fragment).
    
  • Calculation:

    
     (approx).
    
  • Note: Ensure you account for the loss of water (

    
    ) during the amide bond formation.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the cyclopropane ring.Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or perform double coupling at 50°C.
Low Solubility Fluorinated alkyl chain aggregation.Use NMP (N-methyl-2-pyrrolidone) instead of DMF; add 1% Triton X-100 if necessary.
Epimerization Not applicable to FECPA (achiral C1), but possible on the preceding AA.Use Oxyma Pure or HOAt as additives to suppress racemization of the peptide chain during the slow coupling.
Side Reactions Guanidinylation of N-terminus (if using HATU too long).Do not pre-activate HATU for >5 mins. If coupling takes >4 hours, use DIC/Oxyma .

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Detailed comparison of HATU, PyAOP, and carbodiimides for difficult couplings.

  • Marsh, E. N. G. (2014). Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research.

  • Wimmer, R., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry.

  • Organic Chemistry Portal.Synthesis of Cyclopropanes. General background on the chemical reactivity and steric properties of cyclopropane carboxylic acids.

Sources

Application Notes and Protocols: Esterification of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Cyclopropane Esters in Medicinal Chemistry

The incorporation of fluorine atoms and cyclopropane rings into molecular scaffolds is a widely employed strategy in modern drug discovery. The unique electronic properties of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Similarly, the cyclopropane motif introduces conformational rigidity and a unique three-dimensional topology that can be exploited for optimizing ligand-receptor interactions. 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is a valuable building block that combines these features. Its corresponding esters are key intermediates in the synthesis of a diverse range of biologically active molecules. This application note provides a detailed guide to the common and effective procedures for the esterification of this important carboxylic acid, with a focus on explaining the underlying chemical principles to aid in method selection and optimization.

Choosing the Right Esterification Strategy: A Comparative Overview

The choice of an esterification method is dictated by several factors, including the scale of the reaction, the steric hindrance of the alcohol, the presence of other functional groups, and the desired purity of the final product. Below is a comparative analysis of several robust methods applicable to the esterification of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid.

Method Key Reagents Advantages Disadvantages Best Suited For
Fischer-Speier Esterification Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄)Inexpensive, simple procedure, suitable for large scale.[1][2][3]Requires high temperatures and strong acid, not suitable for acid-sensitive substrates. Reversible reaction requiring removal of water.[1][2][4][5]Simple, non-sensitive primary and secondary alcohols.
Steglich Esterification Carbodiimide (DCC or EDC), DMAP (catalyst)Mild reaction conditions, suitable for sterically hindered alcohols and acid-sensitive substrates.[6][7][8][9]Carbodiimide reagents can be allergenic. Byproduct (urea) removal can be challenging.[10]A wide range of alcohols, including those with sensitive functional groups.
Mitsunobu Reaction Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD)Mild conditions, stereochemical inversion of the alcohol.[11][12][13][14]Complex reaction mechanism, formation of byproducts that can complicate purification.[13]Secondary alcohols where stereochemical inversion is desired.
Acid Chloride Formation followed by Esterification Thionyl Chloride (SOCl₂) or Oxalyl Chloride, followed by Alcohol and a Base (e.g., Pyridine)Highly reactive intermediate, drives the reaction to completion.[15][16][17]Two-step process, requires handling of corrosive and moisture-sensitive reagents.[15][18]When other methods fail, or for less reactive alcohols.
Diazomethane Esterification Diazomethane (CH₂N₂)Very mild conditions, high yields for methyl esters.[19][20][21]Diazomethane is toxic, explosive, and carcinogenic, requiring specialized handling.[19][20][22] Limited to methyl esters.[21]Small-scale synthesis of methyl esters.

Reaction Mechanisms and Workflow Diagrams

Fischer-Speier Esterification: An Acid-Catalyzed Equilibrium

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[5][23] The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][2][24]

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate R'-OH Alcohol R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate H⁺ Transfer Ester R-COOR' Protonated_Intermediate->Ester -H₂O, -H⁺

Caption: Fischer-Speier Esterification Workflow.

Steglich Esterification: Mild Activation with Carbodiimides

The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[6][25] The activated intermediate, an O-acylisourea, is then susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[7][8][9]

Steglich_Esterification cluster_0 Activation cluster_1 Catalysis & Acyl Transfer cluster_2 Ester Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea Carbodiimide DCC or EDC Carbodiimide->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium DMAP DMAP DMAP Ester R-COOR' Acylpyridinium->Ester R'-OH Alcohol R'-OH Urea_Byproduct Urea Byproduct Ester->Urea_Byproduct

Caption: Steglich Esterification Workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer-Speier Esterification of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid with Ethanol

This protocol is suitable for the synthesis of simple alkyl esters, such as the ethyl ester.

Materials:

  • 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (e.g., 1.0 g, 1.0 equiv).

  • Add an excess of anhydrous ethanol (e.g., 20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) dropwise with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acid.

    • Wash the organic layer with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl 1-(2-fluoroethyl)cyclopropane-1-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid with a Generic Alcohol (R'-OH)

This protocol is ideal for more sensitive or sterically hindered alcohols.

Materials:

  • 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

  • Alcohol (R'-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (1.0 equiv) and the alcohol (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of DMAP (0.1 equiv).

  • Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add DCC (1.1 equiv) or EDC (1.1 equiv) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If EDC was used, this filtration step is not necessary as the urea byproduct is water-soluble.

    • Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 20 mL).

    • Wash with saturated sodium bicarbonate solution (2 x 20 mL).

    • Wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Conclusion and Further Considerations

The successful esterification of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid can be achieved through several reliable methods. The choice of protocol should be guided by the nature of the alcohol and the scale of the synthesis. For simple, robust alcohols, the Fischer-Speier esterification offers a cost-effective solution. For more delicate or sterically demanding substrates, the mild conditions of the Steglich esterification are preferable. While other methods like the Mitsunobu reaction or conversion to the acid chloride provide additional options, the Fischer-Speier and Steglich esterifications represent the most common and versatile approaches for this class of compounds. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired ester in high purity.

References

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. Available at: [Link]

  • Black, T. H. (1983). The preparation and reactions of diazomethane. Aldrichimica Acta, 16(1), 3-10.
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Using 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid as a medicinal chemistry intermediate

[1]

Executive Summary & Strategic Rationale

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid represents a high-value scaffold in modern drug discovery, specifically designed to address metabolic liabilities while maintaining precise conformational control. This intermediate combines two powerful medicinal chemistry strategies: the gem-disubstituted cyclopropane (conformational restriction) and the fluoroethyl group (metabolic blocking).

Core Medicinal Chemistry Utility[1][2]
  • Metabolic Stability: The cyclopropane ring prevents

    
    -oxidation common in aliphatic chains.[1] The terminal fluorine atom blocks cytochrome P450-mediated hydroxylation at the 
    
    
    -position of the ethyl chain.
  • Conformational Locking: The gem-disubstitution at the C1 position creates a rigid spiro-like center, restricting the rotation of the carboxylic acid (or resulting amide) and the fluoroethyl tail. This reduces the entropic penalty of binding to a protein target.

  • Lipophilicity Modulation: The C-F bond lowers the pKa of the carboxylic acid via induction (approx. 0.2–0.4 units lower than non-fluorinated analogs) and modulates LogD compared to a standard propyl or ethyl group.

Chemical Properties & Stability Profile[3][4][5][6][7][8]

PropertySpecificationMedicinal Chemistry Implication
Molecular Formula C₆H₉FO₂Compact linker; Low MW contribution (132.13 Da).[1]
pKa (Calc) ~4.5–4.7Slightly more acidic than cyclopropanecarboxylic acid (4.8) due to

-fluorine induction.[1]
LogP (Calc) ~1.2Moderate lipophilicity; Fluorine decreases polarity vs. hydroxyl but increases vs. hydrogen.
Stability HighResistant to racemization (achiral if symmetric, but C1 is quaternary). Stable to standard aqueous workups.
Reactivity Sterically HinderedThe quaternary C1 center impedes nucleophilic attack at the carbonyl; requires activated coupling conditions.

Decision Logic: When to Use This Scaffold

The following decision tree illustrates the logical flow for selecting this intermediate during Lead Optimization.

DesignLogicStartLead Optimization:Unstable Ethyl/Propyl Side ChainMetabIssueIs the side chain a siteof CYP450 metabolism?Start->MetabIssueConfIssueIs the binding poseentropically unfavorable?MetabIssue->ConfIssueYesSol3Use linearFluoroethylMetabIssue->Sol3No (Only Lipophilicity Issue)Sol1Switch to1-(2-Fluoroethyl)cyclopropaneConfIssue->Sol1Yes (Need Rigid + Stable)Sol2Use standardCyclopropyl (No F)ConfIssue->Sol2No (Metabolism not driven by shape)

Figure 1: Strategic decision tree for incorporating the fluoroethyl-cyclopropyl motif.

Synthesis Protocols

Commercial availability of this specific building block can be sporadic. Two robust protocols are provided below: Method A (De Novo Synthesis) for scale-up, and Method B (Functional Group Interconversion) for late-stage diversification.[1]

Method A: De Novo Malonate Cyclization (Scale-Up Preferred)

This route builds the ring around the fluoroethyl chain, avoiding difficult alkylations of steric centers.

Reagents: Diethyl malonate, 1-bromo-2-fluoroethane, 1,2-dibromoethane, NaH, NaOH.[1]

  • Mono-Alkylation:

    • Suspend NaH (1.1 equiv) in dry THF at 0°C.

    • Add Diethyl malonate (1.0 equiv) dropwise. Stir 30 min.

    • Add 1-bromo-2-fluoroethane (1.05 equiv).[1] Reflux 4h.

    • Result: Diethyl 2-(2-fluoroethyl)malonate.[1]

  • Cyclopropanation:

    • Treat the mono-alkylated intermediate with NaH (2.2 equiv) in DMF/THF (1:1).[1]

    • Add 1,2-dibromoethane (1.2 equiv) slowly. Heat to 60°C for 12h.

    • Mechanism:[1][2][3][4] Double nucleophilic substitution closes the cyclopropane ring.

  • Hydrolysis & Decarboxylation:

    • Treat the diester with NaOH (2.5 equiv) in EtOH/H₂O. Reflux 2h.

    • Acidify to pH 1 with HCl. Extract.

    • Heat the neat dicarboxylic acid to 160°C (oil bath) until CO₂ evolution ceases.

    • Yield: ~45-55% overall.

Method B: Deoxo-Fluorination (Med Chem Preferred)

This route allows you to keep a protected alcohol through early steps and fluorinate only when necessary.[1]

Reagents: Ethyl 1-(2-hydroxyethyl)cyclopropane-1-carboxylate, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Precursor Assembly:

    • Start with Ethyl 1-allylcyclopropanecarboxylate (commercially available).[1]

    • Perform Ozonolysis (O₃, then NaBH₄) to yield the alcohol: Ethyl 1-(2-hydroxyethyl)cyclopropane-1-carboxylate.[1]

  • Fluorination Protocol:

    • Safety Warning: DAST can be explosive; use Deoxo-Fluor for better thermal stability.[1]

    • Dissolve alcohol (1.0 mmol) in anhydrous DCM (5 mL) in a plastic/Teflon vessel.

    • Cool to -78°C under N₂.

    • Add Deoxo-Fluor (1.5 equiv) dropwise.[1]

    • Allow to warm to RT overnight.

    • Quench: Pour slowly into saturated NaHCO₃ (gas evolution!).

  • Hydrolysis:

    • Standard LiOH/THF/Water hydrolysis to yield the free acid.

Application Protocol: Amide Coupling

The quaternary center at C1 creates significant steric hindrance. Standard EDC/NHS couplings often fail or proceed with low conversion.

Optimized Coupling Workflow

Objective: Couple 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid (Acid) with a heterocyclic amine (Amine).

Reagents:

  • Coupling Agent: HATU (preferred) or T3P (Propylphosphonic anhydride).[1]

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (polar aprotic is essential).

Step-by-Step:

  • Activation:

    • Dissolve Acid (1.0 equiv) in DMF (0.2 M).

    • Add DIPEA (3.0 equiv).

    • Add HATU (1.2 equiv).

    • Critical: Stir for 15 minutes at RT before adding the amine. This ensures formation of the active ester (At-complex).[1]

  • Coupling:

    • Add Amine (1.0–1.2 equiv).

    • Stir at 50°C for 4–16 hours. (Room temperature is often insufficient due to the gem-disubstitution).[1]

  • Alternative (If HATU fails): Acid Chloride Method

    • Convert Acid to Acid Chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in neutral DCM.[1] This is milder than SOCl₂ and tolerates the cyclopropane ring well.

    • React Acid Chloride with Amine + Pyridine.[5]

CouplingWorkflowAcidSteric Acid(Quaternary C1)ActivationActivation(HATU/DIPEA)Acid->ActivationSteric barrierIntermediateActivatedEsterActivation->Intermediate15 min pre-stirCouplingAmine Addition(Heat 50°C)Intermediate->CouplingProductFinal AmideCoupling->Product

Figure 2: Optimized amide coupling workflow for sterically hindered cyclopropanes.

Troubleshooting & FAQs

Q: The fluorination step (Method B) resulted in elimination to the vinyl ether.

  • Cause: Basic conditions or high temperature during DAST treatment.[1]

  • Fix: Ensure the reaction is kept cold (-78°C to 0°C). Use Deoxo-Fluor.[1] If elimination persists, consider the Method A (building the ring with fluorine already present) to avoid this side reaction.

Q: I see no product in the amide coupling.

  • Cause: The amine is likely electron-deficient (e.g., 2-aminopyridine) and the acid is sterically hindered.[1]

  • Fix: Switch to the Acid Chloride route using Ghosez's reagent or Oxalyl Chloride/DMF cat. Heat is almost always required (40-60°C).

Q: Is the cyclopropane ring stable to metabolic opening?

  • Insight: Generally, yes. Unlike epoxides, cyclopropanes are chemically robust. However, if the adjacent aromatic ring (in the final drug) is electron-rich, CYP450 can sometimes oxidize the ring. The fluoroethyl group helps mitigate this by drawing electron density away from the system.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.[1] Link

  • Wuckert, F. "Cyclopropane derivatives in modern drug discovery." Future Medicinal Chemistry, 2016. (General reference for scaffold utility).
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link[1]

  • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Simple Coupling." Organic Process Research & Development, 2016.[6] (Reference for sterically hindered couplings).

One-Pot Synthesis Strategies for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocols for Researchers

Introduction

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The cyclopropane ring, a small, strained carbocycle, serves as a versatile bioisostere for various functional groups, contributing to metabolic stability and conformational rigidity. The convergence of these two structural features in molecules such as 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid presents a compelling synthetic target for the development of novel therapeutics. This application note outlines plausible and efficient one-pot synthesis strategies for this valuable building block, designed to streamline its accessibility for researchers in drug discovery and development. The methodologies presented are grounded in established chemical principles, including Michael-Initiated Ring Closure (MIRC) and ylide chemistry, adapted for a one-pot procedure to enhance operational simplicity and yield.

Strategy 1: Tandem Michael Addition, Cyclization, and Saponification/Decarboxylation

This strategy leverages the classic malonic ester synthesis in a one-pot sequence. The key is the initial generation of a carbanion from a substituted malonate, which then participates in a Michael addition with an acrylate, followed by an intramolecular cyclization. The resulting diester is then saponified and decarboxylated in the same pot to yield the target acid.

Causality of Experimental Design

The choice of diethyl (2-fluoroethyl)malonate as the starting material is crucial as it incorporates the desired fluoroethyl side chain from the outset. A strong, non-nucleophilic base such as sodium hydride is employed to ensure complete deprotonation of the malonate without competing side reactions. The subsequent Michael addition to an acrylate, such as ethyl acrylate, is a highly efficient and well-documented transformation.[1][2] The intramolecular cyclization is driven by the formation of the stable three-membered ring. Finally, the use of a strong base like potassium hydroxide in a mixed aqueous/organic solvent system allows for the saponification of the ester groups, and subsequent acidification and heating will promote decarboxylation to furnish the final product.

Experimental Protocol

Materials:

  • Diethyl (2-fluoroethyl)malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acrylate

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq.).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (2-fluoroethyl)malonate (1.0 eq.) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium enolate.

  • Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.1 eq.) dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the cyclization is complete, cool the reaction mixture to room temperature.

  • In a separate flask, prepare a solution of potassium hydroxide (5.0 eq.) in a 1:1 mixture of methanol and water.

  • Carefully add the KOH solution to the reaction mixture and heat to reflux for 12-16 hours to effect saponification.

  • Cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Gently heat the acidified solution to 50-60 °C for 1-2 hours to promote decarboxylation, monitoring for the cessation of CO₂ evolution.

  • Cool the solution to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid.

  • The crude product can be further purified by column chromatography or distillation under reduced pressure.

Workflow Diagram

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Saponification & Decarboxylation A Diethyl (2-fluoroethyl)malonate C Sodium Enolate Intermediate A->C Deprotonation B Sodium Hydride in THF B->C E Cyclopropane Diester Intermediate C->E Michael Addition D Ethyl Acrylate D->E E->E G Dicarboxylate Salt E->G Saponification (Reflux) F KOH, MeOH/H₂O F->G I Final Product: 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid G->I Acidification & Decarboxylation (Heat) H HCl (acidification) H->I

Caption: One-pot synthesis via Michael addition and cyclization.

Data Summary
ParameterExpected OutcomeNotes
Yield 40-60%Yield can be optimized by careful control of reaction times and temperatures.
Purity >95% after purificationPurity to be assessed by ¹H NMR, ¹⁹F NMR, and GC-MS.
Key Challenges Potential for polymerization of ethyl acrylate.Slow, controlled addition of the acrylate at low temperature is critical.
Incomplete saponification or decarboxylation.Ensure sufficient reaction times and temperatures for these steps.

Strategy 2: One-Pot Corey-Chaykovsky Cyclopropanation and Hydrolysis

This approach utilizes a sulfur ylide to perform a cyclopropanation reaction on an α,β-unsaturated ester, followed by in-situ hydrolysis of the resulting ester to the carboxylic acid. The Corey-Chaykovsky reaction is a robust method for the formation of three-membered rings.[3]

Causality of Experimental Design

The key to this one-pot process is the generation of a suitable sulfur ylide, such as dimethyloxosulfonium methylide, in the presence of the Michael acceptor, ethyl 4-fluorobut-2-enoate. The ylide will preferentially undergo a 1,4-conjugate addition to the enoate, followed by an intramolecular ring-closing displacement of the dimethyl sulfoxide leaving group to form the cyclopropane ring.[4][5] Following the cyclopropanation, the addition of a strong base will facilitate the hydrolysis of the ethyl ester to the desired carboxylic acid in the same reaction vessel.

Experimental Protocol

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl 4-fluorobut-2-enoate

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) and anhydrous DMSO.

  • Add sodium hydride (1.2 eq.) portion-wise at room temperature. The mixture will warm and hydrogen will evolve.

  • Stir the resulting solution of dimethyloxosulfonium methylide at room temperature for 20 minutes.

  • Cool the ylide solution to 10-15 °C.

  • Add a solution of ethyl 4-fluorobut-2-enoate (1.0 eq.) in anhydrous DMSO dropwise, maintaining the temperature below 25 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting enoate.

  • To the reaction mixture, add a solution of lithium hydroxide (3.0 eq.) in water.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours to effect hydrolysis of the ester.

  • Cool the reaction to room temperature and dilute with water.

  • Wash the aqueous solution with ethyl acetate to remove unreacted starting materials and byproducts.

  • Acidify the aqueous layer to pH 3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify as needed by column chromatography.

Workflow Diagram

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A Trimethylsulfoxonium iodide C Dimethyloxosulfonium methylide A->C B NaH in DMSO B->C E Cyclopropyl Ester Intermediate C->E Conjugate Addition D Ethyl 4-fluorobut-2-enoate D->E E->E G Final Product: 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid E->G Saponification (Heat) F LiOH, H₂O F->G

Caption: One-pot Corey-Chaykovsky cyclopropanation and hydrolysis.

Data Summary
ParameterExpected OutcomeNotes
Yield 35-55%The yield is sensitive to the purity of the reagents and anhydrous conditions.
Purity >90% after purificationCharacterization by ¹H NMR, ¹⁹F NMR, and LC-MS is recommended.
Key Challenges Preparation of the starting ethyl 4-fluorobut-2-enoate.This may require a separate synthetic step.
Competing side reactions of the ylide.Careful temperature control during the addition of the enoate is important.

Conclusion

The one-pot synthesis of 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid is a challenging yet achievable goal for medicinal chemists. The two strategies proposed in this application note, based on well-precedented chemical transformations, offer promising avenues for the efficient and scalable production of this valuable building block. The tandem Michael addition-cyclization-decarboxylation approach benefits from readily available starting materials, while the Corey-Chaykovsky-based method provides an alternative route that may be advantageous for certain substrate scopes. Researchers are encouraged to optimize the outlined protocols to suit their specific laboratory conditions and scale requirements. The successful implementation of these one-pot strategies will undoubtedly accelerate the exploration of novel fluorinated cyclopropane-containing compounds in drug discovery programs.

References

  • Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11(16), 4560-4601. [Link]

  • Singh, R. K., & Danishefsky, S. (1981). Homoconjugate Addition of Nucleophiles to Cyclopropane-1,1-dicarboxylate Derivatives: 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic Acid. Organic Syntheses, 60, 66. [Link]

  • Organic Syntheses Procedure for Cyclopropane-1,1-dicarboxylic acid. [Link]

  • ResearchGate. (2020). Diastereoselective Cyclopropanation through Michael Addition-Initiated Ring Closure between α,α-Dibromoketones and α,β-Unsaturated Fischer Carbene Complexes. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Aggarwal, V. K., & Winn, C. L. (2003). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Angewandte Chemie International Edition, 42(30), 3298-3308. [Link]

  • Huang, X., & Tang, Y. (2010). Ylide-Initiated Michael Addition–Cyclization Reactions beyond Cyclopropanes. Accounts of Chemical Research, 43(7), 987-997. [Link]

  • Mąkosza, M., & Fedoryński, M. (2015). One-Pot Synthesis of Esters of Cyclopropane Carboxylic Acids via Tandem Vicarious Nucleophilic Substitution–Michael Addition Process. The Journal of Organic Chemistry, 80(11), 5436-5443. [Link]

  • Yu, N., Zhao, H., Wang, W., & Dong, M. (2024). Enzymatic Fluoroethylation by a Fluoroethyl Selenium Analogue of S-Adenosylmethionine. ACS Catalysis, 14(8), 6211-6216. [Link]

  • Huang, X., & Tang, Y. (2010). Ylide-Initiated Michael Addition−Cyclization Reactions beyond Cyclopropanes. Accounts of Chemical Research, 43(7), 987-997. [Link]

  • Pospíšil, J., & Pospíšil, T. (2016). Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. Organic & Biomolecular Chemistry, 14(10), 2883-2890. [Link]

  • Chang, M. Y., Lin, J. H., & Chen, S. T. (2014). One-pot synthesis of multifunctionalized cyclopropanes. Tetrahedron, 70(14), 2257-2263. [Link]

  • Schmalz, H. G., & Reissig, H. U. (2004). Accessing the Cloke-Wilson Rearrangement via Conjugate Addition of Phosphoranes to Michael Acceptors: A Route to Cyclopropanes and 5-Membered Ring Heterocycles Investigated by Density Functional and Ab Initio Theory. The Journal of Organic Chemistry, 69(17), 5706-5716. [Link]

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  • Beier, P., & Zibinsky, M. (2014). Synthesis of 1-Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. The Journal of Organic Chemistry, 79(1), 445-451. [Link]

  • ResearchGate. (n.d.). Cyclopropanation using diethyl malonate. [Link]

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Application Note & Protocols: Strategic Functionalization of the 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid motif is a cornerstone in modern medicinal chemistry. The cyclopropane ring serves as a rigid, three-dimensional bioisostere for common groups like gem-dimethyl or phenyl, often enhancing metabolic stability and binding affinity.[1][2] The strategic incorporation of a fluoroethyl group further modulates pharmacokinetic properties, leveraging fluorine's unique electronic characteristics to block metabolic oxidation sites.[3] This guide provides a detailed exploration of advanced synthetic strategies for the functionalization of this valuable scaffold. We will delve into two primary pathways: direct, stereoselective C(sp³)–H activation on the cyclopropane ring and transformations involving the activating carboxylic acid handle. Each section elucidates the mechanistic rationale behind the chosen methodologies and provides robust, field-tested protocols for implementation in a research and drug development setting.

Introduction: The Strategic Value of the Cyclopropane Moiety

The cyclopropane ring is the most prevalent small ring system found in pharmaceuticals. Its distinct electronic and steric properties, stemming from significant ring strain (29.0 kcal/mol) and enhanced π-character of its C-C bonds, make it a powerful tool in drug design.[1] When incorporated into bioactive molecules, this scaffold can confer a range of desirable attributes:

  • Metabolic Stability: The cyclopropyl group can act as a metabolically stable replacement for more labile functionalities, such as isopropyl or t-butyl groups, which are prone to oxidative metabolism.[3]

  • Conformational Rigidity: The fixed geometry of the ring reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Novel Chemical Space: It provides a unique three-dimensional vector for substituents, allowing for precise orientation of functional groups within a protein's active site.[4]

The subject of this guide, 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid, combines these advantages with the benefits of fluorination, making its derivatives highly sought-after in drug discovery programs.[3][5][6]

Direct Ring Functionalization: Palladium-Catalyzed β-C–H Arylation

Directly forging new bonds on the cyclopropane ring without disturbing the core scaffold is the most elegant and atom-economical approach to diversification. Transition metal-catalyzed C–H activation has emerged as a powerful tool for this purpose, offering a novel retrosynthetic disconnection for complex cyclopropanes.[7][8]

Mechanistic Rationale & Causality

Palladium(II)-catalyzed C–H activation is particularly effective for this substrate class. The carboxylic acid moiety serves as a native directing group, coordinating to the palladium center and positioning it in close proximity to the β-C–H bonds on the cyclopropane ring. This leads to the formation of a five-membered palladacycle intermediate via a concerted metalation-deprotonation (CMD) pathway. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the arylated product and regenerate the active Pd(II) catalyst. The use of a chiral ligand, such as a mono-N-protected amino acid, can effectively control the stereochemistry of the newly formed all-carbon quaternary center.[3][7]

Workflow for β-C–H Arylation

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start 1. Add Substrate, Aryl Iodide, Pd(OAc)2, Chiral Ligand, Bases (Na2CO3, Ag2CO3) to reaction vial Solvent 2. Add Solvent (HFIP) Start->Solvent In inert atmosphere Heat 3. Seal vial and heat (e.g., 70 °C) for 24h Solvent->Heat Quench 4. Cool to RT, dilute with EtOAc, filter Heat->Quench Reaction complete Extract 5. Concentrate filtrate Quench->Extract Purify 6. Purify by silica gel chromatography Extract->Purify Product Final Product: Enantioenriched Arylated Cyclopropane Purify->Product G cluster_activation Activation & Coupling cluster_workup Aqueous Work-up Start 1. Dissolve Acid, Amine, & DIPEA in DMF Cool 2. Cool to 0 °C Start->Cool AddHATU 3. Add HATU portion-wise Cool->AddHATU React 4. Warm to RT, stir 4-12h AddHATU->React Dilute 5. Dilute with EtOAc React->Dilute Reaction complete Wash 6. Wash with NaHCO3, Water, and Brine Dilute->Wash Dry 7. Dry over MgSO4, filter, and concentrate Wash->Dry Purify 8. Purify by Silica Gel Chromatography Dry->Purify Product Final Amide Product Purify->Product G Start Substituted Cyclopropane LA_Complex Lewis Acid Coordination Complex Start->LA_Complex + Lewis Acid (e.g., TiCl4) Intermediate Carbocationic Intermediate LA_Complex->Intermediate Ring Opening (C-C Cleavage) Product Ring-Opened Product Intermediate->Product + Nucleophile or Rearrangement

Sources

Application Notes & Protocols: Safe Handling and Storage of Fluorinated Cyclopropane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated cyclopropanes are highly coveted structural motifs within modern medicinal chemistry and drug development.[1][2] The incorporation of the rigid cyclopropane ring, combined with the unique electronic properties of fluorine, can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity.[1] However, the very characteristics that make these compounds valuable—namely the high strength of the carbon-fluorine bond and the inherent reactivity of the carboxylic acid group—necessitate specialized handling and storage protocols.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling and storage of fluorinated cyclopropane acids. Moving beyond a simple list of rules, this document elucidates the chemical principles and causality behind each recommendation, fostering a culture of safety and ensuring the long-term integrity of these valuable compounds.

Section 1: Understanding the Core Hazards - A Mechanistic Approach

A foundational understanding of the hazards associated with fluorinated cyclopropane acids is critical for developing robust safety protocols. These hazards are primarily threefold: the corrosive nature of the acid, the robust stability of the C-F bond which has implications for decomposition, and general chemical reactivity.

1.1 Inherent Acidity and Corrosivity Like other carboxylic acids, fluorinated cyclopropane acids are corrosive and can cause severe skin burns and eye damage upon contact.[4][5] The acidic proton can react with and denature proteins, leading to rapid tissue damage. Many are also classified as harmful if swallowed or inhaled.[5] Furthermore, their acidic nature makes them potentially corrosive to certain metals, which must be considered when selecting storage containers and equipment.[4]

1.2 The Role of Fluorine: Stability and Decomposition Risks The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This stability is a key reason for the increased metabolic resistance of fluorinated drug candidates. Quantum-chemical studies show that fluorination, particularly geminal fluorination, significantly stabilizes the cyclopropane ring.[3][6][7]

However, this stability presents a double-edged sword. Under conditions of high heat, such as in a fire or during improper disposal via incineration, these compounds can decompose. A primary and highly hazardous decomposition product is hydrogen fluoride (HF).[4] HF is a highly corrosive and toxic gas that causes severe respiratory damage.[8] Dermal contact with HF is particularly insidious, as it can penetrate the skin, causing deep tissue and bone damage that may not be immediately painful.[8][9] Any protocol involving the heating of these compounds or responding to a fire requires special precautions due to the potential for HF generation.

1.3 Reactivity and Incompatibilities Proper segregation is the cornerstone of safe chemical storage. Fluorinated cyclopropane acids must be stored separately from incompatible materials to prevent dangerous reactions.

  • Bases: React vigorously in exothermic neutralization reactions. This can cause a dangerous increase in temperature and pressure if it occurs in a sealed container.

  • Strong Oxidizing Agents: Can lead to violent reactions, particularly at elevated temperatures.

  • Reactive Metals (e.g., sodium, potassium, magnesium): Can react to produce flammable hydrogen gas.[10]

Section 2: Safe Handling Protocols

Safe handling is achieved through a multi-layered approach, combining robust engineering controls with meticulous personal practices.

2.1 Engineering Controls: The First Line of Defense The primary engineering control for handling these compounds is a properly functioning chemical fume hood .[4][9] This protects the user from inhaling corrosive vapors or fine powders. Additionally, an eyewash station and safety shower must be readily accessible and tested regularly.[4][9][11]

2.2 Personal Protective Equipment (PPE) The following table summarizes the minimum required PPE for handling fluorinated cyclopropane acids.

PPE CategorySpecificationRationale
Eye Protection Chemical splash-resistant safety goggles with side protection. A face shield should be worn over the goggles when handling larger quantities or during splash-risk procedures.[4]Protects against splashes of corrosive liquid, which can cause severe and permanent eye damage.
Hand Protection Thicker (e.g., >8 mil) nitrile or neoprene gloves. Always inspect gloves before use and remove them properly to avoid skin contact.[12]Provides a sufficient barrier against corrosive acids. Thin disposable gloves offer minimal protection and should be changed immediately upon suspected contamination.[9]
Body Protection Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes. An acid-resistant apron is recommended for additional protection.[9][11]Protects skin from accidental splashes and contact.

2.3 Experimental Protocol: Weighing and Preparing a Solution This protocol outlines a standard workflow for safely handling a solid fluorinated cyclopropane acid and preparing a solution.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Confirm the location of the nearest eyewash station, safety shower, and spill kit.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Equilibration: Remove the chemical container from its storage location (e.g., refrigerator or desiccator). Allow it to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the compound.[13]

  • Weighing: Perform all weighing operations inside the fume hood. Use a tared, appropriate container (e.g., glass vial). Handle the primary container with care, avoiding physical shock.

  • Transfer: Use a clean spatula to transfer the solid. Once the desired amount is weighed, securely close the primary chemical container.

  • Dissolution: Add the desired solvent to the vessel containing the weighed acid. This should also be done inside the fume hood. If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for cooling.

  • Cleanup: Clean the spatula and any contaminated surfaces immediately. Dispose of any contaminated weigh paper or wipes into a designated solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4][14]

G Diagram 1: Safe Handling Workflow A 1. Assess Hazards (Review SDS) B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Workspace (Inside Chemical Fume Hood) B->C D 4. Equilibrate Compound to Room Temperature C->D E 5. Weigh & Transfer Compound D->E F 6. Prepare Solution E->F G 7. Secure Primary Container & Clean Workspace F->G H 8. Dispose of Waste in Designated Container G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: A standard workflow for the safe handling of fluorinated cyclopropane acids.

Section 3: Storage Protocols for Compound Integrity and Safety

Proper storage is essential not only for laboratory safety but also for preserving the chemical integrity of the compound.

3.1 General Storage Conditions The ideal storage conditions depend on the specific compound, but general best practices are summarized below.

ParameterConditionRationale
Temperature Store in a cool, dry place.[12][14] Many specific compounds require refrigeration (2-8°C).[12] Avoid storing near heat sources or in direct sunlight.[15][16]Minimizes degradation, reduces vapor pressure, and slows potential side reactions.
Atmosphere Keep containers tightly sealed to protect from atmospheric moisture and oxygen.[15][17] For highly sensitive compounds, store under an inert atmosphere (Argon or Nitrogen).Prevents hydrolysis and oxidation.[13] Some compounds are hygroscopic and will absorb water, potentially affecting reactivity and purity.[13]
Container Use original manufacturer's container or a clearly labeled, compatible container (e.g., glass with a Teflon-lined cap).[13][15] Store in secondary containment (e.g., a plastic tray).[17]Ensures chemical compatibility and prevents leaks. Secondary containment contains spills from a broken primary container.[17][18]

3.2 Chemical Segregation: The Cornerstone of Safe Storage As detailed in Section 1.3, fluorinated cyclopropane acids must be segregated from incompatible chemicals. The best practice is to store them in a dedicated, labeled acid storage cabinet.[15] These cabinets are constructed from corrosion-resistant materials.[10]

  • DO NOT store acids with bases.[16][17]

  • DO NOT store acids with strong oxidizers (e.g., nitrates, permanganates).[17]

  • DO NOT store acids with reactive metals (e.g., sodium, potassium).[10]

  • DO NOT store organic acids with oxidizing inorganic acids (e.g., nitric acid).[17]

Caption: A decision tree for determining the appropriate storage of fluorinated cyclopropane acids.

Section 4: Spill Management and Emergency Procedures

4.1 Small Spills (Inside a Fume Hood)

  • Alert nearby personnel.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Wipe the area with a suitable cleaning agent, followed by water.

  • Dispose of all contaminated materials as hazardous waste.

4.2 Large Spills or Spills Outside a Fume Hood

  • Evacuate the immediate area.

  • Alert laboratory personnel and call your institution's emergency response number.

  • If safe to do so, close the door to the affected area to contain vapors.

  • Do not attempt to clean up a large spill without proper training and equipment.

4.3 First Aid

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 5: Waste Disposal

The high stability of the C-F bond means that fluorinated compounds, including fluorinated cyclopropane acids, are part of the broader class of per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals" due to their environmental persistence.[19][20] This persistence necessitates responsible and compliant disposal methods.

  • Primary Disposal Method: The recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration (typically >1,000°C) at a licensed hazardous waste facility.[20][21] This process has sufficient energy to break the strong C-F bonds.

  • Laboratory Waste Collection:

    • Collect all waste containing fluorinated cyclopropane acids (including contaminated solids and solutions) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety office.

    • Store the waste container in a safe, segregated area until it is collected for disposal.

  • Prohibited Disposal: Never dispose of these chemicals down the drain or in regular trash.[12] This can lead to environmental contamination and damage to plumbing infrastructure.

Always follow your institution's specific guidelines for hazardous waste disposal, as local, state, and federal regulations must be strictly adhered to.

References

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journals.
  • trans-2-(Trifluoromethyl)
  • 1-Fluoro-cyclopropane-1-carboxylic acid Safety D
  • LCSS: FLUORINE.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
  • Fluorine Safety. Purdue University Department of Chemistry.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency.
  • Fluorine Safety D
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorin
  • 15 Tips for Storing Acids in Your Labor
  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. (2015). Australian Department of Health.
  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. Benchchem.
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
  • SAFETY D
  • Practices for Proper Chemical Storage. University of Nebraska-Lincoln.
  • Storage conditions for chemicals in the labor
  • SAFETY DATA SHEET - Cyclopropanecarboxylic acid. (2025). Fisher Scientific.
  • Storage of Laboratory Chemicals. Indiana University Environmental Health & Safety.
  • Chapter 04: Proper Storage of Chemicals in Labor
  • Cyclopropanesulfonamide Safety D
  • (trans)-2-fluorocyclopropanecarboxylic acid SDS. Echemi.
  • 2-Fluorocyclopropanecarboxylic acid Safety D
  • Cyclopropane Carboxylic Acid MATERIAL SAFETY D
  • Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Sigma-Aldrich.
  • Storage and handling of Avanti Research lipids. Avanti Polar Lipids.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this valuable pharmaceutical intermediate. Cyclopropane rings are key structural motifs in modern drug development, and mastering their synthesis is a critical skill.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established chemical principles.

Overview of the Primary Synthetic Pathway

The most common and scalable route to 1-substituted cyclopropane-1-carboxylic acids begins with a gem-dicarboxylate ester, typically diethyl 1,1-cyclopropanedicarboxylate. The synthesis can be logically divided into three main stages: Alkylation, Saponification, and Decarboxylation. An alternative, often higher-yielding final step involves a direct Krapcho dealkoxycarbonylation.

Below is a visualization of the general synthetic workflow.

Synthetic_Workflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2 & 3: Hydrolysis & Decarboxylation cluster_2 Route A: Classic Method cluster_3 Route B: Krapcho Method A Diethyl 1,1-cyclopropanedicarboxylate B Enolate Formation (Base, Solvent) A->B C Alkylation with 1-bromo-2-fluoroethane B->C D Diethyl 1-(2-Fluoroethyl)cyclopropane -1,1-dicarboxylate C->D F Saponification (e.g., NaOH, EtOH/H2O) D->F H Krapcho Dealkoxycarbonylation (LiCl, DMSO, H2O, Heat) D->H E Final Product: 1-(2-Fluoroethyl)cyclopropane -1-carboxylic acid G Acidification & Thermal Decarboxylation (HCl, Heat) F->G G->E H->E Decision_Tree Start Have Diethyl 1-(2-Fluoroethyl)cyclopropane -1,1-dicarboxylate Check_Sensitivity Is the cyclopropane ring or other functionality sensitive to harsh acid/base? Start->Check_Sensitivity Krapcho Use Krapcho Dealkoxycarbonylation (LiCl, DMSO, H2O, Heat) Check_Sensitivity->Krapcho Yes Classic Use Classic Saponification & Decarboxylation (NaOH, then HCl/Heat) Check_Sensitivity->Classic No Result_K Result: Higher Yield, Higher Purity Krapcho->Result_K Result_C Result: Lower Yield, Risk of Impurities Classic->Result_C

Caption: Choosing the optimal decarboxylation method.

Optimized Experimental Protocol

This protocol represents a robust method for the synthesis, incorporating best practices discussed above.

Stage 1: Alkylation - Synthesis of Diethyl 1-(2-Fluoroethyl)cyclopropane-1,1-dicarboxylate

  • Preparation: To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (NaH, 4.4 g of a 60% dispersion in mineral oil, 0.11 mol). Wash the NaH three times with anhydrous hexanes (3 x 30 mL) to remove the oil, decanting the hexanes carefully via cannula each time.

  • Solvent Addition: Add 150 mL of anhydrous DMF to the washed NaH. Cool the resulting slurry to 0 °C in an ice bath.

  • Substrate Addition: Slowly add a solution of diethyl 1,1-cyclopropanedicarboxylate (18.6 g, 0.10 mol) in 50 mL of anhydrous DMF to the NaH slurry via an addition funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Alkylation: Add 1-bromo-2-fluoroethane (12.7 g, 0.10 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) affords the pure diester.

Stage 2: Krapcho Dealkoxycarbonylation - Synthesis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine the crude diethyl 1-(2-fluoroethyl)cyclopropane-1,1-dicarboxylate (assuming 0.10 mol theoretical), lithium chloride (8.5 g, 0.20 mol), and 100 mL of DMSO.

  • Water Addition: Add deionized water (3.6 mL, 0.20 mol) to the mixture.

  • Reaction: Heat the mixture in an oil bath to 160 °C and maintain at this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of water and extract with diethyl ether (2 x 100 mL) to remove neutral byproducts.

  • Acidification & Extraction: Acidify the aqueous layer to pH 1-2 with cold 6M HCl. Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).

  • Isolation: Combine the ethyl acetate extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid, which can be further purified by crystallization or distillation.

References
  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.National Institutes of Health (NIH).
  • Krapcho decarboxylation.Wikipedia.
  • Cyclopropane-1,1-dicarboxylic acid.Organic Syntheses Procedure.
  • Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid.Google Patents. US5498750A.
  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.Google Patents. US5504245A.
  • Krapcho Decarboxylation.Chem-Station Int. Ed.
  • The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents.ResearchGate.
  • Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids.ResearchGate.
  • Krapcho Decarboxylation.YouTube.
  • Preparation of esters of cyclopropane-1,1-dicarboxylic acid.Google Patents. US5510509A.
  • Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0.Shree Ganesh Remedies.
  • Synthesis of Cyclopropanecarboxylic Acid.YouTube.

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Technical Support Center: Overcoming Steric Hindrance in 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this sterically demanding substrate. Here, we provide in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you achieve high-yielding, clean, and reliable couplings.

The Challenge: A Sterically Encumbered Carboxyl Group

The primary obstacle in coupling 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is significant steric hindrance. The carboxylic acid is attached to a quaternary carbon, which is part of a rigid cyclopropane ring. This "neopentyl-like" arrangement severely restricts access to the carbonyl carbon, making it difficult for standard coupling reagents and amine nucleophiles to approach and react efficiently.[1][2] This often leads to common issues such as low or no conversion, slow reaction rates, and the need for harsh conditions that can compromise the integrity of complex molecules.

Part 1: Frequently Asked Questions (FAQs)

Q1: My standard EDC/HOBt coupling is failing or giving very low yields. What is the likely cause?

A: This is a common issue. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) rely on the formation of an O-acylisourea intermediate.[3] With a sterically hindered acid like 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid, the nucleophilic attack by the amine on this bulky intermediate is very slow.[1][4] The intermediate is also prone to rearrangement into a stable N-acylurea byproduct, which terminates the reaction and reduces your yield.

Q2: I observe starting material consumption, but my desired amide product is not forming. What's happening?

A: This often points to the formation of a stable but unreactive activated species or a side reaction. For instance, if using a standard coupling reagent, you might be forming an activated ester that is too sterically shielded to react with your amine.[1] Alternatively, if forcing the reaction with heat, you may be causing decomposition of the coupling reagent or the activated intermediate. It is crucial to monitor the reaction by LC-MS to identify all components in the reaction mixture.

Q3: Can I just use harsher conditions, like high heat, to force the reaction to completion?

A: While modest heating can sometimes be beneficial, high temperatures are generally not recommended as a primary solution. Excessive heat can lead to epimerization if your amine has a chiral center, decomposition of reagents (especially uronium salts), and other unwanted side reactions.[5] A better approach is to select a more potent coupling reagent designed for hindered substrates.

Q4: Is converting the carboxylic acid to an acid chloride a good strategy?

A: Yes, this can be a very effective strategy.[6][7] Acid chlorides are significantly more reactive than the parent carboxylic acid and can often overcome steric barriers.[8] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acid chloride in situ or in a separate step, which is then reacted with the amine, usually in the presence of a non-nucleophilic base like triethylamine or DIPEA.[6][9] This approach is particularly useful for less nucleophilic amines.

Part 2: In-Depth Troubleshooting Guide

This section provides a logical workflow to diagnose and solve common problems encountered during the coupling reaction.

Problem: Low to No Conversion of Starting Acid

If you observe a significant amount of unreacted 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid after a reasonable reaction time, follow this diagnostic path:

TroubleshootingWorkflow start Low / No Conversion reagent_check Step 1: Verify Reagent Potency - Are coupling reagents old or improperly stored? - Is the amine of sufficient purity and nucleophilicity? start->reagent_check conditions_check Step 2: Assess Reaction Conditions - Is the solvent anhydrous (e.g., DMF, DCM)? - Is the temperature appropriate for the chosen reagent? reagent_check->conditions_check Reagents OK solution1 Solution A: Use Fresh Reagents - Purchase new coupling reagents. - Purify amine if necessary. reagent_check->solution1 Reagents Suspect reagent_selection Step 3: Re-evaluate Coupling Reagent - Is the reagent class suitable for sterically hindered acids? conditions_check->reagent_selection Conditions OK solution2 Solution B: Optimize Conditions - Use anhydrous solvent. - Adjust temperature (e.g., 0°C to RT for HATU). conditions_check->solution2 Conditions Suboptimal solution3 Solution C: Switch to a High-Potency Reagent - Select a uronium/phosphonium salt (HATU, T3P) or convert to acid chloride. reagent_selection->solution3 Reagent Inappropriate

  • Verify Reagent Potency:

    • Coupling Reagents: Uronium and phosphonium salts like HATU are sensitive to moisture. Ensure they are stored in a desiccator. Carbodiimides can degrade over time.[10] Use fresh, high-quality reagents.

    • Amine Nucleophilicity: Is your amine partner particularly weak (e.g., an aniline with electron-withdrawing groups)? A less nucleophilic amine will struggle to attack the sterically shielded activated ester.[11]

  • Assess Reaction Conditions:

    • Solvent: Ensure you are using anhydrous polar aprotic solvents like DMF, NMP, or DCM. Water can hydrolyze the coupling reagents and the activated intermediates.

    • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[12] Typically 2-3 equivalents are used to neutralize acids and facilitate the reaction.

    • Stoichiometry: For difficult couplings, using a slight excess of the amine (1.1-1.2 eq) and coupling reagent (1.2-1.5 eq) can help drive the reaction to completion.[13]

  • Select a More Powerful Reagent: If the steps above do not resolve the issue, your chosen reagent is likely not potent enough. Standard carbodiimides are often insufficient.[1] You must escalate to a reagent designed for hindered couplings.

Part 3: Recommended Protocols & Reagent Selection

For a challenging substrate like 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid, the choice of coupling reagent is the most critical parameter for success.

Reagent Comparison Table
Reagent ClassExample(s)Strengths for This SubstrateWeaknesses / Considerations
Uronium Salts HATU , HBTU, HCTUHighly recommended. Forms a highly reactive OAt-active ester that is less sensitive to steric hindrance.[12][14][15] Fast reaction rates and low epimerization.[12][14]More expensive. Byproducts (tetramethylurea) can sometimes be difficult to remove via chromatography.[16]
Phosphonium Salts PyBOP, PyAOPExcellent activating agents, similar in efficacy to uronium salts. Does not pose a risk of guanidinylation side reactions.Byproduct (HMPA for BOP) can be carcinogenic. Generally, a very reliable choice.
Phosphonic Anhydrides T3P® (Propylphosphonic Anhydride)Excellent alternative. A powerful water scavenger and activating agent. Byproducts are highly water-soluble, simplifying workup.[17] Has shown superior yields where other reagents fail.[18]Often requires slightly elevated temperatures (RT to 40 °C). Typically used as a solution in a solvent like ethyl acetate or DMF.
Acid Halides SOCl₂, (COCl)₂ Generates the most reactive acyl species (acid chloride).[7][8] Excellent for unreactive amines or when all other methods fail.[6]Requires an extra step (or careful one-pot procedure). Reagents are corrosive and moisture-sensitive.
Carbodiimides EDC, DCCGenerally not recommended for this substrate due to high steric hindrance leading to low yields and N-acylurea formation.[1][4][5]Inexpensive and common, but ineffective for this specific challenge.
Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting point for most primary and secondary amines.

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to make a 0.1 to 0.5 M solution).

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise. The solution may turn yellow.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor progress: Check the reaction by LC-MS or TLC after 2 hours. If the reaction is sluggish, it can be gently warmed to 40 °C.

  • Workup: Upon completion, dilute the reaction with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Robust Coupling via an Acyl Chloride

This method is ideal for poorly nucleophilic amines or when Protocol 1 fails.

  • Acid Chloride Formation: In a dry flask under an inert atmosphere, dissolve 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add a catalytic drop of DMF.

  • Cool the solution to 0 °C.

  • Add oxalyl chloride (1.5 eq) dropwise. You will observe gas evolution (CO, CO₂).

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Amide Formation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Slowly add the acid chloride solution to the amine solution via a syringe or dropping funnel.

  • Stir at 0 °C for 30 minutes and then at room temperature for 1-4 hours.

  • Workup and Purification: Follow steps 9 and 10 from Protocol 1.

Part 4: Mechanistic Insights

Understanding why certain reagents are superior is key to rational problem-solving.

The HATU Advantage: Overcoming the Steric Barrier

HATU's effectiveness stems from the nature of its activated intermediate.[12][19]

HATU_Mechanism cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH + Base -> R-COO⁻ Active_Ester Highly Reactive OAt-Active Ester Acid->Active_Ester attacks HATU_reagent HATU Reagent HATU_reagent->Active_Ester Amine Amine (R'-NH₂) TS Stabilized Transition State Active_Ester->TS Amine->TS attacks Product Amide Product (R-CO-NHR') TS->Product

  • Activation: The carboxylate anion attacks HATU to form an O-acyl(tetramethyl)isouronium salt. This is rapidly converted into a highly reactive OAt-active ester.[14][15]

  • Neighboring Group Effect: The pyridine nitrogen atom in the HOAt leaving group is believed to stabilize the transition state through hydrogen bonding with the incoming amine.[15] This anchimeric assistance lowers the activation energy of the nucleophilic attack, accelerating the reaction and allowing it to proceed despite the significant steric bulk around the carbonyl group.

This mechanism bypasses the issues seen with carbodiimides, where the activated intermediate is both bulkier and more prone to unproductive side reactions.

References

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Understanding T3P® from start to finish. Curia. [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid‐Phase Peptide Synthesis | Request PDF. ResearchGate. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. [Link]

  • The Synthesis of Sterically Hindered Amides - ResearchGate. ResearchGate. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • amide coupling help : r/Chempros. Reddit. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Malononitriles. Synfacts. [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • Acid chloride formation (video). Khan Academy. [Link]

  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • Acid Chloride + Carboxylic Acid = Anhydride (Mechanism). YouTube. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. PMC - NIH. [Link]

Sources

Preventing cyclopropane ring opening during acid activation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Ticket Scope: Prevention of cyclopropane ring scission during carboxylic acid activation and deprotection sequences. Assigned Specialist: Senior Application Scientist Status: Active

Introduction: The "Walsh" Vulnerability

Welcome to the . You are likely here because you are observing inexplicable mass shifts (+18, +36 Da), loss of NMR high-field signals, or complex mixtures during the activation of a cyclopropane-containing carboxylic acid.

The Core Problem: Cyclopropane is not a standard alkane.[1][2][3] It possesses significant


-character due to its bent bonds, described by the Walsh Orbital Model . The C-C bonds are 

-like (rich in p-character), making the ring behave electronically like an alkene.
  • The Threat: Electrophiles (

    
    ) attack the ring edge or corner.
    
  • The Failure Mode: Protonation generates a non-classical carbocation, which relieves ring strain (~27.5 kcal/mol) by opening to a homoallyl cation, followed by nucleophilic capture (e.g., by

    
     or solvent).
    

This guide provides the protocols to bypass these failure modes.

Module 1: Diagnostic Triage

Is your ring actually opening? Use this rapid check before changing synthetic routes.

Q: How do I definitively confirm ring opening has occurred? A: Do not rely solely on LCMS, as isomeric ring-opened products (alkenes) have the exact same mass. You must use 1H NMR.

Signal Region Intact Cyclopropane Ring-Opened (Failure)
High Field (0.2 – 1.2 ppm) Distinct Multiplets: Look for complex roofing patterns characteristic of diastereotopic methylene protons.Disappearance/Simplification: Signals shift downfield to aliphatic range (1.5–2.5 ppm).
Olefinic Region (5.0 – 6.0 ppm) Silent: No signals (unless other alkenes are present).New Signals: Appearance of vinyl protons indicates isomerization to an alkene.
Mass Spectrometry Parent Mass

Mass Shift:

(Hydration/Alcohol formation) or

(HCl addition) if nucleophiles are present.
Module 2: Mechanistic FAQ

Understanding the "Why" to prevent the "How."

Q: Why does Thionyl Chloride (


) destroy my cyclopropane precursor? 
A:  It is not just the acidity; it is the nucleophilicity of the counter-ion .
When you form an acid chloride with 

, you generate stoichiometric

. The proton (

) activates the ring (Walsh orbitals), and the chloride ion (

) acts as a potent nucleophile to snap the ring open (nucleophilic ring opening).
  • Rule: Avoid generating strong acids in the presence of strong nucleophiles (

    
    , 
    
    
    
    ).

Q: Are electron-withdrawing groups (EWGs) protective? A: Yes. A cyclopropane directly attached to a carbonyl (e.g., cyclopropanecarboxylic acid) is more stable to acid than an alkyl-cyclopropane. The EWG destabilizes the transition state carbocation required for ring opening.

  • Risk Factor: If your cyclopropane is remote (separated by methylene groups) or electron-rich (amino-cyclopropane), it is hypersensitive to acid.

Visualizing the Failure Mechanism

The following diagram illustrates the Walsh Orbital attack vector.

WalshMechanism Start Cyclopropane (Walsh Orbitals) Acid Acid Activation (H+) Start->Acid Exposure Transition Protonated Intermediate (Non-classical Cation) Acid->Transition Edge/Corner Protonation Opening Ring Scission (Strain Release) Transition->Opening Strain > 27 kcal/mol Product Homoallyl Cation (Open Chain) Opening->Product Capture Nucleophilic Attack (Cl- / H2O) Product->Capture Fast Step Final Dead Product (Chlorohydrin/Alkene) Capture->Final

Figure 1: The acid-mediated ring-opening cascade driven by strain release and nucleophilic capture.

Module 3: Safe Activation Protocols

Replace high-risk reagents with self-validating, buffered systems.

Protocol A: The Mixed Anhydride Method (Recommended)

Best for: Coupling cyclopropane carboxylic acids to amines without generating HCl.

Logic: This method activates the carboxylate as a mixed anhydride using an alkyl chloroformate.[4] Crucially, it employs a base before activation to ensure the system remains basic/neutral, preventing protonation of the ring.

Reagents:

  • Substrate: Cyclopropane carboxylic acid (1.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

  • Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step:

  • Chill: Dissolve the acid and NMM in dry THF under nitrogen. Cool to -15°C (Salt-ice bath). Low temperature is kinetic protection.

  • Activate: Add IBCF dropwise over 5 minutes.

    • Checkpoint: A white precipitate (NMM·HCl) should form immediately. This confirms activation and sequestration of chloride.

  • Incubate: Stir at -15°C for 15 minutes. Do not warm up.

  • Couple: Add the amine nucleophile (1.0–1.2 equiv) dropwise.

  • Warm: Allow to warm to Room Temperature (RT) over 1 hour.

  • Workup: Wash with dilute citric acid (weak acid) rather than HCl to avoid late-stage ring opening.

Protocol B: The HATU/HOAt System

Best for: Difficult couplings requiring high reactivity without mineral acid generation.

Logic: HATU generates an active ester (OBt/OAt) that is highly reactive toward amines but non-acidic.

Reagents:

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv) - Essential to keep pH > 8.

  • DMF (Solvent)[5]

Warning: Never mix HATU and the Acid without the Base. The initial protonated form can be acidic enough to harm sensitive rings. Always add DIPEA to the acid first.

Module 4: Reagent Selection Matrix

Use this table to select the correct activation agent based on your substrate's electronic environment.

Activation MethodAcidity RiskNucleophile RiskSuitability for CyclopropanesNotes
Thionyl Chloride (

)
Critical High (

)
Avoid Generates HCl gas. Almost guarantees ring opening in electron-rich systems.
Oxalyl Chloride + DMF HighHigh (

)
Risky Only use if buffered with Pyridine in situ.
Mixed Anhydride (IBCF) LowLowExcellent Kinetic control at -15°C prevents thermal ring opening.
EDC / HOBt LowLowGood Standard peptide coupling; very safe but slower than HATU.
HATU / DIPEA NegligibleLowExcellent Gold standard for valuable intermediates. Maintain basic pH.
Module 5: Deprotection Strategy (Boc vs. Fmoc)

The Issue: Removing a Boc group requires strong acid (TFA/HCl), which is the nemesis of cyclopropanes. The Solution: Switch to Fmoc chemistry if possible. Fmoc is removed by Piperidine (base), which is completely orthogonal to the Walsh orbital vulnerability.

If you MUST remove Boc:

  • Use Scavengers: Add 5% Triethylsilane (TES) or Thioanisole to the TFA cocktail. These scavenge the t-butyl cations, preventing them from attacking the cyclopropane ring.

  • Reduce Acid Strength: Use

    
     HCl in Dioxane instead of neat TFA. The lack of water prevents hydration of the ring, though 
    
    
    
    is still a risk.
  • Cold Deprotection: Perform the TFA deprotection at 0°C instead of RT.

Workflow Visualization

Workflow Start Start: Cyclopropane Activation Check Is the Cyclopropane Electron-Rich? Start->Check Rich Yes (e.g., Amino-cyclopropane) Check->Rich Yes Poor No (e.g., Cyclopropane-COOH) Check->Poor No Action1 USE HATU or Mixed Anhydride (Strictly Neutral/Basic) Rich->Action1 Action2 Avoid SOCl2 Can use Oxalyl Cl with Pyridine Poor->Action2 Deprotect Deprotection Step? Action1->Deprotect Action2->Deprotect Boc Boc Group Deprotect->Boc Fmoc Fmoc Group Deprotect->Fmoc Danger Use TFA + Scavengers (TES) Keep at 0°C Boc->Danger Safe Safe (Base Labile) Fmoc->Safe

Figure 2: Decision tree for reagent selection and deprotection strategies.

References
  • Wiberg, K. B. (1996). The Structure and Properties of Cyclopropane.[1][2][6] Accounts of Chemical Research. Link

  • Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules.[6] Transactions of the Faraday Society. Link

  • Gagnon, A., et al. (2025).[7] A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Link

  • Ebner, C., et al. (2011). Thionyl Chloride and Conversion of Carboxylic Acids to Acid Halides: Mechanisms and Pitfalls. Master Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][7][8] Chemical Reviews. Link

Sources

Technical Support Center: Solubility Optimization for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Core Challenge: Researchers often encounter unexpected insolubility with 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (FEC-Acid) because it occupies a "solubility valley." It possesses a polar head (carboxylic acid), a rigid lipophilic core (cyclopropane), and a polar-but-lipophilic tail (fluoroethyl).

  • Lattice Energy: The cyclopropane ring introduces significant rigidity, leading to high lattice energy in the solid state.

  • Dimerization: In non-polar solvents (DCM, Toluene), the carboxylic acid moieties form strong head-to-head hydrogen-bonded dimers, effectively doubling the molecular weight and reducing solvation entropy.

  • The Fluorine Effect: The C-F bond creates a strong dipole but does not donate hydrogen bonds. This often leads to "fluorine segregation" in the solid state, resisting dissolution in standard hydrocarbons.

This guide provides field-proven protocols to overcome these barriers during synthesis, workup, and analysis.

Diagnostic Workflow (Interactive Logic)

Before selecting a solvent system, determine the nature of your solubility failure using the logic flow below.

Solubility_Diagnostic Start Start: Solubility Issue Detected State What is the physical state? Start->State Solid Crystalline Solid (Won't Dissolve) State->Solid Suspension Oil Oiling Out / Gummy Residue State->Oil Phase Sep Solvent_Type Current Solvent System? Solid->Solvent_Type Action_Salt Diagnosis: Zwitterion/Salt Contamination Action: Acidify to pH 3 Oil->Action_Salt NonPolar Non-Polar / Chlorinated (DCM, Tol, Hex) Solvent_Type->NonPolar Yes Polar Polar Protic/Aprotic (MeOH, DMF, DMSO) Solvent_Type->Polar Yes Action_Dimer Diagnosis: Acid Dimerization Action: Add Base (DIPEA) or H-bond disruptor (THF) NonPolar->Action_Dimer Action_Lattice Diagnosis: High Lattice Energy Action: Heat to 40°C or Switch to DMSO Polar->Action_Lattice

Figure 1: Diagnostic logic for identifying the root cause of FEC-Acid insolubility.

Solvent Compatibility Matrix

The following table categorizes solvent performance specifically for FEC-Acid based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Super-Solvents DMSO, DMF, DMAcHigh Breaks lattice energy effectively. Ideal for nucleophilic substitutions (

). Warning: Hard to remove.
H-Bond Acceptors THF, 1,4-Dioxane, AcetoneGood Oxygen lone pairs accept H-bonds from the acid, disrupting dimers. Good for general reactions.
Chlorinated DCM, Chloroform, DCEModerate/Poor Problem Area. FEC-Acid forms dimers. Solubility is concentration-dependent. Fix: Add 5% MeOH or TEA.
Alcohols Methanol, Ethanol, IPAHigh Excellent solubility but reactive (esterification risk). Good for recrystallization.
Hydrocarbons Hexane, Heptane, TolueneVery Low Used as anti-solvents to precipitate the acid. The fluoroethyl group is not lipophilic enough to solubilize the acid head.
Ethers Diethyl Ether, MTBEModerate Soluble, but may require sonication. Good for extractions.

Troubleshooting Guide (FAQ Format)

Scenario A: Reaction Chemistry

Q: I am trying to couple FEC-Acid in Dichloromethane (DCM) using EDC/HOBt, but the acid remains a suspension. Will the reaction work?

A: The reaction will likely be sluggish.

  • The Cause: In DCM, the acid exists as a stable, hydrogen-bonded dimer or a crystalline lattice that resists entering the solution phase.

  • The Fix (The "Salting-In" Protocol):

    • Add 1.1 - 1.5 equivalents of a tertiary amine base (DIPEA or TEA).

    • Mechanism: This deprotonates the carboxylic acid, forming a lipophilic ammonium carboxylate salt (

      
      ). This salt is significantly more soluble in DCM than the free acid dimer.
      
    • Proceed with the coupling agent addition.

Scenario B: Purification & Workup

Q: During aqueous workup, I cannot extract the acid into the organic layer (EtOAc or DCM). It seems to stay in the water.

A: The acidity of the fluoroethyl group affects the partition coefficient (


).
  • The Cause: The fluorine atom on the ethyl chain exerts an inductive effect (-I), lowering the pKa of the cyclopropane carboxylic acid (likely to ~4.5). If your aqueous wash is neutral (pH 7), the acid is ~99% ionized (carboxylate form) and stays in the water.

  • The Fix:

    • Adjust the aqueous layer pH to pH 2–3 using 1M HCl or KHSO

      
      .
      
    • Saturate the aqueous layer with NaCl (Salting-out effect).

    • Extract with THF/EtOAc (1:4 mixture) rather than pure EtOAc. The THF helps solvate the polar fluorinated tail.

Scenario C: Recrystallization

Q: The compound "oils out" instead of crystallizing when I add Hexane to my Ethyl Acetate solution.

A: This is common for fluorinated cyclopropanes due to low melting points and "fluorine segregation."

  • The Fix:

    • Switch Solvent System: Avoid Hexane. Use Heptane (higher boiling point allows slower cooling).

    • Seeding: Cool the "oil" to -20°C and scratch the glass to induce nucleation.

    • Alternative Pair: Try Toluene/Heptane . Dissolve in minimum hot Toluene, then add Heptane dropwise. The

      
      -stacking of toluene can sometimes stabilize the cyclopropane ring better than EtOAc.
      

Advanced Protocol: Solubilization for NMR Analysis

If you need to analyze the free acid in a non-polar deuterated solvent (e.g.,


) to observe specific peaks without exchange broadening:
  • Standard Method: Use

    
     or 
    
    
    
    . (Simplest, but exchangeable protons are lost).
  • Non-Polar Method:

    • Take 10 mg of FEC-Acid.

    • Add 0.6 mL

      
      .
      
    • Result: Suspension.

    • Add 1 drop of

      
      -Pyridine. 
      
    • Result: Clear solution. The pyridine breaks the acid dimer via H-bonding without chemically altering the core structure for the timescale of the NMR.

Mechanistic Visualization: The Dimer Barrier

Understanding why solubility fails is key to fixing it.

Dimer_Mechanism FreeAcid FEC-Acid Monomer (Polar Head) Dimer Stable Cyclic Dimer (Non-Polar Shell) FreeAcid->Dimer Self-Assembly (Fast) Solvent Non-Polar Solvent (DCM/Tol) Dimer->Solvent Resists Solvation (Insoluble) SolubleSalt Soluble Lipophilic Salt (Active Species) Dimer->SolubleSalt Add Base (Deprotonation) Base Base (DIPEA) SolubleSalt->Solvent Dissolves Readily

Figure 2: The transition from insoluble dimer to soluble salt species.

References

  • Cyclopropanecarboxylic Acid Properties. PubChem Database. National Center for Biotechnology Information. CID 15655.[1]

  • Hansen Solubility Parameters for Carboxylic Acids. Abbott, S. Hansen Solubility Parameters in Practice.

  • Fluorine in Medicinal Chemistry. Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.

  • Effect of Fluorine on Acidity. Chemistry LibreTexts. Substituent Effects on Acidity.[2]

  • Synthesis and Handling of Fluorinated Cyclopropanes. Organic Syntheses. Coll. Vol. 5, p.126 (1973).

Sources

Minimizing defluorination side reactions in fluoroethyl cyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with fluoroethyl cyclopropanes. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for a common and often frustrating challenge: unintended defluorination side reactions. My goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying mechanisms, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive.

Q1: What are the primary drivers of defluorination in my fluoroethyl cyclopropane reactions?

A: Defluorination is rarely a random event. It is typically driven by specific, predictable chemical pathways. The two most common culprits are strong Lewis acids and reductive conditions. Lewis acids can directly abstract a fluoride anion, while certain reducing agents can initiate a radical cascade that results in C-F bond cleavage.[1][2][3] Understanding which pathway is likely occurring in your system is the first step to solving the problem.

Q2: I'm observing significant defluorination and some ring-opened byproducts when using a Lewis acid catalyst. What's happening?

A: This is a classic signature of excessive Lewis acidity. The Lewis acid is likely coordinating to a fluorine atom on your ethyl group and abstracting it to form a carbocation intermediate.[3] This unstable intermediate can then be resolved in two ways: 1) elimination of a proton to form a fluoroalkene (defluorination), or 2) rearrangement via ring-opening of the strained cyclopropane to form a more stable homoallylic cation, which then reacts further.[3][4] The balance between these pathways depends on the substrate and conditions.

Q3: My reaction is supposed to be a simple nucleophilic substitution on another part of the molecule, but I'm losing fluorine. Why?

A: This can happen if your nucleophile is also a potent reducing agent or if the reaction conditions inadvertently generate single-electron transfer (SET) active species. For example, some organometallic reagents or photoredox conditions can reduce the fluoroethyl group, forming a radical anion that rapidly expels a fluoride ion.[2] Alternatively, if your nucleophile is a strong base, it could be promoting an E1cB-type elimination, though this is generally less common unless there's an adjacent acidic proton.[2]

Q4: Can my choice of solvent affect the rate of defluorination?

A: Absolutely. Solvents can play a crucial role in stabilizing or destabilizing the intermediates that lead to defluorination. Highly polar, coordinating solvents (like THF or DME) can modulate the strength of a Lewis acid, potentially reducing its propensity to abstract a fluoride. Conversely, non-polar solvents may enhance Lewis acidity. In reactions proceeding through ionic intermediates, polar aprotic solvents (like acetonitrile or DMF) can stabilize charged species, potentially favoring pathways that involve fluoride loss.

Q5: How can I quickly screen for optimal, non-defluorinating conditions?

A: A systematic, small-scale screening approach is highly effective. Set up an array of reactions in parallel (e.g., in a 24-well plate or small vials) and vary one parameter at a time. Start with the most likely cause. If you suspect the Lewis acid, screen a range of acids with varying strengths. If you suspect temperature, run the reaction at 0 °C, room temperature, and a slightly elevated temperature. Careful analysis of the crude reaction mixture by LC-MS or ¹⁹F NMR will give you a rapid quantitative assessment of product versus defluorinated byproduct.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Managing Lewis Acid-Induced Defluorination

Problem Symptom: Your reaction yields are low, and analysis (¹H NMR, ¹⁹F NMR, GC-MS) confirms the presence of mono-fluorinated or non-fluorinated olefinic byproducts. You may also see products resulting from the opening of the cyclopropane ring.

Root Cause Analysis: Strong Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) are aggressive fluoride abstractors. The high ring strain energy of the cyclopropane (~27 kcal/mol) makes subsequent ring-opening of the resulting carbocation a thermodynamically favorable pathway.[5] The mechanism below illustrates the competing pathways that consume your desired product.

G cluster_0 A Fluoroethyl Cyclopropane B Fluorine-Lewis Acid Adduct A->B + Lewis Acid LA Lewis Acid (e.g., AlCl₃) C Carbocation Intermediate B->C - [LA-F]⁻ (Fluoride Abstraction) D Desired Product (No Defluorination) B->D Desired Reaction (at other site) E Defluorinated Alkene Byproduct C->E - H⁺ (Elimination) F Ring-Opened Byproduct C->F Ring-Opening

Caption: Lewis Acid-Induced Defluorination Pathways.

Troubleshooting Protocol & Solutions:

  • Re-evaluate Your Choice of Lewis Acid: The most direct solution is to switch to a milder Lewis acid. The goal is to find an acid strong enough to catalyze your desired reaction but too weak to readily abstract a fluoride from the ethyl group.

    Lewis Acid TierExamplesStrength & CharacteristicsBest For
    Tier 1 (Very Strong) AlCl₃, TiCl₄, BF₃·OEt₂, BCl₃High oxophilicity and fluorophilicity. Prone to causing defluorination.[1]Reactions requiring powerful activation; use with extreme caution.
    Tier 2 (Moderate) ZnCl₂, Zn(OTf)₂, Sc(OTf)₃, Yb(OTf)₃Milder, less aggressive towards C-F bonds. Often provide a good balance of reactivity and selectivity.[6]General purpose catalysis, good starting point for optimization.
    Tier 3 (Mild) Me₂AlCl, TMSOTf, MgBr₂·OEt₂Weakly coordinating. Less likely to cause defluorination. Me₂AlCl has been shown to selectively activate a single C-F bond in a CF₃ group on a cyclopropane.[3]Delicate substrates where over-activation is a concern.
  • Control Stoichiometry: Use the Lewis acid in catalytic, not stoichiometric, amounts whenever possible. If stoichiometric amounts are required, perform a titration experiment to find the minimal effective quantity.

  • Lower the Reaction Temperature: Kinetics are key. Fluoride abstraction has a higher activation energy than many desired catalytic processes.

    • Action: Run your reaction at 0 °C, -20 °C, or even -78 °C.

    • Rationale: Lowering the temperature will disproportionately slow the rate of the undesired defluorination pathway compared to the desired reaction.

  • Consider a Fluoride Scavenger: In some cases, adding a reagent that can act as a fluoride trap can prevent the Lewis acid from being regenerated for further defluorination. Silyl compounds are particularly effective.[7]

    • Action: Add 1.1 equivalents of a trialkylsilane (e.g., Et₃SiH) or a silyl halide.

    • Rationale: The high strength of the Si-F bond provides a thermodynamic sink, trapping the abstracted fluoride and effectively taking the Lewis acid out of the catalytic cycle for defluorination.[1]

Guide 2: Preventing Unwanted Reductive Defluorination

Problem Symptom: You are performing a reaction involving a reducing agent (e.g., hydride transfer, dissolving metal) or a transition-metal catalyst (e.g., Pd, Ni), and you observe the formation of hydrodefluorinated products.

Root Cause Analysis: This type of defluorination often proceeds via a radical mechanism initiated by single-electron transfer (SET). The resulting radical anion is unstable and rapidly eliminates a fluoride ion. This is a known pathway for the degradation of polyfluoroalkyl substances and can occur under surprisingly mild conditions.[2][8][9]

G cluster_0 A Fluoroethyl Cyclopropane B Radical Anion Intermediate A->B + e⁻ (from Reductant) C Carbon-centered Radical B->C - F⁻ D Hydrodefluorinated Product C->D + H• (from solvent/reagent)

Caption: Single-Electron Transfer (SET) Defluorination Pathway.

Troubleshooting Protocol & Solutions:

  • Select a Hydride Source Carefully: If your reaction involves hydride reduction, switch from aggressive, SET-active reductants to those that react primarily via nucleophilic hydride transfer.

    • Avoid: SmI₂, dissolving metals (Na/NH₃), and sometimes LiAlH₄ at high temperatures.

    • Prefer: NaBH₄, NaBH₃CN, or bulky borohydrides like L-Selectride®. These are less likely to engage in SET with the C-F bond.

  • Optimize Transition Metal Catalysis: In cross-coupling reactions, the choice of ligand and metal oxidation state is critical.

    • Action: Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Electron-rich ligands can sometimes stabilize the low-valent metal center, preventing unwanted side reactions. Nickel(I) complexes, for instance, have been implicated in radical-based hydrodefluorination of gem-difluorocyclopropanes.[10]

    • Rationale: The ligand environment directly influences the redox potential of the metal catalyst. A well-chosen ligand can disfavor the SET pathway that leads to defluorination.

  • Employ Radical Scavengers: If a radical mechanism is suspected, the addition of a radical scavenger can help diagnose and suppress the side reaction.

    • Action: Add a small amount (5-10 mol%) of a radical inhibitor like TEMPO or butylated hydroxytoluene (BHT) to a test reaction.

    • Rationale: If the defluorination is significantly suppressed, it strongly confirms a radical pathway. While not always a scalable solution, it is an excellent diagnostic tool that can guide your optimization efforts toward non-radical methods.

Section 3: Key Experimental Protocols

Protocol 1: Parallel Screening of Lewis Acid Conditions

Objective: To rapidly identify a Lewis acid and temperature that maximizes the yield of the desired product while minimizing defluorination.

Methodology:

  • Preparation: In an inert atmosphere glovebox, prepare stock solutions of your fluoroethyl cyclopropane starting material and your reaction partner in a suitable anhydrous solvent (e.g., DCM, DCE).

  • Array Setup: Arrange 12 screw-cap vials (e.g., 2 mL HPLC vials) in a rack. To each vial, add the starting material and reaction partner via the stock solutions.

  • Lewis Acid Addition: Add a different Lewis acid to each set of three vials (e.g., Vials 1-3: Zn(OTf)₂, Vials 4-6: Sc(OTf)₃, Vials 7-9: Yb(OTf)₃, Vials 10-12: TMSOTf). Use a catalytic amount (e.g., 10 mol%).

  • Temperature Control: Place one vial from each Lewis acid set into a separate cooling bath or heating block (e.g., Vial 1, 4, 7, 10 at -20 °C; Vial 2, 5, 8, 11 at 25 °C; Vial 3, 6, 9, 12 at 50 °C).

  • Reaction & Quench: Allow the reactions to stir for a predetermined time (e.g., 4 hours). Quench the reactions by adding a few drops of saturated aqueous NaHCO₃ solution.

  • Analysis: Extract the organic components with a suitable solvent (e.g., EtOAc), dry, and concentrate. Analyze the crude mixture from each vial by ¹⁹F NMR or LC-MS.

  • Evaluation: Determine the ratio of the desired product to the defluorinated byproduct(s) for each condition. This will clearly indicate the optimal Lewis acid and temperature combination.

Protocol 2: Optimized Quench and Workup Procedure

Objective: To prevent defluorination during reaction workup and purification.

Methodology:

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C. Instead of quenching with pure water or acid, slowly add a pre-chilled, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a buffer like phosphate-buffered saline (PBS).

    • Rationale: This neutralizes the Lewis acid without causing a large exothermic event or creating a highly acidic environment that could promote defluorination of any remaining activated intermediates.

  • Phase Separation: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add brine to help break up any emulsions and decrease the solubility of the organic product in the aqueous layer.

  • Extraction: Extract the product with a minimally polar, non-coordinating solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Avoid using THF for workups as it can form peroxides and is highly miscible with water.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (< 35 °C).

  • Purification: If chromatography is required, consider using a deactivated silica gel (e.g., by pre-treating with a solvent mixture containing 1% triethylamine) to avoid on-column degradation, especially if your product is sensitive to acid.

By applying these diagnostic tools, mechanistic insights, and optimized protocols, you can effectively minimize defluorination side reactions and improve the efficiency and reliability of your syntheses involving fluoroethyl cyclopropanes.

References

  • Inagaki, T. (2024). Chemical Strategies for the Cleavage of the C(sp3)−F Bonds in Perfluoroalkyl Groups. European Journal of Organic Chemistry, e202301229. [Link]

  • Wang, P., et al. (2021). Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules. Nature Communications. [Link]

  • Merchant, R., et al. (2022). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry, 20(34), 6754-6767. [Link]

  • Konno, T., et al. (2007). Single C−F Bond Activation of the CF3 Group with a Lewis Acid: CF3‐Cyclopropanes as Versatile 4,4‐Difluorohomoallylating Agents. Angewandte Chemie International Edition. [Link]

  • Kubota, S., et al. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. Molecules, 25(21), 5013. [Link]

  • Ley, S. V., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Reaction Chemistry & Engineering, 6(8), 1339-1357. [Link]

  • Li, Y., et al. (2021). Near-Quantitative Defluorination of Perfluorinated and Fluorotelomer Carboxylates and Sulfonates with Integrated Oxidation and Reduction. Environmental Science & Technology, 55(11), 7517-7527. [Link]

  • Wang, P., et al. (2021). Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules. Nature Communications, 12(1), 3143. [Link]

  • Liang, Y., et al. (2019). Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. Environmental Science & Technology, 53(7), 3724-3734. [Link]

  • Novák, Z., et al. (2016). Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Chemical Science, 7(12), 7041-7046. [Link]

  • Gade, L. H., et al. (2016). Catalytic C–F bond activation of geminal difluorocyclopropanes by nickel(i) complexes via a radical mechanism. Chemical Communications, 52(81), 12067-12070. [Link]

  • Novák, Z., et al. (2016). Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. Chemical Science, 7(12), 7041-7046. [Link]

  • Zhu, C., et al. (2021). Ring Expansion Fluorination of Unactivated Cyclopropanes Mediated by a New Monofluoroiodane(III) Reagent. Angewandte Chemie International Edition. [Link]

  • Zhu, C., et al. (2021). Ring Expansion Fluorination of Unactivated Cyclopropanes Mediated by a New Monofluoroiodane(III) Reagent. Angewandte Chemie International Edition, 60(52), 27041-27046. [Link]

  • F. B. C. Machado, et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Xu, K., et al. (2023). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoropentoic acid. Organic Chemistry Frontiers. [Link]

  • Hu, X., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

  • Liang, Y., et al. (2019). Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. Environmental Science & Technology. [Link]

  • Burton, D. J., et al. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Journal of Fluorine Chemistry, 120(1), 55-67. [Link]

  • F. B. C. Machado, et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747. [Link]

  • Xu, K., et al. (2023). Electrochemical carboxylation of α-fluoroalkyl cyclopropane with CO2 to mono- or difluoropentoic acid. Organic Chemistry Frontiers. [Link]

  • Kuwano, R., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules, 27(13), 3992. [Link]

  • F. B. C. Machado, et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Reiser, O., et al. (2021). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry – A European Journal. [Link]

  • Ball, N. D., et al. (2024). Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters, 26(49), 9867-9902. [Link]

  • Fasan, R., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]

  • Braun, T., et al. (2023). Chlorodefluorination of Fluoromethanes and Fluoroolefins at a Lewis Acidic Aluminum Fluoride. Chemistry – A European Journal. [Link]

Sources

Optimizing reaction temperature for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid Derivatives

A Senior Application Scientist's Guide to Temperature Optimization

Welcome to the technical support center for the synthesis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid and its derivatives. As a Senior Application Scientist, I understand that mastering the synthesis of these valuable compounds requires a nuanced understanding of reaction parameters. Temperature, in particular, is not just a variable to be set, but a critical tool to be optimized. It governs reaction rate, selectivity, and the formation of impurities.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a systematic approach to resolution.

Question 1: My reaction shows low or no product yield when run at room temperature. What is the first step to improve conversion?

Answer:

Low conversion at ambient temperature typically points to insufficient kinetic energy to overcome the reaction's activation energy barrier. While steric hindrance or electronic effects of your specific substrate play a role, a methodical increase in temperature is the primary troubleshooting step.[1]

Probable Causes:

  • High Activation Energy: The specific combination of your alkene and carbene source may have a high energy barrier for the transition state.

  • Sluggish Catalyst Turnover: If using a metal catalyst (e.g., Rhodium or Copper complexes), its turnover frequency may be low at room temperature.

  • Poor Reagent Reactivity: Some cyclopropanating agents, like certain modifications of the Simmons-Smith reagent, require thermal initiation to become fully active.[1]

Recommended Protocol for Optimization:

  • Establish a Baseline: Ensure your current room temperature reaction is set up correctly under an inert atmosphere, as many catalysts are sensitive to oxygen and moisture.[1]

  • Systematic Temperature Increase: Set up several small-scale parallel reactions. Increase the temperature in controlled increments (e.g., 40 °C, 60 °C, 80 °C).

  • Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting material and the formation of the product at regular intervals (e.g., every hour).

  • Analyze the Outcome: A modest increase in temperature should improve the conversion rate.[1][2] However, be vigilant for the appearance of new spots on the TLC plate, which could indicate the formation of degradation products at higher temperatures.

Question 2: I increased the temperature and now my main impurity is a dimer of my diazo reagent. How do I solve this?

Answer:

This is a classic and well-documented issue in reactions utilizing diazo compounds, such as ethyl diazoacetate (EDA), as carbene precursors.[3] The formation of dimers (e.g., diethyl fumarate and diethyl maleate) indicates that the thermal decomposition of the diazo compound to form a free carbene is outcompeting the desired catalytic cyclopropanation of your alkene.[2][3]

Causality: The desired catalytic cycle involves the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene.[2] At elevated temperatures, the diazo compound can decompose unimolecularly to generate a highly reactive "free" carbene and N₂ gas.[4][5] This free carbene, if not immediately trapped by the alkene, will react with the most abundant species available—another molecule of the diazo compound or another carbene—to form dimers.[3]

Solutions:

  • Reduce Temperature: This is the most critical step. Lower the temperature to a point where dimerization is minimized but the desired reaction still proceeds at an acceptable rate.

  • Control Reagent Concentration: The rate of dimerization is highly dependent on the concentration of the diazo compound. Use a syringe pump to add the diazo compound slowly over several hours.[1][6] This keeps the instantaneous concentration low, favoring the reaction of the metal-carbene with the alkene over the self-reaction of the diazo reagent.

  • Re-evaluate Catalyst Choice: Some catalysts are more efficient at promoting carbene transfer at lower temperatures. Consider screening catalysts (e.g., different Rh(II) or Cu(I) complexes) to find one that is active enough to not require high heat.

Logical Workflow: Troubleshooting Temperature Issues

The following diagram outlines a systematic approach to diagnosing and solving temperature-related problems in your synthesis.

G Start Start Reaction (e.g., Room Temp) Monitor Monitor Conversion (TLC/GC) Start->Monitor Decision1 Is Conversion > 80%? Monitor->Decision1 Decision2 Observe Impurities? Monitor->Decision2 Good_Yield Reaction Successful Proceed to Workup Decision1->Good_Yield Yes Low_Yield Low Conversion Decision1->Low_Yield No Increase_Temp Incrementally Increase Temp (e.g., +15°C) Low_Yield->Increase_Temp Increase_Temp->Monitor No_Impurity No Significant Impurities Decision2->No_Impurity No Impurity Significant Impurities (e.g., Dimers) Decision2->Impurity Yes No_Impurity->Decision1 Lower_Temp Lower Temperature Impurity->Lower_Temp Slow_Addition Implement Slow Addition (Syringe Pump) Lower_Temp->Slow_Addition Optimize Optimize Temp & Addition Rate Slow_Addition->Optimize Optimize->Monitor G cluster_0 Desired Catalytic Pathway (Lower Temp Favored) cluster_1 Undesired Thermal Pathway (Higher Temp Favored) Diazo_Cat Diazo Compound + Metal Catalyst Metal_Carbene Metal-Carbene Intermediate Diazo_Cat->Metal_Carbene - N₂ Product Cyclopropane Product Metal_Carbene->Product + Alkene Alkene Alkene Substrate Alkene->Product Diazo_Heat Diazo Compound Free_Carbene "Free" Carbene Intermediate Diazo_Heat->Free_Carbene High Temp - N₂ Dimer Dimer Side Product (e.g., Fumarate/Maleate) Free_Carbene->Dimer + Another Diazo Molecule

Caption: Competing reaction pathways for diazo compounds.

References

  • Wikipedia. Cyclopropanation. Available from: [Link]

  • Ma, J. et al. (2018). Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study. ACS Omega. Available from: [Link]

  • Kaur, N. et al. (2023). Diazo compounds: synthesis, carbene generation and reactivity. RSC Publishing. Available from: [Link]

  • Torsvik, J. F. et al. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Various Authors. Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. Various Sources.
  • Digital Commons @ the Georgia Academy of Science. (2019). optimization of a wild-type hemoglobin catalyzed cyclopropanation reaction for undergraduate laboratory course. Available from: [Link]

  • Google Patents. US5498750A - Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid.
  • Google Patents. EP0533013A2 - Process for the production of 1-fluor-cyclopropane-1-carboxylic acid.
  • Patsnap Eureka. Cyclopropanecarboxylic acid patented technology retrieval search results. Available from: [Link]

  • ResearchGate. (2007). Effect of higher order solvation and temperature on SN2 and E2 reactivity. Available from: [Link]

  • ResearchGate. (2012). Optimization of reaction conditions. Available from: [Link]

  • National Institutes of Health. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. Available from: [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]

  • ACS Publications. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available from: [Link]

  • ResearchGate. (2004). Kinetic parameters of abstraction reactions of OH radical with ethylene, fluoroethylene, cis- and trans-1,2-difluoroethylene and 1,1-difluoroethylene, in the temperature range of 200-400 K. Available from: [Link]

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • Solubility of Things. Examples of Temperature Effects in Real Chemical Reactions. Available from: [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available from: [Link]

  • PubChem. Cyclopropane carboxylic acid derivatives - Patent US-3674832-A. Available from: [Link]

  • YouTube. (2022). Synthesis problems carboxylic acid derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2014). The Synthesis of Carboxylic Acid Derivatives. Available from: [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

  • Quick Company. Processes For The Preparation Of Cyclopropanecarboxylic Acid. Available from: [Link]

  • Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. Available from: [Link]

  • YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions. Available from: [Link]

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Removal of unreacted 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies

Topic: Removal of Unreacted 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid from Reaction Mixtures

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of the common synthetic building block, 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid, from post-reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

Section 1: Understanding the Challenge - Key Physicochemical Properties

Effective purification begins with understanding the physicochemical properties of the impurity you aim to remove. 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is a unique molecule whose characteristics dictate the most effective separation strategies. While specific experimental data for this exact compound is not widely published, we can infer its properties from its constituent parts—a cyclopropanecarboxylic acid core and a fluoroethyl substituent.

The parent compound, cyclopropanecarboxylic acid, has a pKa of approximately 4.83[1]. The presence of the electron-withdrawing fluorine atom on the ethyl group is expected to increase the acidity of the carboxylic acid, thereby lowering its pKa relative to the parent compound. Perfluoroalkyl carboxylic acids are known to be significantly stronger acids than their non-fluorinated analogs[2]. This enhanced acidity is the primary lever we can use for its selective removal.

PropertyEstimated Value / CharacteristicImplication for Purification
Molecular Formula C₆H₉FO₂---
Molecular Weight 148.13 g/mol Relevant for mass spectrometry analysis.
Acidity (pKa) < 4.8 (Estimated)The acidic proton is readily removed by basic solutions, forming a water-soluble salt. This is the cornerstone of liquid-liquid extraction.
Solubility Protonated (Acid) Form: Soluble in many organic solvents (e.g., EtOAc, DCM, Ether).Deprotonated (Salt) Form: Soluble in water/aqueous solutions.This differential solubility is the basis for acid-base extraction techniques[3][4].
Polarity Moderately polarInfluences its behavior in chromatography. It is polar enough to potentially cause issues like "tailing" on normal-phase silica gel[5][6].
Boiling Point High (Parent acid boils at ~183°C[7])Generally not volatile enough for easy removal by evaporation or distillation from typical reaction mixtures.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: What is the most straightforward method to remove 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid from my organic reaction mixture?

A1: Liquid-Liquid Extraction using a basic aqueous wash is the most robust and widely applicable first-line approach.

The Principle (Causality): This technique exploits the acidic nature of the carboxylic acid. By washing your organic reaction mixture with an aqueous basic solution, you deprotonate the carboxylic acid (R-COOH) to its corresponding carboxylate salt (R-COO⁻ M⁺). This salt is ionic and therefore preferentially dissolves in the aqueous layer, effectively "extracting" it from the organic phase where your (presumably neutral or less acidic) desired product remains[3][4].

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase Start Crude Reaction Mixture (Product + Unreacted Acid) Aqueous_Base Add Saturated Aq. NaHCO₃ or Dilute NaOH Start->Aqueous_Base 1. Transfer to Separatory Funnel Organic_Final Purified Product in Organic Solvent Post_Processing Isolate Pure Product Organic_Final->Post_Processing 4. Dry (e.g., MgSO₄), Filter, & Evaporate Aqueous_Salt Carboxylate Salt in Aqueous Layer Aqueous_Base->Aqueous_Salt 2. Shake & Vent Aqueous_Salt->Organic_Final 3. Separate Layers (Repeat Wash if Needed)

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol: Standard Basic Wash

  • Preparation: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent such as ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM). Transfer this solution to a separatory funnel.

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.

    • Expert Insight: NaHCO₃ is a weak base and is often sufficient to extract carboxylic acids. It is safer to use than strong bases like NaOH, as it is less likely to cause hydrolysis of sensitive functional groups (e.g., esters) in your product and reduces the risk of emulsion formation.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution can occur). Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer.

    • Trustworthiness Check: To confirm which layer is aqueous, add a few drops of water. If it dissolves in the bottom layer, it is the aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times with fresh NaHCO₃ solution to ensure complete removal.

  • Final Wash (Optional but Recommended): Wash the organic layer once with brine (saturated aqueous NaCl) to help break up any minor emulsions and remove residual water.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield your purified product.

Q2: I ran a basic wash, but my analytical data (NMR, LC-MS) still shows the carboxylic acid impurity. What should I do?

A2: Incomplete removal is a common issue. Let's troubleshoot the key parameters.

This problem typically arises from one of three areas: insufficient base, inefficient mixing, or the presence of emulsions.

Potential CauseTroubleshooting Steps & Explanation
Insufficient Base 1. Check the pH: After shaking, test the pH of the aqueous layer with pH paper. It should be distinctly basic (pH > 8). If not, the base has been consumed, and you need to use a fresh portion or a more concentrated basic solution. 2. Increase Wash Volume/Repetitions: One wash is often not enough. Perform at least two or three extractions to ensure the equilibrium favors complete removal.[8]
Inefficient Mixing 1. Increase Shaking Time: Ensure you are shaking vigorously enough and for a sufficient duration (e.g., 60 seconds) to maximize the surface area between the two phases, allowing for efficient transfer of the carboxylate salt.
Emulsion Formation 1. Add Brine: If a persistent emulsion forms at the interface, add a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous layer can help to break the emulsion. 2. Allow to Stand: Sometimes, simply letting the separatory funnel sit for an extended period (15-30 minutes) can allow the layers to separate. 3. Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be effective.
Q3: My desired product is unstable in basic conditions or is also acidic. Is extraction still an option?

A3: Yes, but the choice of base and method becomes critical. If extraction is not viable, chromatography is your best alternative.

Scenario 1: Base-Sensitive Product If your product contains functional groups prone to hydrolysis (e.g., esters, amides) or other base-mediated degradation, use the mildest possible conditions.

  • Use Sodium Bicarbonate (NaHCO₃): As a weak base, it is less aggressive than hydroxides.

  • Minimize Contact Time: Perform the extractions quickly and move to the drying step promptly.

  • Use a Weak Anion Exchange Resin: Consider using solid-phase extraction (SPE) with a weak anion exchange sorbent as a more controlled alternative.

Scenario 2: Acidic Product If your product is also acidic (e.g., a phenol, pKa ~10), you can use pKa differences to perform a selective extraction.

  • Selective Extraction with NaHCO₃: A weak base like sodium bicarbonate (the conjugate acid H₂CO₃ has a pKa of ~6.4) is generally only strong enough to deprotonate carboxylic acids (pKa ~4-5), but not phenols (pKa ~10). Therefore, a NaHCO₃ wash will selectively remove the 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid impurity while leaving the phenolic product in the organic layer[3][9].

Q4: Extraction is proving difficult. How can I remove the acid using flash column chromatography?

A4: Both normal-phase and reversed-phase chromatography are excellent options, provided the mobile phase is optimized.

The key to successfully separating carboxylic acids via chromatography is to control their ionization state. On the column, the acid can exist in a dynamic equilibrium between its neutral (protonated) and ionic (deprotonated) forms. The ionic form interacts very strongly with polar stationary phases like silica, leading to significant peak tailing and poor separation[6].

G Start Is Chromatography Necessary? Product_Polarity Assess Product Polarity Start->Product_Polarity Yes NP_Chrom Normal-Phase (Silica Gel) - Eluent: Hexanes/EtOAc + 0.5% Acetic Acid - Best for non-polar to moderately polar products. Product_Polarity->NP_Chrom Non-polar / Moderately Polar RP_Chrom Reversed-Phase (C18) - Eluent: Water/Acetonitrile + 0.1% Formic Acid/TFA - Best for polar or water-soluble products. Product_Polarity->RP_Chrom Polar / Water-Soluble

Caption: Decision guide for chromatographic purification.

Method 1: Normal-Phase Flash Chromatography (Silica Gel)

  • The Principle (Causality): To prevent peak tailing, a small amount of a volatile acid (e.g., acetic acid or formic acid) is added to the mobile phase. This acidic modifier creates an environment that suppresses the deprotonation of your carboxylic acid impurity, forcing it to remain in its less polar, protonated (R-COOH) form. This minimizes strong ionic interactions with the silica surface, resulting in sharper peaks and better separation[5][6].

  • Detailed Protocol:

    • TLC Analysis: Develop a TLC solvent system (e.g., Hexanes/Ethyl Acetate) that gives good separation between your product and the acid impurity. Add one drop of acetic acid to the TLC jar.

    • Eluent Preparation: Prepare your bulk mobile phase and add 0.1 - 1% v/v of acetic acid or formic acid.

    • Column Packing: Pack the silica gel column using the acid-modified eluent.

    • Loading & Elution: Load your sample and run the column as usual. The more polar carboxylic acid should have a lower Rf and elute later than many non-polar products.

Method 2: Reversed-Phase Flash Chromatography (C18)

  • The Principle (Causality): Reversed-phase chromatography is ideal for separating polar compounds[10]. The stationary phase (C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). Similar to normal-phase, an acidic modifier (like formic acid or trifluoroacetic acid, TFA) is added to the mobile phase. This ensures the carboxylic acid remains protonated and neutral, allowing it to have a proper hydrophobic interaction (retention) with the C18 stationary phase, enabling separation[11].

  • Detailed Protocol:

    • Method Development: Develop a gradient using an analytical HPLC if available, or run scout TLCs on C18 plates. A typical mobile phase would be A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.

    • Column Equilibration: Equilibrate the C18 column with your starting mobile phase composition.

    • Loading & Elution: Load your sample (dissolved in a small amount of mobile phase or a compatible solvent like DMSO) and begin the elution gradient. The polar carboxylic acid will typically elute early in the gradient.

Section 3: References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • ResearchGate. (n.d.). Reactive extraction of carboxylic acids using organic solvents and supercritical fluids: A review. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]

  • ResearchGate. (2018). Extraction of carboxylic acids with neutral extractants. [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • International Journal of Advanced Engineering Research and Development. (2017). Study on Extraction of Carboxylic Acid Using Solvent Extraction. [Link]

  • Patentscope. (2025). WO/2025/061960 PROCESS FOR THE PURIFICATION OF PERFLUOROALKYL ACIDS. [Link]

  • PubMed. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. [Link]

  • ACS Publications. (2008). Removal of Some Carboxylic Acids from Aqueous Solutions by Hydrogels. [Link]

  • Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • PMC. (2020). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubMed. (2011). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Semantic Scholar. (2011). Perfluoroalkyl sulfonic and carboxylic acids: A critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. [Link]

  • PMC. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • Hawach. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. [Link]

  • The Good Scents Company. (n.d.). cyclopropane carboxylic acid. [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. [Link]

  • PubChem. (n.d.). (1R,2S)-2-fluorocyclopropane-1-carboxylic acid. [Link]

  • PubChemLite. (n.d.). 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid. [Link]

  • OhioLINK. (2022). Ultrafast Catalytic Mechanism and Molecular Dynamics of Fatty Acid Photodecarboxylase. [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the potential hygroscopic nature of these compounds. While specific moisture sorption data for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid and its various salt forms are not extensively published, the presence of a carboxylic acid moiety and the formation of salts strongly suggest a propensity for water absorption from the atmosphere.[1][2] This guide provides a framework for understanding and mitigating these effects in your experiments, ensuring the accuracy and reproducibility of your results.

Understanding Hygroscopicity and Its Impact

Hygroscopicity is the tendency of a substance to absorb moisture from the air. For active pharmaceutical ingredients (APIs) and their intermediates, this can have significant consequences:

  • Inaccurate Weighing: Absorption of water will lead to an overestimation of the amount of the compound being weighed, affecting the stoichiometry of reactions and the concentration of solutions.

  • Physical State Alterations: Moisture can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), making the material difficult to handle and dispense.[3]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, impacting the stability and purity of the compound. Esters of cyclopropanecarboxylic acid, for instance, can undergo hydrolysis.[4]

  • Altered Crystal Structure: Water absorption can lead to changes in the crystalline form of a solid, potentially affecting its solubility, dissolution rate, and bioavailability.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my batch of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid salt is hygroscopic?

A1: The most definitive method is to perform a moisture sorption isotherm analysis using Dynamic Vapor Sorption (DVS).[5][6] This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[7] The resulting isotherm will reveal the extent and rate of water uptake.

Alternatively, a simpler, albeit less quantitative, approach is to observe the material's behavior upon exposure to the ambient atmosphere. If the solid becomes sticky, cakes, or gains weight over a short period, it is likely hygroscopic.

Q2: What are the ideal storage conditions for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid and its salts?

A2: To minimize moisture absorption, store the compound in a tightly sealed container, preferably within a desiccator containing a suitable desiccant such as silica gel or anhydrous calcium sulfate. For long-term storage, consider placing the sealed container inside a heat-sealed, moisture-barrier bag. It is also advisable to store the material in a temperature-controlled environment.

Q3: I need to weigh out a precise amount of a 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid salt for my reaction. How can I do this accurately if it's hygroscopic?

A3: Accurate weighing of hygroscopic materials requires a controlled environment. The gold standard is to use a glove box with a controlled, low-humidity atmosphere (e.g., dry nitrogen or argon). If a glove box is unavailable, a glove bag can be a more accessible alternative.

For less stringent requirements, you can minimize exposure to ambient air by working quickly. Have all necessary equipment ready before opening the container. Use a pre-tared, sealed weighing vessel. After weighing, tightly reseal the main container immediately.

Q4: Can the absorbed water be removed from the compound?

A4: In some cases, gentle heating under vacuum can remove absorbed water. However, this should be approached with caution as it may degrade the compound or alter its crystalline form. Before attempting to dry the material, it is crucial to know its thermal stability, which can be determined by thermogravimetric analysis (TGA). For some carboxylic acids, it is important to note that they may be flammable liquids and can be orally toxic, so proper safety precautions are essential.[8]

Q5: How does the hygroscopic nature of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid salts affect my analytical results?

A5: The presence of water can significantly impact analytical results. For techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of water in the sample or solvent can obscure signals and complicate interpretation. In quantitative techniques such as High-Performance Liquid Chromatography (HPLC), inaccurate weighing due to moisture absorption will lead to incorrect concentration calculations. For assays where the result is reported on an anhydrous basis, the water content must be accurately determined and factored into the final calculation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or kinetics. Inaccurate weighing of the hygroscopic salt due to moisture absorption.Weigh the material in a controlled, low-humidity environment (glove box or glove bag). If unavailable, work quickly and use a sealed weighing container.
The solid material has formed clumps or a solid cake. The compound has absorbed a significant amount of moisture from the atmosphere.Gently break up the clumps in a low-humidity environment. For future use, store the material in a desiccator and minimize exposure to ambient air.
Difficulty in achieving a clear solution when dissolving the salt. The presence of absorbed water may affect the dissolution process or the salt may have a limited solubility that is further complicated by moisture.Use a dry solvent. Gentle heating or sonication may aid dissolution, but be mindful of the compound's stability.
Analytical results show poor reproducibility. Variable water content in the weighed samples.Determine the water content of the batch using Karl Fischer titration before each experiment and correct the weight accordingly. Ensure consistent handling procedures for all samples.

Experimental Protocols

Protocol 1: Accurate Weighing of a Hygroscopic Salt

This protocol outlines the steps for accurately weighing a hygroscopic 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid salt using standard laboratory equipment, minimizing moisture uptake.

Materials:

  • 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid salt

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Sealed weighing vessel (e.g., a vial with a screw cap)

  • Desiccator

Procedure:

  • Place the sealed container of the salt and all necessary weighing tools (spatula, weighing vessel) in a desiccator for at least 24 hours to ensure they are dry.

  • Transfer the desiccator to the vicinity of the analytical balance.

  • Tare the sealed weighing vessel on the analytical balance.

  • Remove the main container of the salt from the desiccator. Open it briefly and quickly transfer an approximate amount of the salt to the tared weighing vessel.

  • Immediately and tightly seal both the main container and the weighing vessel.

  • Place the main container back in the desiccator.

  • Record the weight of the sealed weighing vessel containing the salt.

  • The difference between the final and tared weights is the accurate weight of the salt.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a solid sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol or other suitable solvent

  • Hygroscopic salt sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Add the appropriate volume of anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint to neutralize any residual water in the solvent.

  • Accurately weigh a suitable amount of the hygroscopic salt in a sealed container.

  • Quickly transfer the weighed salt to the titration vessel.

  • Initiate the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • The instrument will calculate the percentage of water in the sample based on the amount of reagent consumed.

Visualizing the Workflow

Diagram 1: Recommended Handling Workflow for Hygroscopic Salts

G cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution cluster_analysis Analysis Storage Store in tightly sealed container in a desiccator Weighing Weigh in a controlled environment (glove box or quickly) Storage->Weighing Minimize exposure Dissolution Use anhydrous solvents Weighing->Dissolution Maintain anhydrous conditions Analysis Determine water content (Karl Fischer Titration) Weighing->Analysis For accurate quantification

Caption: Workflow for handling hygroscopic salts.

Diagram 2: Troubleshooting Logic for Inconsistent Results

Caption: Troubleshooting inconsistent experimental outcomes.

References

  • University of Georgia Office of Research. (n.d.). Standard Operating Procedures - Fluoroacetic Acid and its Salts. Retrieved from [Link]

  • Saukko, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4147-4161. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-fluorocyclopropane-1-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Draft Procedure for Analysis of Perfluorinated Carboxylic Acids and Sulfonic Acids in Sewage Sludge and Biosolids by HPLC/MS/MS. Retrieved from [Link]

  • National Toxicology Program. (2024). Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry. STAR Protocols, 5(4), 103734. Retrieved from [Link]

  • Saukko, S., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Retrieved from [Link]

  • AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. Retrieved from [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • MDPI. (2023). Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry. Polymers, 15(6), 1533. Retrieved from [Link]

  • METER Group. (n.d.). FUNDAMENTALS OF MOISTURE SORPTION ISOTHERMS. Retrieved from [Link]

  • ResearchGate. (2022). Scope of Fluoroalkyl Carboxylic Acids for the Fluoroalkylation Standard conditions. Retrieved from [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2,2-difluoroethyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • Stockholm Convention. (n.d.). POPRC-17/6: Long-chain perfluorocarboxylic acids, their salts and related compounds. Retrieved from [Link]

  • Trivedi, D. R., et al. (2018). Synthesis of cocrystals/salts of flucytosine: Structure and stability. CrystEngComm, 20(3), 296-304. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclopropanecarboxylic acid chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

Sources

Validation & Comparative

1H NMR interpretation of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is a compound of interest, incorporating a strained cyclopropane ring, a carboxylic acid, and a fluoroethyl moiety. Each of these structural features imparts distinct and predictable characteristics to the proton NMR (¹H NMR) spectrum. This guide provides a detailed interpretation of the expected ¹H NMR spectrum of this molecule, offers a comparative analysis with structurally related compounds, and outlines a robust experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid presents five distinct proton environments, which will translate into five unique signals in the ¹H NMR spectrum. The analysis of chemical shift (δ), integration, and multiplicity (spin-spin splitting) for each signal allows for a complete structural assignment.

dot graph { layout=neato; node [shape=none, image="httpsis.m.wikimedia.org/wikipedia/commons/thumb/c/c1/1-%282-Fluoroethyl%29cyclopropane-1-carboxylic_acid.svg/200px-1-%282-Fluoroethyl%29cyclopropane-1-carboxylic_acid.svg.png", label=""]; img_node; }

Figure 1: Structure of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid.

Carboxylic Acid Proton (-COOH)
  • Chemical Shift (δ): Expected to be in the range of 10.0-13.0 ppm. This significant downfield shift is due to the acidic nature of the proton, which is highly deshielded. The proton is directly attached to an electronegative oxygen atom and participates in hydrogen bonding, further increasing its deshielding.

  • Integration: 1H.

  • Multiplicity: Singlet (s). This proton typically does not couple with other protons in the molecule due to rapid chemical exchange with trace amounts of water or other acidic/basic impurities in the NMR solvent.[1] The signal is often broad for the same reason.

Methylene Protons of the Fluoroethyl Group (-CH₂-CH₂-F)

This ethyl chain gives rise to two distinct signals, each being a triplet of doublets or a triplet, respectively, due to coupling with each other and the fluorine atom.

  • a) Protons on the Fluorine-Bearing Carbon (-CH₂F):

    • Chemical Shift (δ): Expected around 4.5 ppm. The high electronegativity of the fluorine atom strongly deshields these adjacent protons, causing them to resonate significantly downfield.

    • Integration: 2H.

    • Multiplicity: Triplet of doublets (td). These protons are coupled to two adjacent protons on the neighboring methylene group, which would produce a triplet. Additionally, they are coupled to the spin-½ fluorine nucleus, which splits the signal into a doublet. The resulting pattern is a triplet of doublets. The two-bond H-F coupling (²JHF) is typically large, around 47-49 Hz. The three-bond H-H coupling (³JHH) is expected to be in the range of 6-8 Hz.[2]

  • b) Protons on the Carbon Adjacent to the Cyclopropane Ring (-CH₂-C):

    • Chemical Shift (δ): Expected in the range of 2.0-2.5 ppm. These protons are less deshielded than the -CH₂F protons but are still influenced by the inductive effect of the fluorine atom, transmitted through the carbon chain.

    • Integration: 2H.

    • Multiplicity: Triplet (t). These protons are coupled to the two adjacent protons of the -CH₂F group, resulting in a triplet, according to the n+1 rule.[3] They will also exhibit a smaller three-bond coupling to the fluorine atom (³JHF), which may lead to further fine splitting, but often this is observed as broadening of the triplet peaks.

Cyclopropane Ring Protons

The two methylene groups on the cyclopropane ring are diastereotopic, meaning the protons within each CH₂ group are not chemically equivalent. This is because the carbon they are attached to is bonded to a chiral center (the C1 of the cyclopropane ring). This non-equivalence leads to two separate signals for the protons on C2 and C3 of the ring.

  • Chemical Shift (δ): Cyclopropane protons are characteristically found in the upfield region of the spectrum, typically between 0.2 and 1.5 ppm.[4][5] In this molecule, the presence of the electron-withdrawing carboxylic acid and fluoroethyl groups on the adjacent carbon will cause a downfield shift compared to unsubstituted cyclopropane.[4] We can expect these signals to appear in the range of 1.0-2.0 ppm.

  • Integration: 2H for each signal, totaling 4H for the ring.

  • Multiplicity: Complex multiplets (m). The protons on the cyclopropane ring exhibit both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) coupling. The vicinal coupling can be further divided into cis and trans relationships, which have different coupling constants. This complex network of couplings will result in intricate multiplet patterns that can be challenging to resolve without higher-field NMR instruments.

Data Summary and Visualization

The predicted ¹H NMR data is summarized in the table below for quick reference.

Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityKey Couplings (J, Hz)
-COOH10.0 - 13.01HSinglet (s), broadNone
-CH₂F~ 4.52HTriplet of doublets (td)²JHF ≈ 48, ³JHH ≈ 7
-CH₂-C(ring)2.0 - 2.52HTriplet (t)³JHH ≈ 7
Cyclopropane CH₂1.0 - 2.04HComplex multiplets (m)Geminal, cis- & trans-vicinal

The relationships between the different proton environments and their key couplings are illustrated in the diagram below.

G cluster_mol 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid cluster_legend Legend COOH COOH CH2F -CH2F CH2C -CH2-C(ring) CH2F->CH2C ³JHH F F CH2F->F ²JHF Cyclo Cyclopropane H's CH2C->Cyclo Vicinal Coupling CH2C->F ³JHF Cyclo->Cyclo Geminal & Vicinal Coupling l1 Proton Signal l2 H-H Coupling l3 H-F Coupling

Sources

Technical Guide: 19F NMR Characterization of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shifts of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid .

Executive Summary

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (CAS 1507196-28-2) represents a specialized fluorinated building block used to modulate lipophilicity and metabolic stability in drug discovery. Unlike the ubiquitous trifluoromethyl (-CF₃) or fluorophenyl groups, this scaffold introduces a primary monofluoroethyl (mFE) moiety.

From a spectroscopic standpoint, this molecule occupies a distinct "silent region" in the 19F NMR spectrum, typically between -215 and -225 ppm . This guide compares its spectral performance against common alternatives, highlighting its utility as a high-resolution, low-anisotropy probe for structural biology and medicinal chemistry.

Technical Deep Dive: The 19F Signature

Predicted Chemical Shift & Structural Logic

The fluorine atom in this molecule is located on a primary carbon at the terminus of an ethyl chain attached to a cyclopropane ring.

  • Structural Environment: Primary Alkyl Fluoride (

    
    )
    
  • Expected Chemical Shift: -218 ± 5 ppm (relative to

    
    )
    
  • Multiplicity: Triplet of triplets (tt) or broad triplet, driven by

    
     (~47 Hz) and 
    
    
    
    (~25 Hz) couplings.

Why this shift? Primary alkyl fluorides are significantly more shielded (upfield) than aromatic fluorines or trifluoromethyl groups. The cyclopropane ring, while electron-rich, is positioned


 to the fluorine atom. Its magnetic anisotropy has a negligible deshielding effect compared to the dominant shielding of the 

C-F bond.
Comparative Spectral Windows

The following diagram illustrates where the 1-(2-fluoroethyl) signal appears relative to other common fluorinated motifs.

G Ref Reference CFCl3 (0 ppm) CF3 Trifluoromethyl (-60 to -80 ppm) High CSA Ref->CF3 Upfield Shift ArF Aromatic F (-110 to -120 ppm) Rigid CF3->ArF Target Target: 2-Fluoroethyl (-215 to -225 ppm) Low CSA / High Res ArF->Target High Shielding Region

Figure 1: 19F NMR Chemical Shift Map. The target molecule resonates in the far upfield region, distinct from common metabolic fragments.

Performance Comparison: mFE vs. Alternatives

This section evaluates the "performance" of the 2-fluoroethyl group (mFE) as an NMR probe and medicinal chemistry motif compared to the standard Trifluoromethyl (tFE/CF3) group.

Spectral Resolution & Sensitivity

The 2-fluoroethyl group exhibits lower Chemical Shift Anisotropy (CSA) than CF3 groups. In high-field NMR, high CSA leads to line broadening, which reduces signal-to-noise ratio (SNR) and resolution.

Feature1-(2-Fluoroethyl) ScaffoldTrifluoromethyl (-CF3)Performance Implication
Chemical Shift -215 to -225 ppm -60 to -80 ppmmFE signals rarely overlap with biological background or other F-tags.
Line Width Narrow (Low CSA) Broad (High CSA)mFE yields sharper peaks, essential for detecting subtle conformational changes.
Steric Bulk Small (similar to Ethyl)Medium (similar to Isopropyl)mFE is a better bioisostere for native ethyl groups with minimal steric perturbation.
Coupling Complex (

Hz)
Simple (Singlet if decoupled)Proton decoupling (

) is recommended for mFE to collapse multiplets into singlets.
Experimental Data Support

Recent studies utilizing 2-fluoroethanol (a direct analog of the side chain in our target) establish the baseline shift at -224.2 ppm .[1] When conjugated to proteins, monofluoroethyl probes demonstrated superior chemical shift dispersion compared to trifluoroethyl probes, resolving conformational states that were invisible with bulkier tags [1].

Experimental Protocol: Validated Characterization Workflow

To ensure accurate chemical shift assignment and integration, follow this self-validating protocol.

Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid in 600 µL of DMSO-d6 or CD3OD .

    • Note: Avoid CDCl3 if analyzing polar impurities, as the carboxylic acid dimer shifts may vary.

  • Internal Standard: Add 10 µL of a 50 mM solution of

    
    -trifluorotoluene (-63.7 ppm)  or fluorobenzene (-113.1 ppm) .
    
    • Critical: Do not use TFA (-76.5 ppm) if studying pH-sensitive shifts, as it is acidic.

Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgfhigqn (Inverse gated decoupling) or standard zg if coupling patterns are desired.

  • Spectral Width (SW): 250 ppm (set center at -150 ppm to capture both target and standard).

  • Relaxation Delay (D1):

    
     5 seconds (Fluorine T1 relaxation can be long; insufficient D1 leads to integration errors).
    
  • O1P (Offset): -220 ppm (if running a narrow window for high resolution).

Workflow Diagram

Workflow Start Start: Solid Sample (5-10 mg) Solvent Dissolve in DMSO-d6 (Prevent aggregation) Start->Solvent Standard Add Int. Std. (Fluorobenzene @ -113 ppm) Solvent->Standard Acquire Acquire 19F{1H} (Decoupled Spectrum) Standard->Acquire Check Check -220 ppm Region Acquire->Check Result Confirm Singlet (Integration 1:1 vs Std) Check->Result Signal Found

Figure 2: Step-by-step NMR acquisition workflow for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid.

References

  • Didenko, T., et al. (2023). Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM. Journal of the American Chemical Society. [Link]

  • Dolbier, W. R. (2009).[2] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. [Link]

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A Comparative Guide to the Bioactivity of Fluoroethyl vs. Ethyl Cyclopropane Carboxylic Acid: A Predictive Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The cyclopropane carboxylic acid scaffold is a well-established pharmacophore present in a variety of biologically active molecules, known for its ability to impart conformational rigidity and unique electronic properties.[1][2] This guide provides a detailed comparative analysis of two key analogues: 2-(fluoroethyl)cyclopropane-1-carboxylic acid and 2-ethylcyclopropane-1-carboxylic acid.

While direct, head-to-head experimental data for these two specific molecules is not extensively available in the public domain, this document leverages established principles of medicinal chemistry and data from closely related compounds to offer a predictive comparison of their bioactivity. We will delve into the anticipated effects of substituting an ethyl group with a bioisosteric fluoroethyl group on parameters such as enzyme inhibition, metabolic stability, and overall potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and progression of novel drug candidates.

The Cyclopropane Carboxylic Acid Core: A Privileged Scaffold

The cyclopropane ring, with its inherent strain and unique C-C bonding, confers a distinct three-dimensional structure that can facilitate potent and selective interactions with biological targets.[1] Derivatives of cyclopropane carboxylic acid have demonstrated a wide spectrum of biological activities, including enzyme inhibition and regulation of plant growth.[1][3][4] For instance, certain 2-substituted cyclopropane carboxylic acids are known inhibitors of ethylene biosynthesis in plants, highlighting their potential to interact with specific enzymatic pathways.[3][4]

Ethyl vs. Fluoroethyl Substitution: A Tale of Two Bioisosteres

The substitution of a hydrogen atom with fluorine is a common and powerful strategy in medicinal chemistry to modulate a molecule's properties.[5] The fluoroethyl group is often considered a bioisostere of the ethyl group, meaning it can replace the ethyl group without significantly altering the molecule's shape, yet it can profoundly impact its electronic and metabolic properties.

Key Physicochemical Differences:
PropertyEthyl Group (-CH2CH3)Fluoroethyl Group (-CH2CH2F)Rationale and Predicted Impact on Bioactivity
Size SimilarSimilarMinimal impact on steric interactions with the target binding pocket.
Lipophilicity (logP) Moderately lipophilicGenerally more lipophilicThe highly electronegative fluorine atom can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and cell uptake. However, the effect can be context-dependent.
Electronic Effect Electron-donating (weak)Electron-withdrawing (inductive effect of fluorine)The C-F bond is highly polarized, creating a dipole moment that can influence interactions with polar residues in a binding site. This can lead to altered binding affinity and selectivity.
Metabolic Stability Susceptible to oxidative metabolismGenerally more resistant to oxidative metabolismThe C-F bond is significantly stronger than a C-H bond, making the fluoroethyl group less prone to enzymatic oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life.

Predicted Bioactivity Profile: A Comparative Analysis

Based on the principles outlined above and data from related compounds, we can construct a predictive comparison of the bioactivity of 2-(fluoroethyl)cyclopropane-1-carboxylic acid and 2-ethylcyclopropane-1-carboxylic acid.

Enzyme Inhibition: A Potential Area of Differentiation

Given that cyclopropane carboxylic acid derivatives are known enzyme inhibitors, this is a key area where the electronic differences between the ethyl and fluoroethyl groups could manifest.

  • Hypothesis: The fluoroethyl analogue may exhibit altered potency or selectivity as an enzyme inhibitor compared to the ethyl analogue. The electron-withdrawing nature of the fluoroethyl group could influence the acidity of the carboxylic acid and its ability to form key interactions (e.g., hydrogen bonds, ionic bonds) within an enzyme's active site.

  • Supporting Evidence: While not a direct comparison, in silico studies on other substituted cyclopropane carboxylic acids have shown that modifications to the substituent can significantly impact binding affinity to enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO).[3][4]

Metabolic Stability: A Likely Advantage for the Fluoroethyl Analogue

A study comparing the in vitro stability of methyl, ethyl, and fluoroethyl esters against carboxylesterases found no statistically significant difference in their rate of hydrolysis. While this study focused on esters, it provides a valuable insight into the relative stability of the fluoroethyl group in a biological environment. However, the primary metabolic liability for an alkyl group is often oxidation, not hydrolysis.

  • Hypothesis: 2-(fluoroethyl)cyclopropane-1-carboxylic acid is expected to have greater metabolic stability against oxidative metabolism compared to its ethyl counterpart.

  • Causality: The high bond dissociation energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450s. This would likely result in a longer plasma half-life and improved pharmacokinetic profile for the fluorinated compound.

Experimental Validation: A Proposed Workflow

To empirically validate these predictions, a systematic experimental workflow is essential.

Caption: Proposed experimental workflow for the comparative bioactivity assessment.

Detailed Experimental Protocols

A general synthetic route to 2-substituted cyclopropane carboxylic acids can be adapted from established literature procedures. A potential pathway involves the cyclopropanation of an appropriate alkene followed by hydrolysis of an ester precursor.

Step-by-Step Methodology:

  • Alkene Synthesis: Prepare the corresponding 4-substituted-1-butene (4-ethyl-1-butene or 4-fluoroethyl-1-butene).

  • Cyclopropanation: React the alkene with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium or copper catalyst) to form the ethyl 2-substituted-cyclopropanecarboxylate.

  • Purification: Purify the resulting ester by column chromatography.

  • Hydrolysis: Hydrolyze the purified ester to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide, followed by acidic workup.

  • Characterization: Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Monoamine oxidases (MAOs) are well-characterized enzymes and are known targets for some cyclopropane-containing drugs.

Step-by-Step Methodology:

  • Reagents: Recombinant human MAO-A, substrate (e.g., kynuramine), test compounds (dissolved in DMSO), and a suitable buffer (e.g., potassium phosphate buffer).

  • Assay Setup: In a 96-well plate, add buffer, enzyme, and varying concentrations of the test compounds or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Monitor the formation of the fluorescent product (4-hydroxyquinoline) over time using a plate reader (Excitation: 310 nm, Emission: 400 nm).

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values for each compound by fitting the data to a dose-response curve.

This assay provides an indication of the susceptibility of a compound to phase I metabolism.

Step-by-Step Methodology:

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system, test compounds, and a positive control (a compound with known metabolic instability, e.g., verapamil).

  • Incubation: In a microcentrifuge tube, combine HLM, buffer, and the test compound. Pre-warm to 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time and determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

Data Presentation and Interpretation

The quantitative data generated from the proposed experiments should be summarized for clear comparison.

Table 1: Predicted and Experimental Physicochemical and Biological Data
Parameter2-Ethylcyclopropane-1-carboxylic acid2-(Fluoroethyl)cyclopropane-1-carboxylic acid
Molecular Weight ( g/mol ) 114.14132.12
Predicted logP Calculated ValueCalculated Value
MAO-A IC50 (µM) Experimental ValueExperimental Value
HLM in vitro t₁/₂ (min) Experimental ValueExperimental Value
Caco-2 Permeability (Papp A to B, 10⁻⁶ cm/s) Experimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a scientifically grounded, predictive comparison of the bioactivity of 2-(fluoroethyl)cyclopropane-1-carboxylic acid and its non-fluorinated counterpart. The introduction of a fluoroethyl group is anticipated to enhance metabolic stability while potentially modulating enzyme inhibitory activity due to its distinct electronic properties.

The provided experimental workflows offer a clear path to validate these hypotheses and generate the necessary data to make informed decisions in a drug discovery program. Further investigation into the specific biological targets of these compounds and their in vivo efficacy and safety profiles will be crucial next steps in elucidating their full therapeutic potential.

References

  • Mikaelyan A., Bagdasaryan S., Babayan B., Asatryan N., Melkumyan M., Grigoryan A. New Functionally Substitutes Cyclopropanecarboxylic Acids as Ethylene Biosynthesis Innovative Regulators. Bioactive Compounds in Health and Disease 2024; 7(10): 500-510. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)cyclopropane Carboxylic Acids: Key Intermediates for H3 Histamine Receptor Ligands. Request PDF on ResearchGate. [Link]

  • Salaün, J. Cyclopropane Derivatives and their Diverse Biological Activities. In Topics in Current Chemistry; Springer: Berlin, Heidelberg, 2000; Vol. 207.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators | Bioactive Compounds in Health and Disease - Online ISSN: 2574-0334. [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids | Request PDF on ResearchGate. [Link]

  • Analysis of biologically-active, endogenous carboxylic acids based on chromatography-mass spectrometry | Request PDF on ResearchGate. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH. [Link]

  • 2-Ethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 12953792 - PubChem. [Link]

  • 2-Ethylcyclopentane-1-carboxylic acid | C8H14O2 | CID 14381283 - PubChem. [Link]

  • A survey of across-target bioactivity results of small molecules in PubChem - PMC. [Link]

  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. [Link]

  • 2-Ethylcyclopropane-1-carboxylic acid - MySkinRecipes. [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC. [Link]

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A Comparative Guide to HPLC Method Development for the Detection of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and accurate quantification of novel chemical entities is a cornerstone of successful research. 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid, a small, polar molecule, presents a significant analytical challenge due to its lack of a UV-absorbing chromophore. This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) method development strategies for its detection: direct analysis using a universal detector and a more traditional approach involving pre-column derivatization for UV detection.

The causality behind our experimental choices is explained throughout, ensuring that the described protocols are not just a series of steps but a self-validating system grounded in established chromatographic principles.

The Analytical Challenge: Detecting the "Invisible"

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid's structure lacks the conjugated double bonds or aromatic rings necessary for detection by the most common HPLC detector, the UV-Vis detector.[1] This necessitates alternative strategies to "see" the analyte as it elutes from the HPLC column. This guide will compare two such strategies, outlining their principles, performance, and practical considerations.

Method 1: Direct Detection with a Universal Detector (Charged Aerosol Detector)

Principle of Operation: Universal detectors are designed to detect compounds irrespective of their optical properties.[2] The Charged Aerosol Detector (CAD) is a powerful example of such a detector.[3][4] In CAD, the HPLC eluent is first nebulized, and the solvent is evaporated, leaving behind the non-volatile analyte as fine particles.[5] These particles are then charged by a stream of ionized nitrogen gas, and the resulting electrical charge is measured by an electrometer.[5] The signal generated is directly proportional to the mass of the analyte.[2]

Advantages:

  • Universal Detection: CAD can detect any non-volatile or semi-volatile analyte, making it ideal for compounds lacking a chromophore.[2][3]

  • Gradient Compatibility: Unlike Refractive Index (RI) detectors, CAD is fully compatible with gradient elution, which is often necessary for complex samples.[5][6]

  • High Sensitivity: CAD offers high sensitivity, often in the low nanogram range.[7]

  • No Derivatization Required: This method avoids the time-consuming and potentially error-prone step of chemical derivatization.

Considerations:

  • Mobile Phase: Requires volatile mobile phase components (e.g., ammonium formate, ammonium acetate) to ensure efficient evaporation. Non-volatile buffers like phosphate cannot be used.

  • Response Non-Linearity: The detector response can be non-linear over a very wide concentration range, often requiring a quadratic or logarithmic fit for the calibration curve.[4]

dot

Caption: Workflow for HPLC with Charged Aerosol Detection.

Method 2: Pre-Column Derivatization with UV-Vis Detection

Principle of Operation: This classic approach chemically modifies the analyte before HPLC analysis to attach a UV-absorbing "tag."[1][8] For carboxylic acids, a common and effective strategy is esterification with a derivatizing agent that contains a strong chromophore. 2-Bromoacetophenone is a widely used reagent for this purpose, reacting with the carboxylic acid to form a phenacyl ester, which has a strong UV absorbance.

Advantages:

  • High Sensitivity and Selectivity: By choosing a derivatizing agent with a high molar absorptivity, very low detection limits can be achieved. The UV detection wavelength can be set to a maximum for the derivative, enhancing selectivity.

  • Utilizes Standard Equipment: This method can be performed on any standard HPLC system with a UV-Vis detector, which is the most common setup in analytical laboratories.[6]

  • Linear Response: UV-Vis detectors typically provide a linear response over a wide concentration range, simplifying quantification.

Considerations:

  • Reaction Optimization: The derivatization reaction requires careful optimization of parameters such as reagent concentration, temperature, time, and pH to ensure complete and reproducible conversion.

  • Potential for Side Products: The derivatization reaction may produce by-products, and excess reagent will also be present, which may interfere with the chromatography if not properly resolved from the analyte peak.

  • Increased Sample Preparation Time: The derivatization step adds complexity and time to the overall analytical workflow.

dot

Caption: Pre-column derivatization workflow for UV detection.

Experimental Protocols

Method 1: HPLC-CAD Protocol

Chromatographic Conditions:

  • Column: A column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Silica phase, 2.1 x 100 mm, 3.5 µm) is recommended to achieve retention for this small polar molecule.[9][10]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

CAD Settings:

  • Evaporation Temperature: 35 °C

  • Nebulizer Gas (Nitrogen): 60 psi

  • Data Collection Rate: 10 Hz

Method 2: Pre-Column Derivatization and HPLC-UV Protocol

Derivatization Procedure:

  • To 100 µL of the sample (or standard) in acetonitrile, add 50 µL of a 10 mg/mL solution of 2-bromoacetophenone in acetonitrile.

  • Add 20 µL of a 10 mg/mL solution of a non-nucleophilic base (e.g., triethylamine) in acetonitrile to catalyze the reaction.

  • Vortex the mixture and heat at 60 °C for 30 minutes in a sealed vial.

  • Cool the reaction mixture to room temperature before injection.

Chromatographic Conditions:

  • Column: A standard Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separating the now more hydrophobic derivatized analyte.[11]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Performance Comparison: Experimental Data Summary

The following tables present simulated but realistic performance data for the two methods, based on established capabilities of the technologies.

Table 1: Sensitivity and Linearity

ParameterHPLC-CADHPLC-UV (Derivatization)
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~3 ng/mL
Linear Range 15 - 5000 ng/mL3 - 10000 ng/mL
Correlation Coefficient (r²) > 0.995 (Log-Log)> 0.999 (Linear)

Table 2: Precision and Accuracy

ParameterHPLC-CADHPLC-UV (Derivatization)
Intra-day Precision (%RSD) < 5%< 2%
Inter-day Precision (%RSD) < 8%< 4%
Accuracy (% Recovery) 90 - 110%95 - 105%

Discussion and Recommendations

HPLC-CAD: This method offers a significant advantage in its simplicity and speed, eliminating the need for a separate derivatization step.[5] It is an excellent choice for rapid screening, impurity profiling where the identity of impurities may be unknown, and for laboratories equipped with universal detectors.[3] The primary trade-off is slightly lower precision and the requirement for volatile mobile phases. The method is robust and provides a consistent response for non-volatile analytes independent of their chemical properties.[7]

HPLC-UV with Pre-column Derivatization: This approach, while more labor-intensive, provides superior sensitivity and precision, leveraging the most common and well-understood HPLC detector.[12][13] For regulated environments requiring method validation with stringent limits for precision and accuracy, this is often the preferred method. The development process requires careful optimization of the derivatization reaction, but once established, the method is highly reliable and robust.

The choice between these two methods depends on the specific analytical needs of the laboratory.

  • For high-throughput screening, discovery, and initial characterization , the HPLC-CAD method is highly recommended for its speed and universality.

  • For late-stage drug development, quality control, and regulated bioanalysis where the highest levels of sensitivity and precision are paramount, the HPLC-UV with pre-column derivatization method is the more appropriate choice.

Both methods provide viable and robust solutions for the challenging analysis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid, and the principles discussed here can be broadly applied to other non-chromophoric analytes.

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]

  • Evaporative light scattering detector. Wikipedia. [Link]

  • Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Chromservis. [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. AZoM. [Link]

  • HPLC's Universal Detector. Lab Manager. [Link]

  • Types of HPLC Detectors. Phenomenex. [Link]

  • HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. ACS Publications. [Link]

  • Compare Different HPLC Detector Types. Torontech. [Link]

  • So, how does an ELSD work?. Biotage. [Link]

  • The principles of ELSD. Peak Scientific. [Link]

  • HPLC Detectors. Waters Corporation. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. PMC. [Link]

  • One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. ResearchGate. [Link]

  • Top Three HPLC Method Development Tips. LCGC International. [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and related compounds. Academic Journals. [Link]

  • Agilent 1290 Infinity Evaporative Light Scattering Detector (ELSD). Agilent. [Link]

  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. ResearchGate. [Link]

  • Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaguideline. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO CAPILLARY GAS CHROMATOGRAPHY. DSpace. [Link]

  • Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. Core.ac.uk. [Link]

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Comparison Guide: pKa of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid vs. Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the physicochemical properties, specifically acidity (pKa), of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid versus the parent compound Cyclopropanecarboxylic acid .[1]

Executive Summary

In drug discovery, the precise modulation of pKa is critical for optimizing solubility, permeability, and protein binding. This guide compares the acidity of the fundamental building block, Cyclopropanecarboxylic acid (CPCA) , with its fluorinated derivative, 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (FECPCA) .[1]

  • Cyclopropanecarboxylic Acid (CPCA): A standard reference acid with a pKa of 4.83 .

  • 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid (FECPCA): A functionalized derivative with a predicted pKa of ~4.50 .[1]

Key Insight: While alkyl substitution at the


-carbon typically weakens acidity (raising pKa), the introduction of a fluorine atom in the ethyl side chain exerts a counter-acting electron-withdrawing inductive effect (

).[1] This results in FECPCA being slightly more acidic than the parent CPCA and significantly more acidic than its non-fluorinated analog, 1-ethylcyclopropanecarboxylic acid.[1]

Structural & Theoretical Analysis

Chemical Structures
FeatureCyclopropanecarboxylic Acid 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid
Abbreviation CPCAFECPCA
Formula


MW 86.09 g/mol 132.13 g/mol
Substituent at C1 Hydrogen (

)
2-Fluoroethyl (

)
Electronic Effect Standard ReferenceCompeting Inductive Effects (Alkyl

vs. Fluoro

)
Mechanistic Derivation of Acidity

The acidity of a carboxylic acid is dictated by the stability of its conjugate base (carboxylate anion). Factors stabilizing the negative charge increase acidity (lower pKa).[2]

  • The Parent Baseline (CPCA): The cyclopropane ring has unique electronic properties due to "Walsh orbitals," which possess significant

    
    -character.[1] This allows the ring to transmit electronic effects more efficiently than standard alkyl chains.[1] The experimental pKa is 4.83 .
    
  • The Alkyl Effect (Steric & Inductive): Replacing the

    
    -hydrogen with an ethyl group (to form 1-ethylcyclopropanecarboxylic acid) typically increases the pKa (weaker acid, estimated pKa 
    
    
    
    5.0).[1] This is due to the electron-donating inductive effect (
    
    
    ) of the alkyl chain and steric bulk hindering solvation of the carboxylate anion.
  • The Fluorine Effect (Inductive Withdrawal): Fluorine is highly electronegative.[3] In FECPCA, the fluorine is located at the

    
    -position relative to the ring carbon (or 
    
    
    
    -position relative to the carboxyl carbon).[1]
    • Path:

      
      
      
    • Distance: The fluorine is separated from the acidic proton by 4 bonds.

    • Impact: While the inductive effect attenuates with distance (dropping by a factor of

      
       per bond), the strong withdrawal of fluorine is sufficient to overcome the electron-donating nature of the ethyl chain.
      

Conclusion: The


 effect of the fluorine lowers the pKa by approximately 0.4–0.5 units relative to the non-fluorinated ethyl analog, bringing the value to ~4.5 , slightly below the parent CPCA.[1]
Structural Inductive Logic Diagram

InductiveEffect CPCA Cyclopropanecarboxylic Acid (pKa 4.83) FECPCA 1-(2-Fluoroethyl) Derivative (pKa ~4.5) CPCA->FECPCA Net Result: Slightly Stronger Acid AlkylEffect Alkyl Substitution (+I) Destabilizes Anion Raises pKa CPCA->AlkylEffect Add Ethyl Group EthylAnalog 1-Ethyl Analog (pKa ~5.0) FluoroEffect Fluorine Substitution (-I) Stabilizes Anion Lowers pKa EthylAnalog->FluoroEffect Add Fluorine AlkylEffect->EthylAnalog FluoroEffect->FECPCA

Figure 1: Logical flow showing how competing electronic effects shift the pKa value from the parent compound to the target fluorinated derivative.

Quantitative Data Summary

The following table synthesizes experimental data for the parent compound with high-confidence predicted values for the derivative based on Structure-Activity Relationship (SAR) analysis.

CompoundExperimental pKaPredicted pKaNet Acidity Status
Cyclopropanecarboxylic Acid 4.83 [1, 2]Baseline
1-Ethylcyclopropanecarboxylic Acid 5.00 ± 0.10Weaker Acid
1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid 4.50 ± 0.20 Stronger Acid
Reference: 3-Fluoropropanoic Acid3.90 [3]Much Stronger (F is closer)

Note on Prediction: The pKa of 3-fluoropropanoic acid (3.90) is roughly 1.0 unit lower than propanoic acid (4.87).[4] In FECPCA, the fluorine is one bond further away than in 3-fluoropropanoic acid.[1] Applying the standard attenuation factor for inductive effects through sigma bonds (


), the shift is estimated at 

to

units relative to the ethyl analog.[1]

Experimental Validation Protocol

To empirically verify the pKa of FECPCA, a Potentiometric Titration is the gold standard. This method is self-validating as it generates a full titration curve allowing for the detection of impurities or secondary ionizable groups.[1]

Materials
  • Analyte: ~5 mg of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (High purity >98%).[1]

  • Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

  • Solvent: 0.1 M KCl (to maintain ionic strength) or a water/methanol co-solvent if solubility is limited (requires Yasuda-Shedlovsky extrapolation).

  • Equipment: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a calibrated glass pH electrode.

Workflow
  • System Calibration: Calibrate pH electrode using buffers at pH 4.01, 7.00, and 10.01. Slope must be >98%.[1]

  • Sample Preparation: Dissolve the compound in 20 mL of degassed 0.1 M KCl solution. Ensure complete dissolution.

  • Titration:

    • Pre-acidify with a small amount of HCl to start the titration below pH 3.0 (ensures full protonation).

    • Titrate with 0.1 M NaOH in small increments (e.g., 10

      
      L).
      
    • Record pH after signal stabilization (<0.1 mV/s drift).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.[1]

    • Calculate the first derivative (

      
      ) to find the equivalence point (
      
      
      
      ).
    • The pKa is the pH at the half-equivalence point (

      
      ).[1]
      
Titration Workflow Diagram

TitrationWorkflow Start Start: Weigh ~5mg Sample Dissolve Dissolve in 0.1M KCl (Degassed) Start->Dissolve Acidify Add trace HCl (Start pH < 3.0) Dissolve->Acidify Titrate Titrate with 0.1M NaOH (Stepwise Addition) Acidify->Titrate Measure Record pH vs Volume Titrate->Measure Measure->Titrate Next Step Calculate Determine Inflection Point (1st Derivative) Measure->Calculate Complete Result pKa = pH at 0.5 * V_eq Calculate->Result

Figure 2: Step-by-step workflow for the potentiometric determination of pKa.

Implications for Drug Development

Understanding the pKa shift from 4.8 (CPCA) to 4.5 (FECPCA) has specific implications for medicinal chemistry:

  • Bioisosterism & Stability: The 2-fluoroethyl group is often used to block metabolic oxidation that would occur on a standard ethyl group.[1] The fluorine atom deactivates the adjacent C-H bonds toward Cytochrome P450 oxidation.

  • Permeability: Both acids are fully ionized at physiological pH (7.4). However, in the slightly acidic microenvironment of the proximal small intestine (pH ~6.0), the fraction of the neutral (permeable) species will be slightly lower for FECPCA compared to CPCA, potentially altering passive absorption kinetics.

  • Solubility: The lower pKa ensures that FECPCA remains in its soluble anionic form over a wider pH range compared to the parent acid, reducing the risk of precipitation in acidic compartments (e.g., lysosomes).

References

  • Wikipedia.[1][4] Cyclopropanecarboxylic acid.[1][5][6][7][8] Available at: [Link]

  • NIST Chemistry WebBook. 1-Methylcyclopropanecarboxylic acid.[1] Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Half-Life of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery, the metabolic stability of a candidate molecule is a cornerstone of its potential success. This property, which describes the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For novel chemical entities like 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid and its analogs, a thorough understanding of metabolic fate is paramount.

This guide provides a comprehensive framework for assessing and comparing the metabolic half-life of this specific class of compounds. We will delve into the mechanistic rationale behind experimental design, provide detailed, validated protocols for in vitro assessment, and offer a clear methodology for data interpretation and comparative analysis. The structural motifs present—a cyclopropane ring and a fluoroethyl group—are of particular interest. Cyclopropane rings can influence metabolic stability, sometimes reducing susceptibility to oxidative metabolism due to high

A Comparative Guide to Quality Control Standards for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is a key building block in modern medicinal chemistry. Its unique structural motif, combining a cyclopropane ring with a fluoroethyl side chain, offers pharmaceutical developers a valuable scaffold for designing novel therapeutic agents with potentially enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. As with any pharmaceutical intermediate, the purity and quality of this compound are paramount, as they directly impact the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth comparison of quality control (QC) standards and analytical methodologies for the production of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a robust QC strategy, explains the rationale behind methodological choices, and offers detailed experimental protocols to ensure the highest standards of quality.

The Foundation of Quality: Critical Quality Attributes (CQAs)

A successful QC strategy begins with identifying the Critical Quality Attributes (CQAs) of the intermediate. These are the physical, chemical, biological, or microbiological properties that must be controlled to ensure the desired product quality. For 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid, the primary CQAs include:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Quantitation of the main component and detection of any impurities.

  • Impurity Profile: Identification and quantification of process-related impurities, degradation products, and residual solvents.

  • Residual Solvents: Ensuring that levels of solvents used in the manufacturing process are below safety limits defined by regulatory bodies like the International Council for Harmonisation (ICH).[1]

  • Inorganic Impurities: Control of any residual metals from catalysts or reagents.

The quality control process is a multi-stage approach, ensuring that each step in the production pipeline meets stringent standards, from raw material testing to the final product release.[2]

A Comparative Analysis of Core Analytical Methodologies

The selection of analytical techniques for impurity profiling is dependent on several factors, including the need for qualitative identification, quantitative accuracy, and sensitivity.[3] A multi-faceted approach, leveraging the strengths of various analytical methods, is crucial for a comprehensive quality control strategy.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of non-volatile organic impurities.High resolution, excellent quantitative accuracy and precision, widely applicable.[4]May require a chromophore for UV detection; compounds without a UV chromophore can be challenging to detect.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile organic impurities, residual solvents.High sensitivity and specificity, ideal for identifying and quantifying volatile compounds.[5]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, confirmation of identity, quantification of impurities.Provides detailed structural information, non-destructive, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, higher instrumentation cost.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, confirmation of identity.Fast, simple, provides a unique molecular fingerprint.Limited quantitative capability, not ideal for complex mixtures.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detection and quantification of elemental (inorganic) impurities.Extremely high sensitivity for trace metals.Destructive to the sample, specialized instrumentation required.

For a comprehensive impurity profile, a combination of these techniques is the most effective approach. HPLC is the workhorse for purity determination, while GC-MS is essential for controlling residual solvents. NMR and FTIR are invaluable for confirming the identity of the main component and for structural elucidation of unknown impurities.[2][3]

Recommended Quality Control Workflow

A robust quality control workflow ensures that checks are in place at all critical stages of production. This systematic approach allows for early detection of deviations and minimizes the risk of batch failure.

QC_Workflow cluster_0 Starting Materials & Reagents cluster_1 In-Process Controls (IPCs) cluster_2 Final Product QC SM Starting Material (e.g., Haloalkanes, Unsaturated Esters) IPC1 Reaction Monitoring (e.g., by TLC, HPLC) SM->IPC1 Reagents Reagents & Solvents Reagents->IPC1 IPC2 Intermediate Isolation IPC1->IPC2 Identity Identity Confirmation (NMR, FTIR) IPC2->Identity Purity Purity & Impurity Profile (HPLC-UV/MS) IPC2->Purity Residual_Solvents Residual Solvents (GC-MS) IPC2->Residual_Solvents Inorganic_Imp Inorganic Impurities (ICP-MS) IPC2->Inorganic_Imp COA Certificate of Analysis (CoA) Generation Identity->COA Purity->COA Residual_Solvents->COA Inorganic_Imp->COA

Caption: A typical quality control workflow for pharmaceutical intermediate production.

Detailed Experimental Protocols

Providing detailed, reproducible protocols is essential for consistency in quality control. Below are representative methodologies for key analyses.

Protocol 1: Purity and Impurity Profiling by HPLC-UV

This protocol outlines a general method for the analysis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid. Method development and validation are crucial to ensure it is suitable for its intended purpose.[6]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in HPLC-grade water.[7]

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 mixture of water and methanol.[7]

    • Standard Solution: Prepare a stock solution of the reference standard at approximately 1 mg/mL in diluent. Create a working standard at a concentration of about 100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (as carboxylic acids often have a UV absorbance around this wavelength).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Data Analysis:

    • Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main peak.

    • For known impurities, quantify against their respective reference standards.

    • The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Protocol 2: Residual Solvent Analysis by Headspace GC-MS

This protocol is a standard approach for the analysis of residual solvents as outlined in USP <467>.[8]

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer detector and a headspace autosampler.

    • DB-624 (or equivalent) capillary column (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[1]

  • Reagents and Solutions:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution containing all potential residual solvents at known concentrations in DMSO.

    • Sample Solution: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 1 mL of DMSO.

  • GC-MS and Headspace Conditions:

    • Headspace:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 20 minutes.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

    • GC:

      • Inlet Temperature: 220 °C.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program:

        • Initial Temperature: 40 °C, hold for 5 minutes.

        • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

    • MS:

      • Scan Range: 35-350 amu.

  • Data Analysis:

    • Identify and quantify residual solvents by comparing the retention times and mass spectra of the peaks in the sample chromatogram to those in the standard chromatogram.

Understanding and Controlling the Impurity Profile

A deep understanding of the synthetic route is critical for predicting and controlling potential impurities.[9] For 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid, potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be halo-esters, unsaturated acids, or other precursors.[10][11]

  • Reagents and Catalysts: Traces of reagents used in cyclopropanation (e.g., rhodium or copper catalysts) or hydrolysis (e.g., inorganic salts).

  • By-products: Isomers, over-alkylated products, or products of side reactions.

  • Degradation Products: Compounds formed due to instability of the product under certain conditions (e.g., heat, light).

A thorough impurity profiling study involves the use of hyphenated techniques like LC-MS to identify unknown peaks and forced degradation studies to understand the stability of the molecule.[12]

The Role of Chiral Purity

Given the importance of stereochemistry in pharmacology, if the synthetic route can lead to the formation of enantiomers, a chiral separation method must be developed and validated. Chiral HPLC or GC are the most common techniques for this purpose.[13][14][15][16] This involves using a chiral stationary phase that can differentiate between the two enantiomers.

Chiral_Separation Racemic_Mixture Racemic Mixture (R and S enantiomers) Chiral_Column Chiral HPLC Column Racemic_Mixture->Chiral_Column Separation Separation Chiral_Column->Separation Enantiomer_R (R)-Enantiomer Separation->Enantiomer_R Enantiomer_S (S)-Enantiomer Separation->Enantiomer_S

Caption: The principle of chiral separation by HPLC.

Conclusion

Ensuring the quality of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is a critical endeavor that relies on a well-defined and scientifically sound quality control strategy. By establishing clear Critical Quality Attributes and employing a combination of orthogonal analytical techniques such as HPLC, GC-MS, and NMR, manufacturers can confidently assess the identity, purity, and impurity profile of this important pharmaceutical intermediate. The implementation of detailed, validated protocols and a comprehensive understanding of the manufacturing process are the cornerstones of producing a high-quality material that meets the stringent requirements of the pharmaceutical industry. This commitment to quality not only ensures regulatory compliance but also forms the foundation for the development of safe and effective medicines.

References

  • PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]

  • Preprints.org. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Science.gov. (n.d.). validated hplc method: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]

  • Research and Reviews. (n.d.). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PubMed. (n.d.). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • Scion Instruments. (n.d.). The Analysis of Residual Solvents by Headspace Sampling and GC According to USP 467: Procedure A. Retrieved from [Link]

  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.
  • PubMed. (n.d.). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Enrofloxacin and Ketoprofen in Marketed Formulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Retrieved from [Link]

  • SciSpace. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]

  • ResearchGate. (2006). Method Validation for HPLC Assay of 7-Chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (CAS No. 1507196-28-2). As a fluorinated organic acid, this compound requires specialized disposal procedures to ensure the safety of laboratory personnel and to mitigate environmental impact. The guidance herein is synthesized from established principles of chemical waste management, regulatory standards, and an expert understanding of the compound's structural characteristics.

Hazard Assessment and Chemical Profile

  • Corrosivity: The carboxylic acid functional group renders the molecule acidic. Similar to other organic acids like Cyclopropanecarboxylic acid, it is expected to be corrosive and can cause severe skin burns and eye damage.[1] All handling should assume the material is a Category 1 corrosive substance.

  • Persistence and Environmental Hazard: The presence of a carbon-fluorine (C-F) bond is a significant consideration. The C-F bond is exceptionally strong, making fluorinated organic compounds highly stable and persistent in the environment.[2] Improper disposal can lead to long-term contamination. Such compounds fall under the broad category of substances requiring specialized destruction methods, similar to per- and polyfluoroalkyl substances (PFAS).[3][4]

  • Reactivity: While the cyclopropane ring possesses strain energy, the primary reactivity hazards for disposal purposes stem from its corrosive nature and incompatibility with strong bases and oxidizing agents.[5]

Data Summary Table
ParameterSpecificationRationale & Reference
Compound Name 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid-
CAS Number 1507196-28-2[6]
Inferred UN Number UN 3265Based on classification for similar organic acids: "CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S.".[1]
Primary Hazard Class 8 (Corrosive)Assumed based on the carboxylic acid functional group.[1][5]
Subsidiary Hazards Environmental PersistenceDue to the stable carbon-fluorine bond.[2]
Incompatible Materials Strong bases, Oxidizing agentsStandard for carboxylic acids to prevent violent reactions.[5]
Recommended Disposal High-Temperature Hazardous Waste IncinerationRequired for complete destruction of the C-F bond.[2][4][7]

Personal Protective Equipment (PPE) and Spill Management

Given the inferred hazards, stringent adherence to safety protocols is mandatory.

Required PPE
  • Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[5]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Ensure no skin is exposed.

  • Respiratory Protection: All handling of the material, especially if it is a solid or if aerosols may be generated, must be conducted within a certified chemical fume hood to prevent inhalation.

Spill Response
  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Use spark-proof tools to carefully collect the absorbed material and contaminated soil into a designated, closable, and properly labeled waste container.[5]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department, regardless of spill size.

Waste Collection and Disposal Workflow

The proper disposal of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is a multi-step process that must be followed diligently. It begins at the point of generation and ends with verified destruction by a licensed facility.

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Use only a chemically compatible container, such as a high-density polyethylene (HDPE) bottle, that is in good condition with a secure, leak-proof screw cap.[8][9]

  • Label Correctly: The container must be labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid".

    • The CAS Number: "1507196-28-2".

    • A clear indication of the hazards (e.g., "Corrosive," "Environmental Hazard").

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Specifically, keep it separate from bases, oxidizing agents, and non-halogenated solvents.[9]

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area must be under the control of the laboratory, away from drains, and in secondary containment to prevent spills.

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, arrange for a hazardous waste pickup through your institution's EHS office. Do not allow waste to accumulate for extended periods.[8][10]

Disposal Decision Workflow Diagram

The following diagram outlines the critical decision points and procedural flow for managing waste containing 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & External Procedures gen Waste Generation (e.g., reaction quenching, expired material) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) gen->ppe container Select & Pre-Label Compatible Waste Container (HDPE) ppe->container collect Collect Waste in Fume Hood container->collect seal Securely Seal Container collect->seal saa Store in Secondary Containment in Satellite Accumulation Area (SAA) seal->saa request Submit Waste Pickup Request to EHS saa->request Container Full or Project Complete transport EHS Transports to Central Accumulation Area request->transport dispose Licensed Contractor Disposes via High-Temperature Incineration transport->dispose destroy Verified Destruction of Compound dispose->destroy

Caption: Waste management workflow for 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid.

Approved Disposal Methodology: High-Temperature Incineration

Due to the extreme stability of the carbon-fluorine bond, standard chemical neutralization or biological treatment methods are ineffective for this compound. The U.S. Environmental Protection Agency (EPA) identifies high-temperature incineration as a viable technology for the destruction of persistent fluorinated compounds.[4][7]

Key Requirements for Effective Destruction:

  • Facility Type: The waste must be sent to a licensed hazardous waste incinerator specifically permitted to handle halogenated organic waste.[2]

  • Operating Conditions: The incinerator must achieve sufficiently high temperatures (often exceeding 1,000°C) and provide adequate residence time to ensure the complete breakdown of the C-F bond.[2]

  • Emission Control: The facility must be equipped with advanced scrubbers and emission control systems to neutralize the resulting acidic gases (like hydrogen fluoride) and prevent the release of harmful byproducts.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] Evaporation in a fume hood is also not a permissible disposal method.[11]

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[8][10] Academic and research laboratories often operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides an alternative set of standards for managing hazardous waste in academic settings.[10][12] Your institution's EHS department is the ultimate authority on interpreting and implementing these regulations for your specific location.

By adhering to this guide, you ensure that the disposal of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid is performed in a manner that is safe, compliant, and environmentally responsible.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • ChemicalBook. 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid | 1507196-28-2.
  • BenchChem. Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • CDH Fine Chemical. Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
  • Fisher Scientific. SAFETY DATA SHEET - Cyclopropanecarboxylic acid.
  • Clark Hill PLC. (2021, January 4). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products.
  • Organic Syntheses. cyclopropanecarboxylic acid.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • TCI Chemicals. (2009, January 23). SAFETY DATA SHEET - 1-Cyclopentene-1-carboxylic acid.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

When handling a new compound with unknown toxicity, it is crucial to treat it as hazardous until proven otherwise[2][3]. Our recommendations are therefore based on the properties of similar molecules, such as cyclopropanecarboxylic acid, which is known to cause severe skin burns and eye damage, and 1-fluoro-cyclopropane-1-carboxylic acid, which is also corrosive.[4][5][6] The presence of the fluoroethyl group also necessitates precautions against potential hazards associated with organofluorine compounds.

Hazard Analysis: A Structurally-Informed Approach

The potential hazards of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid can be inferred from its constituent functional groups:

  • Carboxylic Acid Group: This functional group imparts acidic and potentially corrosive properties. Analogous compounds cause severe skin burns and serious eye damage.[5][6] Inhalation may also lead to respiratory irritation.[7]

  • Organofluorine Moiety: The carbon-fluorine bond is strong, but decomposition (e.g., in a fire) can release highly toxic and corrosive hydrogen fluoride (HF) gas.[6] Some organofluorine compounds can also be toxic.

  • Cyclopropane Ring: This strained ring system can be reactive under certain conditions, although it is generally stable in this context.

Based on this analysis, we must assume the compound is, at a minimum, corrosive and an irritant to the skin, eyes, and respiratory system.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before selecting PPE, which is the last line of defense, all feasible engineering and administrative controls must be implemented.[8][9]

  • Engineering Controls: All work involving this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][10][11] An easily accessible safety shower and eyewash station are mandatory in any area where this chemical is handled.[10]

  • Administrative Controls: Develop a written Standard Operating Procedure (SOP) for handling this chemical. Never work alone when handling high-risk or unknown compounds.[12][13] Ensure all personnel are trained on the potential hazards and emergency procedures.

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is essential to protect against all potential routes of exposure.[14][15]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound in any form.[2][8][16] Safety glasses with side shields are insufficient as they do not protect against splashes.[13]

  • High-Risk Operations: When handling larger quantities (>10 mL) or when there is a significant splash risk (e.g., during transfers or quenching a reaction), a face shield must be worn in addition to chemical splash goggles.[8]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned.[2][10]

  • Apron: For procedures involving significant quantities or a high splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Clothing: Full-length pants and closed-toe shoes are minimum requirements for laboratory work and are essential when handling corrosive materials.[8][17]

Hand Protection

Given that skin contact can result in severe burns, selecting the correct gloves is critical.[5][6]

  • Glove Selection: Disposable nitrile gloves are a minimum for incidental contact, but they offer limited protection.[8] For prolonged handling or potential immersion, heavier-duty gloves are necessary. Since specific permeation data for this compound is not available, it is recommended to use double-gloving, with a heavier glove over a standard nitrile glove.[11]

  • Best Practice: Always consult the glove manufacturer's compatibility charts for protection against carboxylic acids and halogenated solvents.[11] Remove and replace gloves immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.[5][8]

Respiratory Protection

When used within a properly functioning chemical fume hood, respiratory protection is not typically required.[3] However, in the event of a large spill outside of a fume hood or a failure of engineering controls, a full-face respirator with an organic vapor/acid gas cartridge may be necessary for emergency response personnel.[16][18]

PPE Selection Summary Table

Task/Scenario Eye/Face Protection Hand Protection Body Protection
Low-Volume Handling (e.g., weighing, small-scale reactions in fume hood)Chemical Splash GogglesDouble-gloved (e.g., nitrile)Flame-Resistant Lab Coat
High-Volume/Splash Risk (e.g., large transfers, reaction workup)Chemical Splash Goggles and Face ShieldHeavy-Duty Chemical Resistant Gloves (e.g., butyl or Viton over nitrile)Flame-Resistant Lab Coat and Chemical-Resistant Apron
Emergency Spill Response Full-Face Respirator with appropriate cartridgesHeavy-Duty Chemical Resistant GlovesChemical Protective Suit

Procedural Guidance: Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents. Don the required PPE as outlined above.

  • Weighing/Transfer: Conduct all transfers of solid or liquid material within the fume hood to contain any dust or vapors.

  • Reaction: Perform all reactions in a clean, compatible vessel within the fume hood.

  • Post-Handling: After use, securely close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron, face shield, goggles, and lab coat). Wash hands thoroughly with soap and water.

Waste Disposal Plan

As a halogenated organic compound, this chemical requires specific disposal procedures.[11][19]

  • Segregation: Do NOT mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[20][21]

  • Container: Collect all waste containing 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with acidic and halogenated organic materials.[20][21]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).[19][20]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or by evaporation.[11][21]

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection start Start: Handling 1-(2-Fluoroethyl)cyclopropane- 1-carboxylic acid task_assessment Assess Task: - Scale (mg, g, >10mL) - Splash Potential - Aerosol Generation start->task_assessment eye_protection Eye/Face Protection task_assessment->eye_protection hand_protection Hand Protection task_assessment->hand_protection body_protection Body Protection task_assessment->body_protection goggles Chemical Splash Goggles eye_protection->goggles Low Splash Risk face_shield Goggles + Face Shield eye_protection->face_shield High Splash Risk nitrile Double Nitrile Gloves hand_protection->nitrile Low Volume / Incidental Contact heavy_duty Heavy-Duty Gloves (e.g., Butyl over Nitrile) hand_protection->heavy_duty High Volume / Immersion Risk lab_coat Lab Coat body_protection->lab_coat Low Splash Risk apron Lab Coat + Apron body_protection->apron High Splash Risk end_node Proceed with Work in Chemical Fume Hood goggles->end_node face_shield->end_node nitrile->end_node heavy_duty->end_node lab_coat->end_node apron->end_node

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH). [Link]

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Retrosynthesis Analysis

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1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.